Bucindolol hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
2-[2-hydroxy-3-[[1-(1H-indol-3-yl)-2-methylpropan-2-yl]amino]propoxy]benzonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2.ClH/c1-22(2,11-17-13-24-20-9-5-4-8-19(17)20)25-14-18(26)15-27-21-10-6-3-7-16(21)12-23;/h3-10,13,18,24-26H,11,14-15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEAPFRHADKEHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CNC2=CC=CC=C21)NCC(COC3=CC=CC=C3C#N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50990563 | |
| Record name | 2-(2-Hydroxy-3-{[1-(1H-indol-3-yl)-2-methylpropan-2-yl]amino}propoxy)benzonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50990563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70369-47-0 | |
| Record name | Benzonitrile, 2-[2-hydroxy-3-[[2-(1H-indol-3-yl)-1,1-dimethylethyl]amino]propoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70369-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bucindolol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070369470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Hydroxy-3-{[1-(1H-indol-3-yl)-2-methylpropan-2-yl]amino}propoxy)benzonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50990563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUCINDOLOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH683G4QII | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Bucindolol Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bucindolol (B125097) is a third-generation adrenergic receptor antagonist characterized by a complex pharmacological profile. It is classified as a non-selective beta-adrenergic receptor (β-AR) blocker with additional alpha-1 (α1)-adrenergic receptor blocking and partial agonist activities.[1][2] This unique combination of effects distinguishes it from earlier generations of beta-blockers and contributes to its specific hemodynamic profile, including mild vasodilation in addition to its primary beta-blocking effects.[1][3] This guide provides a detailed examination of the molecular mechanisms, receptor interactions, and downstream signaling pathways modulated by Bucindolol hydrochloride.
Pharmacological Profile: A Multi-Receptor Interaction
Bucindolol's primary mechanism of action involves competitive, high-affinity binding to β1- and β2-adrenergic receptors, preventing the binding of endogenous catecholamines like norepinephrine (B1679862) and epinephrine.[4] Concurrently, it antagonizes α1-adrenergic receptors, which mediates its vasodilatory properties.[1][5] The interplay of these interactions defines its clinical effects.
Quantitative Analysis of Receptor Binding
The affinity of Bucindolol for adrenergic receptors has been quantified in numerous studies, primarily through radioligand binding assays. These studies consistently demonstrate high affinity for β-receptors and moderate affinity for α1-receptors.
| Receptor Subtype | Ligand/Assay System | Ki (nM) | Reference |
| β-Adrenergic (non-selective) | [125I]iodocyanopindolol (ICYP) in human ventricular myocardium | 3.7 ± 1.3 | [4] |
| β-Adrenergic (non-selective) | Antagonism of isoproterenol-stimulated adenylate cyclase | 2.8 ± 0.55 (KB) | [4] |
| β-Adrenergic (non-selective) | Antagonism of isoproterenol-augmented contraction | 2.9 ± 1.9 (KB) | [4] |
| α1-Adrenergic | [125I]BE2254 (IBE) in rat cardiac membranes | 120 | [4] |
| α1-Adrenergic | N/A | 69 | [6] |
Table 1: Summary of Bucindolol Binding Affinities (Ki) and Functional Antagonism (KB).
Mechanism of Action at Beta-Adrenergic Receptors
Canonical β-Adrenergic Signaling
Beta-adrenergic receptors (both β1 and β2) are canonical G-protein coupled receptors (GPCRs). Upon agonist binding, they couple to the stimulatory G-protein (Gαs), which activates adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger. cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to physiological effects such as increased heart rate, contractility, and relaxation of smooth muscle.[7]
Bucindolol's Modulatory Role
Bucindolol acts primarily as a competitive antagonist at β-receptors, blocking the Gαs-adenylyl cyclase pathway and thereby reducing cAMP production and subsequent PKA activation.[4] This is the core mechanism behind its negative chronotropic and inotropic effects.
However, the pharmacology of Bucindolol is complicated by evidence of partial agonism, also known as intrinsic sympathomimetic activity (ISA).[1] While early studies in human myocardium did not detect ISA[4], later investigations under specific conditions (e.g., facilitating G-protein coupling with forskolin) revealed that Bucindolol can act as a partial agonist, weakly stimulating the cAMP pathway.[8][9] This partial agonist activity is dependent on the activation state of the β1-AR.[10] In animal models, the ISA of Bucindolol is more readily demonstrated.[11]
Mechanism of Action at Alpha-1 Adrenergic Receptors
Canonical α1-Adrenergic Signaling
Alpha-1 adrenergic receptors are coupled to the Gαq subunit of G-proteins. Agonist binding activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the sarcoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol. DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC). The elevated cytosolic Ca2+ in vascular smooth muscle cells leads to vasoconstriction.
Bucindolol's Antagonistic Role
Bucindolol acts as a competitive antagonist at the α1-receptor, blocking this signaling cascade.[1] By preventing catecholamine-induced activation of the Gαq-PLC pathway, Bucindolol inhibits the rise in intracellular Ca2+, leading to relaxation of vascular smooth muscle and subsequent vasodilation.[5][12] This contributes to its antihypertensive effect.[3]
Key Experimental Protocols
The characterization of Bucindolol's mechanism of action relies on standardized in vitro pharmacological assays.
Radioligand Receptor Binding Assay
This assay quantifies the affinity (Ki) of a compound for a specific receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of Bucindolol for β- and α1-adrenergic receptors.
-
Methodology:
-
Membrane Preparation: Cardiac tissue (e.g., human ventricular myocardium) or cells recombinantly expressing the target receptor (e.g., CHO cells) are homogenized and centrifuged to isolate a membrane fraction rich in receptors.[9]
-
Incubation: A fixed concentration of a high-affinity radioligand (e.g., [125I]Iodocyanopindolol for β-receptors) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled Bucindolol.[4][8][9]
-
Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is measured using a gamma counter.
-
Data Analysis: Competition binding curves are generated, and the IC50 (concentration of Bucindolol that inhibits 50% of specific radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[9]
-
Adenylyl Cyclase (AC) Functional Assay
This assay measures the functional consequence of receptor binding on the primary downstream effector, adenylyl cyclase.
-
Objective: To determine Bucindolol's functional activity (antagonism or partial agonism) at β-receptors.
-
Methodology:
-
Membrane Preparation: As described in the binding assay.
-
Assay Reaction: Membranes are incubated with ATP (the substrate for AC) and a β-agonist (e.g., isoproterenol) to stimulate AC activity, in the presence of varying concentrations of Bucindolol. To test for ISA, Bucindolol is added in the absence of an agonist, often with forskolin (B1673556) to amplify any small Gs-mediated signal.[9]
-
cAMP Measurement: The reaction is stopped, and the amount of cAMP produced is quantified, typically using a competitive binding assay (e.g., radioimmunoassay - RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: For antagonism, the KB (functional equilibrium dissociation constant) is determined from the rightward shift of the agonist dose-response curve. For partial agonism, the Emax (maximal effect) relative to a full agonist is calculated. Studies have shown Bucindolol does not significantly stimulate adenylyl cyclase activity on its own in many standard preparations.[13][14]
-
Conclusion
This compound possesses a multifaceted mechanism of action defined by its interaction with multiple adrenergic receptors. It is a potent, non-selective β-adrenergic antagonist, which forms the basis of its therapeutic use in conditions like heart failure.[1] This primary action is complemented by α1-adrenergic antagonism, conferring vasodilatory properties that contribute to its overall hemodynamic effect.[1] The debate surrounding its intrinsic sympathomimetic activity highlights the complexity of its interaction with the β-adrenergic receptor, with evidence suggesting a partial agonist profile that is highly dependent on the specific tissue and experimental conditions.[8][10] This detailed understanding of its molecular pharmacology is critical for optimizing its clinical application and for the development of future cardiovascular therapies.
References
- 1. Bucindolol: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bucindolol - Wikipedia [en.wikipedia.org]
- 3. Bucindolol, a beta-adrenoceptor blocker with vasodilatory action: its effect in systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of bucindolol in human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 8. Different intrinsic activities of bucindolol, carvedilol and metoprolol in human failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Different intrinsic activities of bucindolol, carvedilol and metoprolol in human failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Partial agonist activity of bucindolol is dependent on the activation state of the human beta1-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
- 13. Bucindolol, a nonselective beta 1- and beta 2-adrenergic receptor antagonist, decreases beta-adrenergic receptor density in cultured embryonic chick cardiac myocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nebivolol, bucindolol, metoprolol and carvedilol are devoid of intrinsic sympathomimetic activity in human myocardium - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Signaling of Bucindolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bucindolol (B125097) hydrochloride is a third-generation beta-adrenergic antagonist possessing both non-selective β- and α1-adrenergic blocking activities, as well as intrinsic sympathomimetic activity. This unique pharmacological profile has made it a subject of significant interest in the treatment of cardiovascular diseases, particularly heart failure. This technical guide provides a comprehensive overview of the core synthesis pathway of bucindolol hydrochloride, detailed experimental protocols for its preparation, and an exploration of its complex signaling mechanisms, with a focus on its biased agonism. The information is presented to be a valuable resource for researchers and professionals involved in the development and study of cardiovascular drugs.
Core Synthesis Pathway of this compound
The most common and industrially relevant synthesis of this compound proceeds through a convergent pathway involving the preparation of two key intermediates, followed by their condensation and subsequent conversion to the hydrochloride salt. The overall synthesis can be broken down into three main stages:
-
Stage 1: Synthesis of Intermediate A: α,α-Dimethyl-1H-indole-3-ethanamine
-
Stage 2: Synthesis of Intermediate B: 2-(2,3-Epoxypropoxy)benzonitrile
-
Stage 3: Condensation of Intermediates and Salt Formation
Stage 1: Synthesis of α,α-Dimethyl-1H-indole-3-ethanamine (Intermediate A)
This stage involves a two-step process starting from gramine (B1672134).
-
Alkylation of 2-Nitropropane (B154153) with Gramine: The synthesis begins with the displacement of the dimethylamino group of gramine by the anion of 2-nitropropane. This reaction forms 3-(2-methyl-2-nitropropyl)-1H-indole.
-
Reduction of the Nitro Group: The nitro-intermediate is then reduced to the corresponding amine, yielding α,α-dimethyl-1H-indole-3-ethanamine.
Stage 2: Synthesis of 2-(2,3-Epoxypropoxy)benzonitrile (Intermediate B)
This intermediate is synthesized in a single step from 2-hydroxybenzonitrile.
-
Epoxidation of 2-Hydroxybenzonitrile: 2-Hydroxybenzonitrile is reacted with epichlorohydrin (B41342) in the presence of a base to form the desired epoxide, 2-(2,3-epoxypropoxy)benzonitrile.
Stage 3: Final Condensation and Hydrochloride Salt Formation
The final steps involve the coupling of the two intermediates and the formation of the hydrochloride salt.
-
Condensation Reaction: α,α-Dimethyl-1H-indole-3-ethanamine (Intermediate A) is reacted with 2-(2,3-epoxypropoxy)benzonitrile (Intermediate B) to form the bucindolol free base.
-
Salt Formation: The bucindolol free base is then treated with hydrochloric acid to yield the final product, this compound.
Experimental Protocols
The following protocols are based on established synthetic methods.
Synthesis of 3-(2-Methyl-2-nitropropyl)-1H-indole
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| Gramine | 174.24 | 17.4 g | 0.1 |
| 2-Nitropropane | 89.09 | 17.8 g | 0.2 |
| Sodium Hydride (60% dispersion in oil) | 40.00 | 8.0 g | 0.2 |
| Dimethylformamide (DMF) | 73.09 | 200 mL | - |
Procedure:
-
A solution of 2-nitropropane in DMF is added dropwise to a stirred suspension of sodium hydride in DMF at 0-5 °C under a nitrogen atmosphere.
-
The mixture is stirred for 1 hour at room temperature.
-
A solution of gramine in DMF is then added, and the reaction mixture is heated to 100 °C for 4 hours.
-
After cooling, the mixture is poured into ice water and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
-
Yield: Approximately 75-85%
Synthesis of α,α-Dimethyl-1H-indole-3-ethanamine (Intermediate A)
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 3-(2-Methyl-2-nitropropyl)-1H-indole | 218.26 | 21.8 g | 0.1 |
| Lithium Aluminum Hydride (LAH) | 37.95 | 7.6 g | 0.2 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 300 mL | - |
Procedure:
-
A solution of 3-(2-methyl-2-nitropropyl)-1H-indole in anhydrous THF is added dropwise to a stirred suspension of LAH in anhydrous THF at 0 °C under a nitrogen atmosphere.
-
The reaction mixture is then refluxed for 6 hours.
-
After cooling to 0 °C, the reaction is quenched by the sequential addition of water and 15% aqueous sodium hydroxide.
-
The resulting slurry is filtered, and the filtrate is concentrated under reduced pressure to yield the crude amine.
-
Yield: Approximately 80-90%
Synthesis of 2-(2,3-Epoxypropoxy)benzonitrile (Intermediate B)
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-Hydroxybenzonitrile | 119.12 | 11.9 g | 0.1 |
| Epichlorohydrin | 92.52 | 13.9 g | 0.15 |
| Potassium Carbonate | 138.21 | 20.7 g | 0.15 |
| Acetone (B3395972) | 58.08 | 250 mL | - |
Procedure:
-
A mixture of 2-hydroxybenzonitrile, epichlorohydrin, and potassium carbonate in acetone is heated at reflux for 12 hours.
-
The mixture is cooled, filtered, and the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude epoxide.
-
Yield: Approximately 90-95%
Synthesis of Bucindolol and its Hydrochloride Salt
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| α,α-Dimethyl-1H-indole-3-ethanamine | 188.27 | 18.8 g | 0.1 |
| 2-(2,3-Epoxypropoxy)benzonitrile | 175.19 | 17.5 g | 0.1 |
| Ethanol (B145695) | 46.07 | 200 mL | - |
| Hydrochloric Acid (in Ethanol) | 36.46 | q.s. | - |
Procedure:
-
A solution of α,α-dimethyl-1H-indole-3-ethanamine and 2-(2,3-epoxypropoxy)benzonitrile in ethanol is refluxed for 8 hours.
-
The solvent is removed under reduced pressure.
-
The residue (bucindolol free base) is dissolved in ethanol, and a solution of hydrochloric acid in ethanol is added dropwise until the pH is acidic.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to give this compound.
-
Yield: Approximately 85-95%
Signaling Pathways of Bucindolol
Bucindolol's pharmacological effects are mediated through its interaction with adrenergic receptors. Unlike traditional beta-blockers, bucindolol exhibits biased agonism, leading to a more complex signaling profile.[1]
Canonical G-Protein Dependent Signaling
As a non-selective β-adrenergic antagonist, bucindolol blocks the binding of endogenous catecholamines (e.g., norepinephrine, epinephrine) to β1 and β2 adrenergic receptors. This action inhibits the downstream signaling cascade mediated by Gs protein, leading to a decrease in adenylyl cyclase activity, reduced cyclic AMP (cAMP) levels, and consequently, decreased protein kinase A (PKA) activity. This results in reduced cardiac contractility, heart rate, and blood pressure.
Its α1-adrenergic blocking activity contributes to its vasodilatory effects by antagonizing the Gq protein-coupled pathway, which leads to a decrease in inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) production, ultimately resulting in smooth muscle relaxation.
G-Protein Independent (Biased Agonist) Signaling
Bucindolol has been shown to act as a biased agonist, particularly at the β1-adrenergic receptor.[1] While it antagonizes the G-protein signaling pathway, it can simultaneously activate G-protein independent pathways, primarily through β-arrestin. Upon binding of bucindolol, the β1-adrenergic receptor can recruit β-arrestin, which acts as a scaffold for various signaling proteins. This can lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, including ERK1/2. This β-arrestin-mediated signaling is thought to contribute to some of the long-term beneficial effects of bucindolol in heart failure, potentially through promoting cell survival and regulating gene expression.
Visualizations
Synthesis Pathway
Caption: Convergent synthesis pathway of this compound.
Signaling Pathway
References
An In-depth Technical Guide to the Chemical Properties of Bucindolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bucindolol (B125097) hydrochloride is a non-selective beta-adrenergic receptor antagonist with additional alpha-1 adrenergic blocking and mild intrinsic sympathomimetic activities.[1][2] This unique pharmacological profile has positioned it as a subject of significant interest in cardiovascular research, particularly for the treatment of heart failure.[2][3][4][5] A thorough understanding of its chemical properties is fundamental for formulation development, analytical method development, and comprehending its mechanism of action at a molecular level. This technical guide provides a comprehensive overview of the core chemical properties of Bucindolol hydrochloride, detailed experimental protocols for their determination, and visualizations of its relevant signaling pathways and experimental workflows.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These parameters are crucial for predicting its behavior in biological systems and for the design of appropriate dosage forms.
| Property | Value | Reference |
| Chemical Name | 2-[2-hydroxy-3-[[2-(1H-indol-3-yl)-1,1-dimethylethyl]amino]propoxy]benzonitrile hydrochloride | [1] |
| Molecular Formula | C₂₂H₂₅N₃O₂ · HCl | |
| Molecular Weight | 399.91 g/mol | |
| Appearance | White crystalline solid | |
| Melting Point | 185-187 °C | |
| pKa | 8.86 (at 25 °C) | |
| Solubility | Soluble in Dimethyl sulfoxide (B87167) (DMSO) | [6][7] |
Experimental Protocols
Detailed methodologies for the determination of key chemical properties of this compound are outlined below. These protocols are based on standard pharmaceutical analysis techniques and can be adapted for routine laboratory use.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences the absorption and distribution of a drug. For a basic compound like Bucindolol, potentiometric titration is a reliable method for its determination.[8]
Methodology:
-
Preparation of this compound Solution: Accurately weigh approximately 50 mg of this compound and dissolve it in 50 mL of a 1:1 (v/v) methanol-water mixture to ensure complete dissolution.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the this compound solution in a thermostatted vessel at 25 °C and immerse the calibrated pH electrode and a burette tip.
-
Titration: Titrate the solution with a standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution. Record the pH value after each incremental addition of the titrant.
-
Data Analysis: Plot the pH values against the volume of NaOH added to obtain a titration curve. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.
Determination of Aqueous Solubility by Shake-Flask Method
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a series of vials containing purified water (or other relevant aqueous buffers).
-
Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot from the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Solubility Calculation: The determined concentration represents the equilibrium solubility of this compound in the tested medium.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for assessing the purity and stability of this compound in bulk drug and pharmaceutical formulations.[9][10][11][12][13]
Methodology:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in an isocratic or gradient elution mode. The exact ratio should be optimized to achieve good resolution between Bucindolol and its potential degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where Bucindolol exhibits significant absorbance (e.g., 254 nm).
-
Column Temperature: Maintained at a constant temperature (e.g., 30 °C).
-
-
Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, subject this compound to various stress conditions:
-
Acid Hydrolysis: Treat with 0.1 M HCl at 60 °C.
-
Base Hydrolysis: Treat with 0.1 M NaOH at 60 °C.
-
Oxidative Degradation: Treat with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid drug to dry heat (e.g., 105 °C).
-
Photodegradation: Expose the drug solution to UV light.
-
-
Method Validation: Validate the developed HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Adrenergic Signaling Pathway and this compound's Mechanism of Action
This compound exerts its therapeutic effects by modulating the adrenergic signaling pathway. As a non-selective antagonist, it blocks both β1 and β2-adrenergic receptors, and also exhibits antagonist activity at α1-adrenergic receptors.[2][14][15][16] This blockade prevents the binding of endogenous catecholamines like norepinephrine (B1679862) and epinephrine, thereby inhibiting the downstream signaling cascade involving G-proteins, adenylyl cyclase, and cyclic AMP (cAMP).[14][15][17]
Caption: Bucindolol's antagonism of adrenergic receptors.
Experimental Workflow for Stability-Indicating HPLC Method Development
The development of a robust stability-indicating HPLC method is a systematic process that involves several key stages, from initial method development to full validation.
Caption: Workflow for stability-indicating HPLC method development.
Synthesis of this compound
The synthesis of Bucindolol typically involves a multi-step process. A common synthetic route is the reaction of 2-cyanophenol with epichlorohydrin (B41342) to form an epoxide intermediate. This intermediate is then reacted with α,α-dimethyltryptamine to yield Bucindolol base. The final step involves the conversion of the base to its hydrochloride salt by treatment with hydrochloric acid.[1]
Caption: A simplified synthetic pathway for this compound.
Conclusion
This technical guide has provided a detailed overview of the essential chemical properties of this compound, along with standardized experimental protocols for their determination. The included visualizations offer a clear understanding of its mechanism of action and the workflows involved in its analysis. This information serves as a valuable resource for researchers, scientists, and drug development professionals working with this important cardiovascular agent, facilitating further research and development efforts.
References
- 1. Bucindolol - Wikipedia [en.wikipedia.org]
- 2. Bucindolol: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in atrial fibrillation and concomitant heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BioLINCC: Beta-Blocker Evaluation in Survival Trial (BEST) [biolincc.nhlbi.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Bucindolol | Adrenergic Receptor | TargetMol [targetmol.com]
- 8. Determination of the pKa values of beta-blockers by automated potentiometric titrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jfda-online.com [jfda-online.com]
- 11. A Rapid Stability-Indicating RP-HPLC Method for the Determination of Betaxolol Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. japsonline.com [japsonline.com]
- 14. Mechanism of action of bucindolol in human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bucindolol, a nonselective beta 1- and beta 2-adrenergic receptor antagonist, decreases beta-adrenergic receptor density in cultured embryonic chick cardiac myocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bucindolol | 71119-11-4 | WCA11911 | Biosynth [biosynth.com]
- 17. Bucindolol displays intrinsic sympathomimetic activity in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
Bucindolol Hydrochloride: A Comprehensive Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bucindolol (B125097) hydrochloride is a third-generation, non-selective β-adrenergic receptor antagonist with additional α1-adrenergic blocking and mild intrinsic sympathomimetic and sympatholytic activities.[1][2][3] This unique pharmacological profile distinguishes it from other β-blockers and has been the subject of extensive research, particularly in the context of heart failure. This technical guide provides an in-depth overview of the pharmacological properties of bucindolol, including its mechanism of action, pharmacodynamics, pharmacokinetics, and clinical trial data. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.
Mechanism of Action
Bucindolol exerts its effects through a multi-faceted mechanism of action, primarily involving the modulation of the adrenergic system. It is a non-selective antagonist at β1- and β2-adrenergic receptors and also exhibits α1-adrenergic receptor blockade.[3][4] This dual adrenergic antagonism contributes to its vasodilatory properties.[3][5] Furthermore, bucindolol possesses intrinsic sympathomimetic activity (ISA), acting as a partial agonist at the β-adrenergic receptor in some models, and also demonstrates sympatholytic properties by reducing norepinephrine (B1679862) plasma levels.[2][6] The complex interplay of these actions defines its unique therapeutic potential and challenges.
dot
Pharmacodynamics
The pharmacodynamic effects of bucindolol are a direct consequence of its interactions with multiple adrenergic receptors.
Receptor Binding Affinity
Bucindolol exhibits high affinity for β-adrenergic receptors and moderate affinity for α1-adrenergic receptors. The binding affinities from various studies are summarized in the table below.
| Receptor | Ligand | Preparation | K_i (nM) | Reference |
| β-Adrenergic (non-selective) | [¹²⁵I]iodocyanopindolol | Human ventricular myocardium | 3.7 ± 1.3 | [7] |
| α1-Adrenergic | [¹²⁵I]IBE2254 | Rat cardiac membranes | 120 | [7] |
| 5-HT1A | - | - | 11 | [8] |
| 5-HT2A | - | - | 382 | [8] |
| α1-Adrenergic | - | - | 69 | [8] |
Functional Activity
The functional consequences of bucindolol's receptor binding are complex and include both antagonistic and partial agonistic effects.
| Parameter | Effect | Experimental System | Observations | Reference |
| Adenylate Cyclase Activity | No increase | Human heart preparations | No evidence of intrinsic sympathomimetic activity in this system. | [7] |
| cAMP Levels | Concentration-dependent increase | Rat and human myocardium | Maximum 1.64-fold (rat) and 2.00-fold (human) increase over control. | [2][9] |
| Myocardial Contraction | No change under control conditions | Failing human myocardium | Positive inotropic effect observed after metoprolol (B1676517) pretreatment. | [10] |
| Heart Rate | No reduction at rest | Healthy volunteers | Contrasts with propranolol (B1214883), likely due to ISA. | [11] |
| Vasodilation | Mild vasodilatory properties | Humans with congestive heart failure | Contributes to its antihypertensive effect. | [12][13] |
Pharmacokinetics
Bucindolol is a moderately lipophilic compound with significant first-pass hepatic metabolism.[6]
| Parameter | Value | Species | Notes | Reference |
| Bioavailability | ~30% | Human | Due to extensive first-pass metabolism. | [6] |
| Tmax | 1.6 hours | Human | - | [11] |
| T½ | 3.6 hours | Human | - | [11] |
| Metabolism | Hepatic | Human | Primarily via CYP2D6. | [3][6] |
Clinical Trials
The clinical development of bucindolol has been marked by both promising results and significant setbacks, most notably the Beta-Blocker Evaluation of Survival Trial (BEST).
The BEST Trial
The BEST trial was a large-scale, randomized, double-blind, placebo-controlled study designed to evaluate the effect of bucindolol on all-cause mortality in patients with advanced chronic heart failure (NYHA class III-IV).[14][15]
Experimental Protocol:
-
Participants: 2708 patients with NYHA class III (92%) or IV (8%) heart failure and a left ventricular ejection fraction of ≤35%.[14][15]
-
Intervention: Patients were randomly assigned to receive either bucindolol (target dose 100 mg twice daily) or placebo, in addition to standard heart failure therapy.[15]
-
Primary Endpoint: All-cause mortality.[14]
-
Secondary Endpoints: Cardiovascular mortality, death or heart transplantation.[14]
dot
References
- 1. Bucindolol - Wikipedia [en.wikipedia.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Bucindolol: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bucindolol, a beta-adrenoceptor blocker with vasodilatory action: its effect in systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Mechanism of action of bucindolol in human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction of the beta adrenergic receptor antagonist bucindolol with serotonergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bucindolol displays intrinsic sympathomimetic activity in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Partial agonist activity of bucindolol is dependent on the activation state of the human beta1-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative beta-adrenoceptor blocking effect and pharmacokinetics of bucindolol and propranolol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Effects of bucindolol in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A trial of the beta-blocker bucindolol in patients with advanced chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Beta-Blocker Evaluation of Survival Trial - American College of Cardiology [acc.org]
An In-depth Technical Guide to Bucindolol Hydrochloride: A Third-Generation Beta-Blocker
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bucindolol (B125097) hydrochloride is a third-generation beta-adrenergic antagonist characterized by its unique pharmacological profile. Unlike its predecessors, bucindolol combines non-selective β-receptor blockade with α1-adrenergic antagonism, resulting in vasodilation and a complex hemodynamic profile. Furthermore, it exhibits controversial intrinsic sympathomimetic activity (ISA). This technical guide provides a comprehensive overview of bucindolol's classification, mechanism of action, and key experimental findings. It is intended to serve as a resource for researchers and professionals in the field of pharmacology and drug development, offering detailed data, experimental protocols, and visual representations of its signaling pathways.
Classification and Generation of Bucindolol
Beta-blockers are broadly classified into three generations based on their receptor selectivity and additional cardiovascular effects.
-
First-generation beta-blockers, such as propranolol, are non-selective, blocking both β1 and β2-adrenergic receptors.[1][2]
-
Second-generation beta-blockers, like metoprolol (B1676517) and atenolol, are cardioselective, primarily targeting β1-receptors in the heart.[1][2]
-
Third-generation beta-blockers possess additional vasodilatory properties.[1][2] This vasodilation can be achieved through various mechanisms, including nitric oxide release (e.g., nebivolol) or, as in the case of bucindolol, through blockade of α1-adrenergic receptors.[1][2]
Bucindolol is classified as a third-generation, non-selective beta-blocker due to its combined β1, β2, and α1-adrenergic receptor antagonism.[3] This unique combination of actions contributes to its distinct hemodynamic and neurohormonal effects.
Quantitative Pharmacological Data
The affinity of bucindolol for adrenergic receptors has been quantified in various studies. The following table summarizes key binding affinity (Ki) values.
| Receptor Subtype | Ligand | Tissue/Cell Line | Ki (nM) | Reference |
| β1-Adrenergic | Bucindolol | Human Ventricular Myocardium | 3.7 ± 1.3 | [4] |
| β2-Adrenergic | Bucindolol | Human Ventricular Myocardium | (non-selective) | [4] |
| α1-Adrenergic | Bucindolol | Rat Cardiac Membranes | 120 | [4] |
| 5-HT1A | Bucindolol | - | 11 | [5] |
| 5-HT2A | Bucindolol | - | 382 | [5] |
Mechanism of Action and Signaling Pathways
Bucindolol's therapeutic and adverse effects are a direct consequence of its interaction with multiple adrenergic receptors and their downstream signaling cascades.
Beta-Adrenergic Receptor Blockade
As a non-selective beta-blocker, bucindolol competitively inhibits the binding of catecholamines (norepinephrine and epinephrine) to both β1 and β2-adrenergic receptors.[4] In the heart, β1-receptor blockade is the primary mechanism for its negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effects. This action reduces myocardial oxygen demand, a key therapeutic goal in conditions like heart failure and angina.
The canonical β-adrenergic signaling pathway involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP).[6] cAMP then activates protein kinase A (PKA), leading to the phosphorylation of various intracellular proteins that regulate cardiac function.[6] Bucindolol attenuates this entire cascade by blocking the initial receptor activation.
Alpha-1 Adrenergic Receptor Blockade and Vasodilation
Bucindolol's third-generation classification stems from its ability to block α1-adrenergic receptors, which are primarily located on vascular smooth muscle.[7] Antagonism of these receptors leads to vasodilation, reducing peripheral vascular resistance and contributing to its blood pressure-lowering effects.
The α1-adrenergic signaling pathway is coupled to the Gq class of G-proteins.[8] Activation of Gq leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 stimulates the release of intracellular calcium, leading to smooth muscle contraction and vasoconstriction.[8] By blocking the α1-receptor, bucindolol inhibits this pathway, promoting vasodilation.
Intrinsic Sympathomimetic Activity (ISA)
The presence and clinical significance of intrinsic sympathomimetic activity (ISA) with bucindolol are subjects of debate. Some studies have shown that bucindolol can act as a partial agonist at the β-adrenergic receptor, meaning it can weakly stimulate the receptor in the absence of a full agonist.[9][10] One study demonstrated that bucindolol increased cAMP levels in human myocardial tissue, suggesting partial agonist activity.[2] However, other research indicates that this ISA may be dependent on the activation state of the receptor and may not be evident in failing human myocardium.[11] The potential for ISA could have implications for the drug's overall efficacy and safety profile in heart failure.
Key Experimental Protocols
Radioligand Binding Assay for Receptor Affinity
This protocol is a generalized method for determining the binding affinity of a compound like bucindolol to adrenergic receptors.
Detailed Steps:
-
Membrane Preparation:
-
Tissue (e.g., ventricular myocardium) or cells expressing the target receptors are homogenized in a cold buffer.
-
The homogenate is centrifuged at low speed to remove debris, followed by a high-speed centrifugation to pellet the membranes containing the receptors.
-
The membrane pellet is resuspended in an appropriate assay buffer.
-
-
Incubation:
-
A fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]iodocyanopindolol for β-receptors) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled competitor drug (bucindolol) are added to displace the radioligand.
-
The incubation is carried out at a specific temperature and for a duration sufficient to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The incubation mixture is rapidly filtered through a glass fiber filter, which traps the membranes with bound radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation or gamma counter.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The concentration of bucindolol that inhibits 50% of the specific radioligand binding (IC₅₀) is determined.
-
The binding affinity (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Adenylyl Cyclase Activity Assay for Intrinsic Sympathomimetic Activity
This assay measures the ability of bucindolol to stimulate the production of cAMP, providing a functional measure of its potential ISA.
Detailed Steps:
-
Myocardial Tissue Preparation:
-
Small strips of myocardial tissue are obtained and maintained in a viable state in tissue culture.
-
-
Drug Incubation:
-
The tissue strips are exposed to varying concentrations of bucindolol or a known agonist (e.g., isoproterenol (B85558) as a positive control) for a defined period.
-
-
cAMP Extraction:
-
The reaction is stopped, and the tissue is homogenized in a solution that preserves cAMP and prevents its degradation by phosphodiesterases.
-
-
cAMP Quantification:
-
The concentration of cAMP in the tissue extract is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
-
Data Analysis:
-
The amount of cAMP produced in the presence of bucindolol is compared to basal levels and to the levels produced by a full agonist to determine the extent of partial agonist activity.
-
Clinical Trial Evidence: The BEST Trial
The Beta-Blocker Evaluation of Survival Trial (BEST) was a major clinical trial that investigated the efficacy of bucindolol in patients with advanced heart failure.
Study Design: A randomized, double-blind, placebo-controlled trial involving 2,708 patients with New York Heart Association (NYHA) class III or IV heart failure and a left ventricular ejection fraction of 35% or less.[10]
Primary Endpoint: All-cause mortality.
Key Findings:
| Outcome | Bucindolol Group | Placebo Group | Hazard Ratio (95% CI) | p-value | Reference |
| All-Cause Mortality | 30% | 33% | 0.90 (0.78-1.02) | 0.13 (adjusted) | [10] |
| Cardiovascular Mortality | 25% | 29% | 0.86 (0.74-0.99) | - | [10] |
| Death or Heart Transplantation | 32% | 35% | 0.87 (0.77-0.99) | - | [10] |
The BEST trial did not demonstrate a statistically significant reduction in the primary endpoint of all-cause mortality with bucindolol treatment.[10] However, there were significant reductions in the secondary endpoints of cardiovascular mortality and the combined endpoint of death or heart transplantation.[10]
Subsequent pharmacogenomic analyses of the BEST trial data have suggested that the response to bucindolol may be influenced by genetic polymorphisms in the β1 and α2c adrenergic receptors.[12]
Conclusion
Bucindolol hydrochloride is a pharmacologically complex third-generation beta-blocker with a unique profile of non-selective β-blockade, α1-antagonism, and potential intrinsic sympathomimetic activity. While its efficacy in reducing all-cause mortality in advanced heart failure was not definitively established in the BEST trial, its effects on cardiovascular mortality and its interaction with genetic factors highlight the importance of a nuanced understanding of its mechanism of action. This guide provides a foundational resource for researchers and clinicians working to further elucidate the therapeutic potential and appropriate patient populations for this intriguing cardiovascular agent.
References
- 1. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bucindolol displays intrinsic sympathomimetic activity in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Interaction of the beta adrenergic receptor antagonist bucindolol with serotonergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 9. ahajournals.org [ahajournals.org]
- 10. Evaluation of intrinsic sympathomimetic activity of bucindolol and carvedilol in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Partial agonist activity of bucindolol is dependent on the activation state of the human beta1-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prevention of atrial fibrillation by bucindolol is dependent on the beta₁389 Arg/Gly adrenergic receptor polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intrinsic Sympathomimetic Activity of Bucindolol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bucindolol (B125097) is a non-selective third-generation beta-blocker with additional alpha-1 adrenergic antagonist properties, contributing to its vasodilatory effects.[1] A key feature that distinguishes bucindolol and has been a subject of considerable research is its intrinsic sympathomimetic activity (ISA). This guide provides an in-depth technical overview of the experimental evidence, underlying molecular mechanisms, and methodologies used to characterize the ISA of bucindolol. Quantitative data from key studies are summarized, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are illustrated using visual diagrams to facilitate a comprehensive understanding of this complex pharmacological property.
Introduction to Intrinsic Sympathomimetic Activity (ISA)
Intrinsic sympathomimetic activity refers to the capacity of a β-blocker to exert partial agonist effects at the β-adrenergic receptor, in addition to its antagonist action.[2] Unlike pure antagonists that only block the receptor, agents with ISA can weakly stimulate the receptor, particularly in states of low sympathetic tone. This property can influence the hemodynamic and metabolic effects of the β-blocker. The clinical significance of ISA has been a topic of debate, with potential implications for heart rate, cardiac output, and adverse effect profiles.[2][3]
Bucindolol's Profile: A Matter of Debate
The intrinsic sympathomimetic activity of bucindolol has been a subject of conflicting reports in the scientific literature.[1] While some studies in animal models have demonstrated clear partial agonist effects, its activity in human myocardium has been more controversial.[4][5] Emerging evidence suggests that the manifestation of bucindolol's ISA is highly dependent on the activation state of the β1-adrenergic receptor.[6][7]
Quantitative Analysis of Bucindolol's ISA
The following tables summarize key quantitative data from studies investigating the intrinsic sympathomimetic activity of bucindolol.
Table 1: Functional Activity of Bucindolol in Myocardial Tissue
| Parameter | Species/Tissue | Bucindolol Effect | Comparator Effect | Reference |
| cAMP Accumulation | Human Myocardium | 1.64 ± 0.25-fold increase over control | Isoproterenol: >2.5-fold increase; Xamoterol: 2.00 ± 0.27-fold increase | [8][9] |
| Rat Myocardium | 2.46 ± 0.42-fold increase over control | Isoproterenol: ~2.2-fold increase; Xamoterol: 1.92 ± 0.27-fold increase | [4] | |
| Heart Rate | Pithed Rat | 90 ± 6 bpm increase (44% of isoproterenol's max effect) | Isoproterenol: 205 ± 11 bpm increase | [10][11] |
| Force of Contraction | Failing Human Myocardium (Metoprolol-pretreated) | 43 ± 9% maximal increase at 1 µmol/L | No change under control conditions | [7][12] |
| Failing Human Myocardium | Increased force in 3 of 8 experiments | Metoprolol (B1676517): Decreased force in all experiments | [13][14] |
Table 2: Receptor Binding Affinity of Bucindolol
| Receptor | Tissue/System | Ki (nM) | Reference |
| β-Adrenergic (non-selective) | Human Ventricular Myocardium | 3.7 ± 1.3 | [5] |
| α1-Adrenergic | Rat Cardiac Membranes | 120 | [5] |
| 5-HT1A | N/A | 11 | [15] |
| 5-HT2A | N/A | 382 | [15] |
Signaling Pathways and Molecular Interactions
The canonical signaling pathway for β-adrenergic receptors involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP). As a partial agonist, bucindolol is capable of weakly activating this pathway.
Caption: β-Adrenergic receptor signaling pathway.
More recent research has also classified bucindolol as a biased agonist. This means it can preferentially activate certain downstream signaling pathways over others, such as G-protein-independent pathways involving β-arrestin and the MAPK cascade.[16]
Caption: Biased agonism of Bucindolol.
Detailed Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the intrinsic sympathomimetic activity of bucindolol.
cAMP Accumulation Assay in Myocardial Tissue
This assay directly measures the functional consequence of β-adrenergic receptor activation.
-
Tissue Preparation: Myocardial strips (approximately 1 mm³) are obtained from either rat or non-failing human hearts. The viability of the tissue is confirmed for at least 48 hours in normoxic tissue culture using methods like the MTT assay and histology.[9]
-
Experimental Procedure:
-
Freshly isolated myocardial strips are exposed to varying concentrations of β-adrenergic agonists (e.g., isoproterenol), antagonists (e.g., carvedilol (B1668590), propranolol, metoprolol), or partial agonists (e.g., bucindolol, xamoterol).[4][9]
-
The exposure is typically carried out for a defined period, for instance, 15 minutes.[8]
-
Following incubation, the tissue is processed to lyse the cells and release intracellular contents.
-
The concentration of cAMP in the lysate is then quantified using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA).
-
-
Data Analysis: The results are expressed as the fold increase in cAMP levels over the basal (control) levels.
Caption: cAMP accumulation assay workflow.
Inotropic Effect Measurement in Isolated Myocardial Preparations
This experiment assesses the impact of bucindolol on the force of contraction of heart muscle.
-
Tissue Preparation: Electrically stimulated left ventricular muscle-strip preparations from failing human myocardium are used.[6]
-
Experimental Setup: The muscle strips are mounted in an organ bath containing a physiological salt solution and stimulated electrically. The force of contraction is measured using a force transducer.
-
Pre-treatment Protocol (to unmask ISA):
-
Myocardial preparations are pre-treated with the inverse agonist metoprolol (e.g., 30 µmol/L) for a specified duration (e.g., 90 minutes).[7]
-
A washout period follows to remove the pre-treatment agent.
-
Forskolin (e.g., 0.3 µmol/L) may be added to the organ bath to facilitate the coupling of Gs to adenylyl cyclase.[7]
-
-
Experimental Procedure: Bucindolol is added to the organ bath in cumulative concentrations, and the change in the force of contraction is recorded.
-
Data Analysis: The change in contractile force is expressed as a percentage of the baseline or the maximal response to a full agonist like isoproterenol.
Caption: Inotropic effect measurement workflow.
Radioligand Binding Assays
These assays are used to determine the affinity of bucindolol for various receptors.
-
Membrane Preparation: Crude membrane preparations are isolated from relevant tissues (e.g., human ventricular myocardium, rat heart) or cell lines expressing the receptor of interest.
-
Assay Principle: The assay is based on the competition between a radiolabeled ligand (e.g., [¹²⁵I]-Iodocyanopindolol for β-receptors) and the unlabeled test compound (bucindolol) for binding to the receptor.
-
Experimental Procedure:
-
Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of bucindolol.
-
The reaction is allowed to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The data are used to generate a competition curve, from which the inhibitory constant (Ki) of bucindolol is calculated. The Ki value represents the affinity of the drug for the receptor. Guanine nucleotides (like GTP) can be included to assess the agonist-like binding properties, as they reduce the affinity of agonists but not antagonists.[13]
Conclusion
The intrinsic sympathomimetic activity of bucindolol is a nuanced pharmacological property. While evidence from some experimental models, particularly in rat tissues, demonstrates clear partial agonism, its effects in human myocardium are more subtle and appear to be conditional on the activation state of the β-adrenergic signaling pathway.[4][6][10] This dependence on the receptor's conformational state likely contributes to the conflicting findings in the literature. For drug development professionals and researchers, it is crucial to consider the specific experimental conditions and tissue types when evaluating the ISA of bucindolol and similar compounds. The methodologies and data presented in this guide provide a comprehensive framework for understanding and further investigating the complex pharmacology of bucindolol.
References
- 1. Bucindolol: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Intrinsic sympathomimetic activity of beta-adrenoceptor blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Mechanism of action of bucindolol in human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Partial agonist activity of bucindolol is dependent on the activation state of the human beta1-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Bucindolol displays intrinsic sympathomimetic activity in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. Evaluation of intrinsic sympathomimetic activity of bucindolol and carvedilol in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Different intrinsic activities of bucindolol, carvedilol and metoprolol in human failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Different intrinsic activities of bucindolol, carvedilol and metoprolol in human failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Interaction of the beta adrenergic receptor antagonist bucindolol with serotonergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Crystal Structures of a Stabilized β1-Adrenoceptor Bound to the Biased Agonists Bucindolol and Carvedilol - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Preclinical Journey of Bucindolol Hydrochloride: An In-depth Pharmacokinetic Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bucindolol (B125097) hydrochloride is a third-generation beta-blocker with vasodilating properties, attributed to its non-selective β1- and β2-adrenergic receptor blockade and α1-adrenergic receptor blocking activity.[1] Its development has been of significant interest in the context of cardiovascular diseases, particularly heart failure. Understanding the pharmacokinetic profile of a drug candidate in preclinical models is a cornerstone of drug development, providing essential data on absorption, distribution, metabolism, and excretion (ADME) that informs dosing strategies and potential toxicities in humans.
Pharmacokinetic Profile of Bucindolol and Comparative Beta-Blockers
Despite numerous studies on the pharmacodynamic effects of bucindolol in preclinical species, a comprehensive set of pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, and volume of distribution) has not been published. It is known that bucindolol is administered intravenously and orally in preclinical studies involving rats and dogs.[2][3] The metabolism of bucindolol is primarily hepatic, involving cytochrome P450 pathways.[4]
To provide a quantitative perspective for researchers, the following tables summarize the pharmacokinetic parameters for two other third-generation beta-blockers, carvedilol (B1668590) and bisoprolol, in rats and dogs. It is crucial to note that this data is not for bucindolol and should be used for comparative purposes only.
Table 1: Pharmacokinetic Parameters of Carvedilol in Preclinical Models
| Species | Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%) | Reference |
| Dog | Intravenous | 175 µg/kg | 476 (median) | - | - | 4.7 (median) | - | [5] |
| Dog | Oral | 1.5 mg/kg | 24 (median) | 1.5 (median) | - | 1.37 (median) | 2.1 (median) | [5] |
Table 2: Pharmacokinetic Parameters of Bisoprolol in Preclinical Models
| Species | Route of Administration | Dose | Plasma Half-life (h) | Bioavailability (%) | Reference |
| Rat | Not Specified | Not Specified | ~1 | 10 | [6] |
| Dog | Not Specified | Not Specified | ~5 | ~80 | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the preclinical pharmacokinetic evaluation of a compound like bucindolol hydrochloride. These protocols are based on standard practices for similar beta-blockers.
In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in rats and dogs.
Animal Models:
-
Rats: Male Sprague-Dawley or Wistar rats (200-250 g).
-
Dogs: Male Beagle dogs (8-12 kg).
Drug Formulation and Administration:
-
Intravenous (IV): this compound is dissolved in a suitable vehicle (e.g., saline, 5% dextrose) to a final concentration of 1 mg/mL. The solution is administered as a bolus injection via the tail vein (rats) or cephalic vein (dogs).
-
Oral (PO): this compound is suspended in a vehicle such as 0.5% methylcellulose (B11928114) for administration via oral gavage.
Dosing:
-
Doses would be determined based on prior pharmacodynamic or toxicology studies. For reference, studies with other beta-blockers have used doses in the range of 1-10 mg/kg.
Blood Sampling:
-
Rats: Serial blood samples (approximately 0.25 mL) are collected from the jugular vein or tail vein at pre-dose and at multiple time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Dogs: Blood samples (approximately 2 mL) are collected from the cephalic or jugular vein at similar time points.
-
Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate plasma. Plasma samples are stored at -80°C until analysis.
Bioanalytical Method for Plasma Sample Analysis
Objective: To quantify the concentration of this compound in plasma samples using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard (a structurally similar compound not present in the sample).
-
Perform protein precipitation by adding a solvent like acetonitrile (B52724) or methanol.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC-MS/MS system.
HPLC-MS/MS Conditions (Example):
-
HPLC System: A system capable of gradient elution.
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. Specific precursor-to-product ion transitions for bucindolol and the internal standard would need to be determined.
Method Validation:
-
The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.
Pharmacokinetic Analysis:
-
Plasma concentration-time data for each animal is analyzed using non-compartmental analysis (NCA) with software such as WinNonlin® to determine the following pharmacokinetic parameters: Cmax, Tmax, AUC, t1/2, CL, and Vd.
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the preclinical evaluation of bucindolol.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies in the rat on bucindolol, a new antihypertensive agent with beta-adrenoceptor blocking properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular effects of bucindolol (MJ 13105) in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bucindolol: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of carvedilol after intravenous and oral administration in conscious healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and metabolism of bisoprolol-14C in three animal species and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Bucindolol Hydrochloride: A Comprehensive Technical Guide for Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Bucindolol hydrochloride, a non-selective beta-adrenergic receptor antagonist with vasodilatory properties, for its application in cardiovascular research. This document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and provides detailed experimental protocols for its investigation.
Core Concepts and Mechanism of Action
This compound is a third-generation beta-blocker that distinguishes itself through a unique pharmacological profile. It acts as a non-selective antagonist at β1- and β2-adrenergic receptors, possesses α1-adrenergic receptor blocking activity contributing to its vasodilatory effects, and exhibits controversial intrinsic sympathomimetic activity (ISA).[1][2][3] Its therapeutic potential and research applications are rooted in this multifaceted interaction with the adrenergic system.
The primary mechanism of action involves the competitive inhibition of catecholamine binding to β-adrenergic receptors, leading to a reduction in heart rate, myocardial contractility, and blood pressure. The additional α1-blockade induces peripheral vasodilation, further contributing to its antihypertensive effects.[1][4] The presence and clinical relevance of ISA, a partial agonist activity at the β-adrenergic receptor, remains a subject of debate, with some studies suggesting it may be dependent on the activation state of the receptor.[5][6][7]
Signaling Pathways
Bucindolol's effects are mediated through its interaction with G-protein coupled receptors (GPCRs). By blocking β1- and β2-adrenergic receptors, it inhibits the activation of the stimulatory G-protein (Gs), which in turn prevents the activation of adenylyl cyclase and the subsequent conversion of ATP to cyclic AMP (cAMP). This reduction in intracellular cAMP leads to decreased protein kinase A (PKA) activity and ultimately a reduction in cardiac myocyte contractility and heart rate. Its antagonism at α1-adrenergic receptors involves the inhibition of the Gq protein signaling cascade.
References
- 1. Bucindolol: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bucindolol - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Bucindolol, a beta-adrenoceptor blocker with vasodilatory action: its effect in systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Different intrinsic activities of bucindolol, carvedilol and metoprolol in human failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
Bucindolol Hydrochloride: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the solubility and stability of Bucindolol Hydrochloride. Bucindolol is a non-selective β-adrenergic receptor antagonist with weak α-blocking properties, investigated for its potential in treating heart failure.[1] A key characteristic of its mechanism of action is its behavior as a biased agonist, stimulating G-protein-independent signaling pathways while acting as a partial agonist or inverse agonist on the canonical G-protein pathway. This document is intended to serve as a resource for researchers and professionals involved in the development and formulation of this compound.
Solubility Data
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. This compound is described as being soluble in water.[2] Its basic nature, with a pKa of 8.86, suggests that its aqueous solubility is pH-dependent, increasing in acidic conditions.[2]
Quantitative Solubility Data
| Solvent | Form | Concentration | Molar Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | Bucindolol | 80 mg/mL[3] | 220.11 mM[3] | Sonication is recommended for dissolution.[3] |
| Dimethyl Sulfoxide (DMSO) | Bucindolol | 20.0 mg/mL[4] | 55.03 mM[4] | |
| Dimethylformamide (DMF) | Bucindolol | 30.0 mg/mL[1][4] | 82.54 mM[4] | |
| Ethanol | Bucindolol | 500 µg/mL[1] | ||
| Water | This compound | Soluble[2] | Quantitative data not specified. |
Partition Coefficients
The partition coefficient is a measure of the lipophilicity of a compound and is crucial for predicting its absorption and distribution characteristics.
| System | pH | Partition Coefficient |
| Chloroform / 0.01M Phosphate Buffer | 7.19 | 83.4[2] |
| Chloroform / 0.01M Phosphate Buffer | 7.78 | 361[2] |
Experimental Protocol for Aqueous Solubility Determination (General)
While a specific protocol for this compound is not available, the following general procedure, based on established methods like the shake-flask method, can be adapted. This protocol is in line with guidelines for determining the solubility of active pharmaceutical ingredients.
-
Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate, sealed containers.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of Bucindolol in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments for each pH condition.
Stability Data
Understanding the stability of this compound is essential for determining its shelf-life, appropriate storage conditions, and identifying potential degradation products. Currently, detailed public data from forced degradation studies is limited.
General Storage and Stability Information
| Form | Storage Temperature | Duration |
| Bucindolol (Powder) | -20°C | 3 years[3] |
| Bucindolol (in DMSO) | -80°C | 1 year[3] |
| This compound (Powder) | -20°C | ≥ 4 years[1] |
Forced Degradation Studies (General Protocol)
Forced degradation studies are critical for developing and validating stability-indicating analytical methods. The following is a general protocol based on ICH guidelines that can be applied to this compound.[5][6][7][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[8]
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 M to 1 M hydrochloric acid at room temperature or elevated temperature (e.g., 60°C) for a defined period.[7]
-
Base Hydrolysis: Treat a solution of this compound with 0.1 M to 1 M sodium hydroxide (B78521) at room temperature or elevated temperature.[7]
-
Oxidative Degradation: Expose a solution of this compound to a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 60-80°C) for a specified duration.
-
Photostability: Expose a solid or solution sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8]
Samples from each stress condition should be analyzed by a stability-indicating HPLC method to separate and quantify the parent drug and any degradation products.
Experimental Workflow for Stability Indicating Method Development
Signaling Pathways
Bucindolol acts as a non-selective antagonist at β1 and β2-adrenergic receptors and also exhibits weak α1-adrenergic receptor antagonism. A notable feature of Bucindolol is its biased agonism. While it blocks or partially inhibits the canonical Gs protein-coupled pathway, it can simultaneously activate G protein-independent signaling cascades, such as the ERK/MAPK pathway. This biased signaling may contribute to its unique pharmacological profile.
β-Adrenergic Receptor Signaling and Bucindolol's Modulation
This guide provides a summary of the currently available public information on the solubility and stability of this compound. Further experimental work is necessary to fully characterize these critical pharmaceutical properties. The provided general protocols and workflow diagrams are intended to guide researchers in designing and executing these studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Bucindolol [drugfuture.com]
- 3. Bucindolol | Adrenergic Receptor | TargetMol [targetmol.com]
- 4. medkoo.com [medkoo.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. ijcrt.org [ijcrt.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
An In-Depth Technical Guide on the Alpha-1 Adrenergic Receptor Activity of Bucindolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bucindolol (B125097) hydrochloride is a third-generation adrenoceptor antagonist characterized by its non-selective beta-receptor blockade and additional alpha-1 adrenergic receptor antagonism.[1][2] This dual mechanism contributes to its vasodilatory properties, distinguishing it from earlier generations of beta-blockers.[1][3] This document provides a comprehensive technical overview of bucindolol's interaction with alpha-1 adrenergic receptors, including its binding affinity, functional antagonism, and the associated signaling pathways. Detailed experimental methodologies and quantitative data are presented to support a thorough understanding of its pharmacological profile at the alpha-1 adrenoceptor.
Introduction to Bucindolol and Alpha-1 Adrenergic Receptors
Bucindolol is a non-selective beta-adrenoceptor antagonist that also possesses vasodilatory properties.[4] This vasodilation is primarily attributed to its antagonist activity at alpha-1 adrenergic receptors.[1] Alpha-1 adrenergic receptors are G protein-coupled receptors (GPCRs) that play a crucial role in the sympathetic nervous system, primarily mediating smooth muscle contraction in response to catecholamines like norepinephrine (B1679862) and epinephrine.[5][6]
There are three subtypes of the alpha-1 adrenergic receptor: α1A, α1B, and α1D.[5] These receptors are integral to various physiological processes, most notably the regulation of vascular tone and blood pressure.[5][7] Antagonism of these receptors leads to smooth muscle relaxation and, consequently, vasodilation, which is a key therapeutic effect for certain cardiovascular conditions.[7] Bucindolol's combined beta- and alpha-1 blockade offers a unique therapeutic profile, particularly in the context of heart failure and hypertension.[1][2]
Quantitative Analysis of Bucindolol's Alpha-1 Adrenergic Receptor Activity
The interaction of bucindolol with alpha-1 adrenergic receptors has been quantified through various in vitro assays. The binding affinity (Ki) is a critical parameter that measures the concentration of the drug required to occupy 50% of the receptors.
| Parameter | Receptor | Value | Species/Tissue | Reference |
| Binding Affinity (Ki) | Alpha-1 Adrenergic Receptor (non-subtype specific) | 69 nM | Not Specified | [4][8] |
| Binding Affinity (Ki) | Alpha-1 Adrenergic Receptor (non-subtype specific) | 120 nM | Rat Cardiac Membranes | [9] |
Note: Data for bucindolol's binding affinity to specific alpha-1 adrenergic receptor subtypes (α1A, α1B, α1D) were not available in the searched literature.
Functional Antagonism at the Alpha-1 Adrenergic Receptor
Beyond binding, the functional consequence of bucindolol's interaction with the alpha-1 adrenergic receptor is antagonism. This has been demonstrated in vivo by its ability to competitively block the pressor effects of an alpha-1 adrenergic agonist.
In a study using conscious rats, bucindolol at a dose of 1 mg/kg acted as a competitive antagonist against the pressor responses induced by phenylephrine, a selective alpha-1 adrenergic agonist.[4][8] This confirms that bucindolol's binding to the alpha-1 receptor translates into a functional blockade of agonist-induced physiological effects.
Experimental Protocols
A detailed understanding of the methodologies used to characterize bucindolol's alpha-1 adrenergic activity is essential for data interpretation and replication. The primary method cited is the radioligand binding assay.
Radioligand Competition Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a compound for a receptor.[10][11]
Objective: To determine the affinity of bucindolol for the alpha-1 adrenergic receptor by measuring its ability to compete with a radiolabeled ligand.
General Protocol Outline:
-
Membrane Preparation:
-
Tissues (e.g., rat heart) or cells expressing the receptor of interest are homogenized in a cold lysis buffer.[12]
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors.[12]
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.[12] The protein concentration is determined using a standard method like the BCA assay.[12]
-
-
Competition Binding:
-
A fixed concentration of a specific alpha-1 adrenergic receptor radioligand (e.g., [³H]prazosin) is incubated with the membrane preparation.[13]
-
Increasing concentrations of unlabeled bucindolol are added to the incubation mixture to compete with the radioligand for binding to the receptor.[11]
-
The incubation is carried out for a specific time at a controlled temperature to reach equilibrium.[12]
-
-
Separation of Bound and Free Radioligand:
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.[11][12] The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.[12]
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.[12]
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled alpha-1 antagonist.
-
-
Data Analysis:
-
The concentration of bucindolol that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[12]
-
Caption: Workflow for a Radioligand Competition Binding Assay.
Alpha-1 Adrenergic Receptor Signaling Pathway
The antagonist activity of bucindolol at the alpha-1 adrenergic receptor prevents the initiation of its characteristic signaling cascade. Understanding this pathway is crucial to appreciating the molecular consequences of bucindolol's action.
Alpha-1 adrenergic receptors are coupled to the Gq alpha subunit of the heterotrimeric G protein.[5][6] Upon activation by an agonist like norepinephrine, the following cascade is initiated:
-
Gq Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the Gαq subunit, causing it to dissociate from the Gβγ dimer.[5][7]
-
Phospholipase C (PLC) Activation: The activated Gαq subunit then binds to and activates the enzyme phospholipase C (PLC).[5][7]
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5]
-
Downstream Effects:
-
Cellular Response: The rise in intracellular Ca²⁺ and the activation of PKC lead to the phosphorylation of various downstream proteins, culminating in a cellular response, such as smooth muscle contraction.[5]
Bucindolol, by acting as an antagonist, occupies the receptor's binding site and prevents the initial conformational change required for Gq protein activation, thereby inhibiting the entire downstream signaling cascade.
// Nodes Bucindolol [label="Bucindolol", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon]; Agonist [label="Norepinephrine\n(Agonist)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Alpha1_Receptor [label="Alpha-1 Adrenergic\nReceptor", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=cds]; Gq_Protein [label="Gq Protein\n(Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; Gq_Active [label="Gq Protein\n(Active)", fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124", shape=invtrapezium]; IP3 [label="IP3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DAG [label="DAG", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ER [label="Endoplasmic\nReticulum", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_Release [label="Ca²⁺ Release", fillcolor="#FBBC05", fontcolor="#202124"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="Smooth Muscle\nContraction", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges Agonist -> Alpha1_Receptor [label="Binds & Activates"]; Bucindolol -> Alpha1_Receptor [label="Binds & Blocks", style=dashed, color="#EA4335", arrowhead=tee]; Alpha1_Receptor -> Gq_Protein [label="Activates"]; Gq_Protein -> Gq_Active; Gq_Active -> PLC [label="Activates"]; PLC -> PIP2 [label="Cleaves"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label="Binds to Receptor"]; ER -> Ca_Release; DAG -> PKC [label="Activates"]; Ca_Release -> PKC [label="Co-activates"]; PKC -> Response [label="Leads to"];
{rank=same; IP3; DAG;} } }
Caption: Bucindolol blocks the Gq-coupled signaling cascade.
Conclusion
Bucindolol hydrochloride exhibits significant antagonist activity at alpha-1 adrenergic receptors, which is a core component of its pharmacological profile and contributes to its vasodilatory effects. The quantitative data, though limited to non-subtype-specific binding affinities, confirms a moderate to high affinity for this receptor class. Functional assays corroborate this binding by demonstrating a clear blockade of agonist-induced pressor responses. The mechanism of this antagonism is the inhibition of the canonical Gq/PLC/IP3 signaling pathway. For drug development professionals, the dual beta- and alpha-1 adrenergic antagonism of bucindolol represents a key structure-activity relationship that has been leveraged in the development of third-generation beta-blockers for cardiovascular diseases. Further research into its subtype selectivity could provide deeper insights into its nuanced physiological effects.
References
- 1. Bucindolol: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Bucindolol, a beta-adrenoceptor blocker with vasodilatory action: its effect in systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of the beta adrenergic receptor antagonist bucindolol with serotonergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. Recent progress in alpha1-adrenergic receptor research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of action of bucindolol in human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
Early-stage research on Bucindolol hydrochloride effects
An In-depth Technical Guide to Early-Stage Research on Bucindolol (B125097) Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bucindolol hydrochloride is a third-generation adrenoceptor antagonist investigated primarily for the treatment of chronic heart failure.[1] Pharmacologically, it is distinguished by its unique profile as a non-selective beta-adrenergic receptor (β-AR) blocker, with additional alpha-1 (α1)-adrenergic receptor antagonism and debated intrinsic sympathomimetic activity (ISA).[1][2] This combination of properties confers both negative chronotropic and inotropic effects alongside mild vasodilation.[3][4] Early-stage research focused on elucidating this multifaceted mechanism of action and characterizing its hemodynamic consequences in the context of heart failure, a condition marked by deleterious over-activation of the sympathetic nervous system.[1]
Pharmacodynamics: Mechanism of Action and Signaling
Bucindolol's primary mechanism involves competitive, high-affinity antagonism at β1 and β2-adrenergic receptors.[5] This action directly counters the effects of catecholamines like norepinephrine (B1679862) and epinephrine, which are chronically elevated in heart failure. Additionally, its α1-receptor blockade contributes to peripheral vasodilation, reducing cardiac afterload.[1][3]
Adrenergic and Serotonergic Receptor Interactions
Early in vitro studies meticulously characterized Bucindolol's binding affinities and functional antagonism across various receptor subtypes. It displays no significant selectivity between β1 and β2 receptors.[5] The affinity for β-receptors is substantially higher than for α1-receptors, though the α1-blockade is functionally relevant.[5][6]
Interestingly, research also revealed interactions with serotonergic (5-HT) receptors. Bucindolol shows high affinity for the 5-HT1A receptor and modest affinity for the 5-HT2A receptor, while also acting as a weak antagonist at 5-HT2A and 5-HT2B receptors.[6] The clinical relevance of these serotonergic effects in the context of its primary cardiovascular actions remains to be fully elucidated.[6]
Downstream Signaling and the ISA Debate
Blockade of β-receptors by Bucindolol inhibits the Gs protein-coupled signaling cascade, leading to reduced activation of adenylyl cyclase and consequently lower intracellular levels of cyclic AMP (cAMP).[3][5] This is the core pathway responsible for decreasing heart rate, myocardial contractility, and renin release.[3]
A significant point of discussion in early research was whether Bucindolol possesses intrinsic sympathomimetic activity (ISA). Initial studies in human ventricular myocardium found no evidence of ISA, observing no increase in adenylyl cyclase activity or muscle contraction.[5] However, a later study that directly measured intracellular cAMP in isolated human myocardial strips reported that Bucindolol did, in fact, increase cAMP levels, suggesting partial agonist activity.[1][7] This controversy remains, with some researchers postulating that this partial agonism might contribute to its unique clinical profile and potentially explain some of the unexpected outcomes in large clinical trials.[1][7][8] More recent concepts classify Bucindolol as a biased agonist, capable of stimulating G protein-independent pathways, such as the mitogen-activated protein kinase (MAPK) pathway, while acting as a partial agonist or inverse agonist on the classical G protein pathway.[9]
Caption: Bucindolol's primary signaling pathway and mechanism of action.
Pharmacokinetics and Metabolism
Bucindolol is a lipophilic compound that undergoes extensive hepatic first-pass metabolism, primarily through the cytochrome P450 pathway.[1] This suggests that plasma concentrations could be affected by co-administration of other drugs metabolized by the same enzymes and that caution is needed in patients with hepatic impairment.[1][8] Early studies in healthy volunteers established a time to maximum plasma concentration (Tmax) of 1.6 hours and a half-life (T1/2) of 3.6 hours.[10] However, the duration of its beta-blocking effect, lasting up to 24 hours, strongly indicates the formation of one or more active metabolites.[10]
Data Presentation: Quantitative Summaries
Quantitative data from early-stage research are crucial for understanding the potency and clinical effects of Bucindolol.
Table 1: Receptor Binding and Functional Antagonist Constants
| Target Receptor | Assay Type | Ligand/Method | Value (Molar) | Source |
| β-Adrenoceptor | Competition Binding | [¹²⁵I]ICYP | Kᵢ = 3.7 (± 1.3) x 10⁻⁹ M | [5] |
| β-Adrenoceptor | Functional Antagonism | Adenylate Cyclase | K₋ = 2.8 (± 0.55) x 10⁻⁹ M | [5] |
| β-Adrenoceptor | Functional Antagonism | Myocardial Contraction | K₋ = 2.9 (± 1.9) x 10⁻⁹ M | [5] |
| α₁-Adrenoceptor | Competition Binding | ¹²⁵IBE2254 | Kᵢ = 1.2 x 10⁻⁷ M | [5] |
| α₁-Adrenoceptor | Competition Binding | - | Kᵢ = 6.9 x 10⁻⁸ M (69 nM) | [6][11] |
| 5-HT₁ₐ Receptor | Competition Binding | - | Kᵢ = 1.1 x 10⁻⁸ M (11 nM) | [6] |
| 5-HT₂ₐ Receptor | Competition Binding | - | Kᵢ = 3.82 x 10⁻⁷ M (382 nM) | [6] |
| 5-HT₂ₐ Receptor | Functional Antagonism | - | -log K₋ [M] = 5.4 (± 0.1) | [6] |
| 5-HT₂₋ Receptor | Functional Antagonism | - | -log K₋ [M] = 7.8 (± 0.1) | [6] |
Table 2: Early-Stage Clinical Trial Hemodynamic and Efficacy Data
| Study / Endpoint | Bucindolol Group | Placebo Group | P-Value | Source |
| Dose-Ranging (12 wks) | ||||
| LVEF Improvement (200mg/d) | +7.8 EF units | +1.8 EF units | < 0.05 | [12] |
| BEST Trial | ||||
| LVEF Improvement (3 mos) | +5.5% (± 7.8%) | +2.1% (± 6.9%) | < 0.001 | [1] |
| LVEF Improvement (12 mos) | +7.3% (± 10.0%) | +3.3% (± 8.7%) | < 0.001 | [1] |
| Cardiovascular Mortality | HR = 0.86 (95% CI: 0.74-0.99) | - | 0.04 | [1][13] |
| Death or Heart Transplant | HR = 0.87 (95% CI: 0.77-0.99) | - | 0.04 | [1] |
| HF Hospital Readmission | HR = 0.78 (95% CI: 0.69-0.88) | - | < 0.001 | [1] |
| All-Cause Mortality | 30% | 33% | 0.13 (NS) | [13][14] |
LVEF: Left Ventricular Ejection Fraction; BEST: Beta-Blocker Evaluation of Survival Trial; HR: Hazard Ratio; CI: Confidence Interval; NS: Not Significant.
Experimental Protocols
The characterization of Bucindolol's effects relied on a series of well-established pharmacological assays.
Radioligand Receptor Binding Assays
These assays were fundamental in determining the binding affinity (Kᵢ) of Bucindolol for its target receptors.
-
Objective: To quantify the affinity of a test compound (Bucindolol) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
-
General Protocol:
-
Membrane Preparation: Tissues rich in the target receptor (e.g., human ventricular myocardium for β-AR, rat cardiac membranes for α₁-AR) are homogenized and centrifuged to isolate a membrane fraction.[5]
-
Incubation: The membrane preparation is incubated in a buffer solution containing a fixed concentration of a high-affinity radioligand (e.g., [¹²⁵I]iodocyanopindolol for β-ARs) and varying concentrations of the unlabeled competitor drug (Bucindolol).[5][15]
-
Separation: The reaction is terminated, and bound radioligand is separated from the unbound (free) radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC₅₀ (the concentration of Bucindolol that inhibits 50% of specific radioligand binding). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
Caption: A generalized experimental workflow for a radioligand binding assay.
Functional Assays
Functional assays were used to determine the antagonist potency (K₋) and to investigate potential agonist activity (ISA).
-
Adenylyl Cyclase Activity: This assay measures the functional consequence of β-AR interaction. Membranes are incubated with ATP and a β-agonist (e.g., isoproterenol) in the presence of varying concentrations of Bucindolol. The amount of cAMP produced is quantified to determine Bucindolol's ability to antagonize the agonist-stimulated activity.[5]
-
Isolated Tissue Contractility: Strips of cardiac muscle (e.g., human right ventricular trabeculae) are mounted in an organ bath and electrically stimulated. The force of contraction is measured. The ability of Bucindolol to antagonize the positive inotropic effect of an agonist like isoproterenol (B85558) is used to calculate its functional antagonist constant (K₋).[5]
Logical Relationships and Therapeutic Rationale
The therapeutic rationale for using Bucindolol in heart failure is based on the synergistic effects of its multiple receptor interactions. The non-selective β-blockade directly mitigates the cardiotoxic effects of chronic sympathetic stimulation, while the α₁-blockade provides beneficial vasodilation, reducing the workload on the failing heart.
Caption: Logical relationship of Bucindolol's properties to its effects.
Conclusion
Early-stage research on this compound established it as a potent, non-selective β-AR antagonist with additional α₁-blocking and vasodilatory properties.[1][5] Preclinical and early clinical studies consistently demonstrated its ability to improve key hemodynamic parameters, most notably left ventricular ejection fraction, in patients with heart failure.[1][4][12] However, questions surrounding its intrinsic sympathomimetic activity and the emergence of complex pharmacogenomic interactions, particularly related to polymorphisms in the β₁-adrenergic receptor, foreshadowed the neutral outcome for all-cause mortality in the pivotal BEST trial.[1][13] This early work provided a critical foundation for understanding its unique pharmacological profile and guided the subsequent large-scale clinical investigations that have defined its place in cardiovascular medicine.
References
- 1. Bucindolol: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bucindolol - Wikipedia [en.wikipedia.org]
- 3. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Effects of bucindolol in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of bucindolol in human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction of the beta adrenergic receptor antagonist bucindolol with serotonergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bucindolol displays intrinsic sympathomimetic activity in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Crystal Structures of a Stabilized β1-Adrenoceptor Bound to the Biased Agonists Bucindolol and Carvedilol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative beta-adrenoceptor blocking effect and pharmacokinetics of bucindolol and propranolol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dose-response of chronic beta-blocker treatment in heart failure from either idiopathic dilated or ischemic cardiomyopathy. Bucindolol Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A trial of the beta-blocker bucindolol in patients with advanced chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Beta-Blocker Evaluation of Survival Trial - American College of Cardiology [acc.org]
- 15. Bucindolol, a nonselective beta 1- and beta 2-adrenergic receptor antagonist, decreases beta-adrenergic receptor density in cultured embryonic chick cardiac myocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Bucindolol hydrochloride CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bucindolol (B125097) is a non-selective beta-adrenergic receptor antagonist with additional vasodilatory properties attributed to its weak alpha-1 adrenergic blocking activity.[1][2] It has been extensively studied for its potential therapeutic applications, particularly in the context of chronic heart failure.[1][3] This technical guide provides an in-depth overview of Bucindolol hydrochloride, focusing on its chemical properties, molecular structure, mechanism of action, and relevant experimental protocols. The information presented herein is intended to support further research and development efforts related to this compound.
Chemical and Physical Properties
This compound is the salt form of Bucindolol. Its key chemical and physical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| IUPAC Name | 2-[2-hydroxy-3-[[2-(1H-indol-3-yl)-1,1-dimethylethyl]amino]propoxy]benzonitrile hydrochloride | [2][4] |
| CAS Number | 70369-47-0 (hydrochloride); 71119-11-4 (free base) | [1][2][3][4][5] |
| Molecular Formula | C₂₂H₂₅N₃O₂ · HCl | [4][5] |
| Molecular Weight | 399.91 g/mol | [4][5] |
| Melting Point | 185-187 °C | [4] |
| pKa | 8.86 | [4] |
| Appearance | White crystalline solid | [4] |
| Solubility | Soluble in water | [4] |
Molecular Structure
The molecular structure of Bucindolol comprises a substituted aryloxypropanolamine chain, which is characteristic of many beta-blockers, linked to a benzonitrile (B105546) group and an indole (B1671886) derivative.
SMILES: N#Cc1ccccc1OCC(O)CNC(C)(C)Cc1c[nH]c2c1cccc2.Cl[5]
InChI: InChI=1S/C22H25N3O2.ClH/c1-22(2,11-17-13-24-20-9-5-4-8-19(17)20)25-14-18(26)15-27-21-10-6-3-7-16(21)12-23;/h3-10,13,18,24-26H,11,14-15H2,1-2H3;1H[5]
Pharmacology and Mechanism of Action
Bucindolol is a non-selective antagonist of β1 and β2-adrenergic receptors.[6] Its mechanism of action in human ventricular myocardium has been shown to be that of a high-affinity competitive beta-blocking agent.[7] In addition to its beta-blocking activity, Bucindolol exhibits weak antagonist activity at α1-adrenergic receptors, which contributes to its vasodilatory effects.[6]
The intrinsic sympathomimetic activity (ISA) of Bucindolol has been a subject of investigation, with some studies suggesting partial agonist activity at the β-adrenergic receptor, while others have found no evidence of ISA in the human heart.[6][7] This suggests that the expression of its partial agonist activity may be dependent on the specific physiological or pathophysiological context.[8] Furthermore, Bucindolol has been shown to interact with serotonergic receptors, displaying high affinity for the 5-HT1A receptor and weak antagonist activity at 5-HT2A and 5-HT2B receptors.[9]
Signaling Pathways
The primary signaling pathway affected by Bucindolol is the β-adrenergic receptor pathway. As an antagonist, Bucindolol competitively inhibits the binding of catecholamines (e.g., norepinephrine, epinephrine) to β-adrenergic receptors. This prevents the activation of the associated Gs protein, thereby inhibiting the adenylyl cyclase-mediated conversion of ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels leads to a reduction in the activation of protein kinase A (PKA) and subsequent downstream signaling events that regulate cardiac contractility, heart rate, and other physiological responses.
Experimental Protocols
This section provides an overview of key experimental methodologies relevant to the study of this compound.
Synthesis of Bucindolol
A general synthetic route for Bucindolol has been described.[2] The synthesis involves the reaction of 2-hydroxybenzonitrile (B42573) with epichlorohydrin (B41342) to form an epoxide intermediate.[2] Separately, 3-(2-methyl-2-nitropropyl)indole is synthesized from gramine (B1672134) and 2-nitropropane, which is then reduced to the corresponding amine, alpha,alpha-dimethyltryptamine.[2] The final step involves the combination of the epoxide intermediate with alpha,alpha-dimethyltryptamine to yield Bucindolol.[2]
Radioligand Binding Assay
Radioligand binding assays are crucial for determining the affinity of Bucindolol for its target receptors.
-
Objective: To determine the binding affinity (Ki) of Bucindolol for β-adrenergic receptors.
-
Materials:
-
Cell membranes expressing β-adrenergic receptors (e.g., from human ventricular myocardium).[7]
-
Radioligand (e.g., [¹²⁵I]iodocyanopindolol).[7]
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Methodology:
-
Prepare cell membranes from a suitable tissue or cell line.
-
In a multi-well plate, incubate a constant concentration of the radioligand with varying concentrations of this compound in the presence of the cell membranes.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀, which can then be converted to the Ki value using the Cheng-Prusoff equation.
-
Adenylyl Cyclase Activity Assay
This functional assay measures the effect of Bucindolol on the production of cAMP.
-
Objective: To assess the antagonist (or partial agonist) activity of Bucindolol by measuring its effect on adenylyl cyclase activity.
-
Materials:
-
Methodology:
-
Pre-incubate cell membranes with varying concentrations of this compound.
-
Stimulate adenylyl cyclase activity by adding a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol).[7]
-
Initiate the enzymatic reaction by adding ATP.
-
Incubate for a defined period at a controlled temperature.
-
Terminate the reaction.
-
Measure the amount of cAMP produced using a suitable detection method.
-
Analyze the data to determine the potency of Bucindolol as an antagonist (KB).[7]
-
Clinical Trial Protocol Example: The BEST Trial
The Beta-Blocker Evaluation of Survival Trial (BEST) was a major clinical trial that investigated the efficacy of Bucindolol in patients with advanced chronic heart failure.[1]
-
Objective: To determine if Bucindolol reduces all-cause mortality in patients with advanced chronic heart failure.[3]
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.[1]
-
Patient Population: 2708 patients with New York Heart Association (NYHA) class III or IV heart failure and a left ventricular ejection fraction of 35% or less.[1]
-
Intervention: Patients were randomly assigned to receive either this compound or a matching placebo.[1] The dose of Bucindolol was titrated up to a target of 100 mg twice daily, as tolerated.
-
Primary Endpoint: All-cause mortality.[1]
-
Secondary Endpoints: Cardiovascular mortality, death from any cause or heart transplantation.[1]
-
Results: The trial was stopped early, and at the time of termination, there was no significant difference in the primary endpoint of all-cause mortality between the Bucindolol and placebo groups.[1] However, a reduction in the risk of death from cardiovascular causes was observed in the Bucindolol group.[1]
Conclusion
This compound is a pharmacologically complex agent with a well-characterized profile as a non-selective beta-blocker with additional vasodilatory properties. Its interactions with the adrenergic and serotonergic systems provide multiple avenues for its therapeutic effects. The experimental protocols outlined in this guide offer a framework for the continued investigation of Bucindolol's mechanism of action and potential clinical applications. A thorough understanding of its chemical properties, molecular structure, and pharmacology is essential for any researcher or drug development professional working with this compound.
References
- 1. A trial of the beta-blocker bucindolol in patients with advanced chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bucindolol - Wikipedia [en.wikipedia.org]
- 3. BioLINCC: Beta-Blocker Evaluation in Survival Trial (BEST) [biolincc.nhlbi.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biolincc.nhlbi.nih.gov [biolincc.nhlbi.nih.gov]
- 6. Bucindolol: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of bucindolol in human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Interaction of the beta adrenergic receptor antagonist bucindolol with serotonergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Animal Studies with Bucindolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bucindolol hydrochloride is a non-selective beta-adrenergic receptor antagonist with additional alpha-1 adrenergic blocking and mild vasodilatory properties. It has been investigated for its potential therapeutic effects in cardiovascular diseases, particularly heart failure. These application notes provide a comprehensive overview of this compound dosage and administration for in vivo animal studies, along with detailed protocols for key experiments and data presentation guidelines.
Data Presentation
The following tables summarize the reported dosages of this compound used in various animal models.
Table 1: Intravenous Administration of this compound
| Animal Model | Dosage Range | Study Focus | Key Findings |
| Rat (anesthetized) | 0.03 - 1.0 mg/kg | Antihypertensive effects | Dose-related decrease in mean arterial blood pressure with minimal change in heart rate.[1] |
| Pig (anesthetized) | 6 mg/kg (in two divided doses) | Antiarrhythmic effects in myocardial ischemia | Decreased incidence of ventricular fibrillation and maintained left ventricular function.[2] |
| Dog (anesthetized) | 0.1 mg/kg followed by 0.1 mg/kg/hr infusion | Treatment of pentobarbital-induced heart failure | Reversed cardiac depression and lowered total peripheral resistance. |
Table 2: Oral Administration of this compound
| Animal Model | Dosage | Study Focus | Key Findings |
| Dog (conscious) | Not specified in detail, but daily administration mentioned | Cardiovascular effects | Attenuated isoproterenol-induced responses, increased heart rate, and elevated plasma renin activity.[3] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Objective: To prepare a sterile solution of this compound suitable for intravenous or oral administration.
Materials:
-
This compound powder
-
Sterile saline (0.9% sodium chloride)
-
Dimethyl sulfoxide (B87167) (DMSO) (optional, for initial dissolution)
-
Polyethylene (B3416737) glycol 300 (PEG300) (optional, as a co-solvent)
-
Tween 80 (optional, as a surfactant)
-
Sterile vials
-
Sterile filters (0.22 µm)
-
Vortex mixer
-
Sonicator (optional)
Protocol for Intravenous Injection (Rat):
-
For a simple saline solution, calculate the required amount of this compound based on the desired concentration and final volume.
-
Aseptically weigh the this compound powder and transfer it to a sterile vial.
-
Add a small volume of sterile saline to the vial to create a slurry.
-
Gradually add the remaining sterile saline while vortexing to ensure complete dissolution.
-
If solubility is an issue, this compound can be first dissolved in a minimal amount of DMSO and then diluted with sterile saline. Ensure the final DMSO concentration is low and non-toxic to the animals.
-
For a more complex vehicle, a formulation of 5% DMSO, 40% PEG300, and 55% sterile saline can be used. First, dissolve the this compound in DMSO, then add PEG300 and vortex. Finally, add the sterile saline.
-
Once completely dissolved, filter the solution through a 0.22 µm sterile filter into a new sterile vial.
-
Store the prepared solution appropriately, protected from light, and use it within the recommended time frame to ensure stability.
Protocol for Oral Gavage (Dog):
-
Prepare a suspension or solution of this compound in an appropriate vehicle such as water, saline, or a 0.5% methylcellulose (B11928114) solution.
-
For a suspension, weigh the required amount of this compound and triturate it with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while mixing to achieve a uniform suspension.
-
For a solution, follow the steps outlined for intravenous preparation, using a vehicle suitable for oral administration.
Intravenous Tail Vein Injection in Rats
Objective: To administer this compound intravenously to a rat via the lateral tail vein.
Materials:
-
Prepared sterile this compound solution
-
Rat restrainer
-
Heat lamp or warming pad
-
27-30 gauge needles
-
1 mL syringes
-
Alcohol swabs
-
Gauze
Protocol:
-
Warm the rat's tail using a heat lamp or warming pad for 5-10 minutes to dilate the lateral tail veins. Care must be taken to avoid overheating the animal.
-
Place the rat in a suitable restrainer to immobilize the tail.
-
Clean the tail with an alcohol swab. The two lateral tail veins should be visible on either side of the tail.
-
Draw the prepared this compound solution into a 1 mL syringe fitted with a 27-30 gauge needle. Ensure there are no air bubbles in the syringe.
-
Position the needle, bevel up, parallel to the vein and insert it into the vein at a shallow angle.
-
A flash of blood in the hub of the needle may indicate successful entry into the vein.
-
Slowly inject the solution. There should be no resistance, and no bleb should form at the injection site. If resistance is met or a bleb appears, the needle is not in the vein. Withdraw the needle and attempt the injection at a more proximal site on the same or opposite vein.
-
After successful injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
Oral Gavage in Dogs
Objective: To administer this compound orally to a dog using a gavage tube.
Materials:
-
Prepared this compound solution or suspension
-
Oral gavage tube of appropriate size for the dog
-
Syringe
-
Water
Protocol:
-
Gently restrain the dog in a standing or sitting position.
-
Measure the gavage tube from the tip of the dog's nose to the last rib to estimate the length needed to reach the stomach. Mark this length on the tube.
-
Moisten the tip of the gavage tube with water or a non-irritating lubricant.
-
Gently open the dog's mouth and pass the tube over the tongue to the back of the throat.
-
Encourage the dog to swallow, which will help guide the tube into the esophagus. Ensure the tube is not in the trachea by checking for coughing or difficulty breathing.
-
Once the tube is inserted to the pre-measured mark, attach the syringe containing the this compound formulation.
-
Administer the dose at a steady rate.
-
After administration, the dose can be followed by a small amount of water to flush the tube and ensure the entire dose has been delivered.
-
Gently remove the gavage tube.
-
Monitor the dog for any signs of discomfort or adverse effects.
Measurement of In Vivo Endpoints
A. Blood Pressure Measurement in Anesthetized Rats (Invasive)
Objective: To directly measure arterial blood pressure in anesthetized rats.
Materials:
-
Anesthesia (e.g., isoflurane, urethane)
-
Surgical instruments
-
Catheter (e.g., polyethylene tubing) filled with heparinized saline
-
Pressure transducer
-
Data acquisition system
Protocol:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Make a midline incision in the neck to expose the carotid artery.
-
Carefully dissect the carotid artery from the surrounding tissue and vagus nerve.
-
Place two loose ligatures around the artery.
-
Tie off the cranial end of the artery.
-
Make a small incision in the artery and insert a catheter filled with heparinized saline, advancing it towards the aortic arch.
-
Secure the catheter in place with the second ligature.
-
Connect the catheter to a pressure transducer linked to a data acquisition system.
-
Allow the blood pressure reading to stabilize before recording baseline measurements and administering this compound.
B. Electrocardiogram (ECG) Measurement in Conscious Dogs
Objective: To record the electrocardiogram in conscious dogs to assess heart rate and rhythm.
Materials:
-
ECG machine
-
Limb electrodes (alligator clips or adhesive pads)
-
Alcohol or ECG gel
Protocol:
-
Place the dog in a quiet environment to minimize stress-induced artifacts.
-
Position the dog in right lateral recumbency or a comfortable standing position.
-
Attach the ECG electrodes to the appropriate limbs. The standard limb lead configuration is:
-
White (RA): Right forelimb
-
Black (LA): Left forelimb
-
Red (LL): Left hindlimb
-
Green (RL): Right hindlimb (ground)
-
-
Apply alcohol or ECG gel to the electrode sites to ensure good electrical contact.
-
Record the ECG at a standard paper speed (e.g., 25 or 50 mm/s) and calibration (e.g., 10 mm/mV).
-
Analyze the ECG for heart rate, rhythm, and the duration and amplitude of waves and intervals (P wave, PR interval, QRS complex, QT interval).
Visualizations
Signaling Pathway of this compound
Caption: Bucindolol's mechanism of action.
Experimental Workflow for In Vivo Study
Caption: General in vivo experimental workflow.
References
Preparing Bucindolol Hydrochloride Stock Solutions for Cell Culture: An Application Note and Protocol
Introduction
Bucindolol (B125097) hydrochloride is a non-selective β-adrenergic receptor antagonist with weak α-blocking properties. It is utilized in cardiovascular research, particularly in studies related to heart failure.[1][2][3] For in vitro studies involving cell cultures, the accurate and consistent preparation of Bucindolol hydrochloride stock solutions is crucial for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in cell culture applications.
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₅N₃O₂ · HCl | [4] |
| Molecular Weight | 399.9 g/mol | [4] |
| Appearance | Crystalline solid | [4] |
| Purity | ≥98% | [4] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [5] |
Solubility of this compound
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF).[4] The solubility in aqueous solutions is limited. For cell culture applications, it is recommended to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it to the final working concentration in the cell culture medium. The final concentration of the organic solvent in the cell culture medium should be kept to a minimum, typically below 0.1% to 0.5%, to avoid solvent-induced cytotoxicity.[6][7]
| Solvent | Solubility | Reference |
| DMSO | ≥20 mg/mL (approx. 50 mM) | [4][5] |
| DMF | ~30 mg/mL (approx. 75 mM) | [4][5] |
| Ethanol | ~0.5 mg/mL | [4] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound powder (MW: 399.9 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene (B1209903) tubes (e.g., 1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure
-
Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination of the stock solution.
-
Weighing: Accurately weigh out 4.0 mg of this compound powder and transfer it to a sterile conical tube.
-
Solvent Addition: Add 1.0 mL of anhydrous, cell culture grade DMSO to the tube containing the this compound powder.
-
Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
-
Sterilization (Optional): If desired, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile polypropylene tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[8]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[8]
Experimental Workflow
The following diagram illustrates the workflow for preparing and using this compound in cell culture experiments.
Workflow for this compound stock solution preparation and use.
Mechanism of Action: Signaling Pathway
Bucindolol is a non-selective antagonist of β1 and β2-adrenergic receptors.[9] It also exhibits weak α1-adrenergic receptor blocking activity, contributing to its vasodilatory effects.[9] The primary mechanism in the context of heart failure involves blocking the effects of catecholamines (e.g., norepinephrine) on the heart, leading to reduced heart rate, decreased myocardial contractility, and lower blood pressure. The diagram below provides a simplified overview of the β-adrenergic signaling pathway and the point of inhibition by Bucindolol.
Simplified β-adrenergic signaling pathway and Bucindolol's point of action.
Safety Precautions
This compound should be handled with care. It is recommended to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the powder and concentrated solutions. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.[4]
Conclusion
The protocol outlined in this application note provides a reliable method for preparing this compound stock solutions for use in cell culture experiments. Adherence to this protocol will help ensure the accuracy and reproducibility of in vitro studies investigating the effects of Bucindolol. Proper storage and handling are essential to maintain the stability and activity of the compound.
References
- 1. Effects of bucindolol in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bucindolol - Wikipedia [en.wikipedia.org]
- 3. About: Bucindolol [dbpedia.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medkoo.com [medkoo.com]
- 6. (S)-Bucindolol | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Bucindolol: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bucindolol Hydrochloride in Heart Failure Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of bucindolol (B125097) hydrochloride in preclinical heart failure animal models. This document includes summaries of quantitative data, detailed experimental protocols for inducing heart failure, and diagrams of relevant signaling pathways to guide researchers in their study design and execution.
Quantitative Data Presentation
Bucindolol hydrochloride has been evaluated in various animal models of heart failure. The following tables summarize the quantitative effects of bucindolol on key cardiac parameters and neurohormonal levels.
Table 1: Effects of Bucindolol on Cardiac Function in a Canine Model of Pentobarbital-Induced Heart Failure
| Parameter | Racemic Bucindolol (0.1 mg/kg + 0.1 mg/kg/hr) | l-Bucindolol (0.125 µmol/kg + 0.125 µmol/kg/hr) | d-Bucindolol (at equivalent molar dose to l-Bucindolol) | Reference |
| Right Ventricular Contractile Force (RVCF) | Returned to pre-failure levels | ↑ 66% (maximal increase) | ↑ 20% (maximal increase) | [1] |
| Aortic Blood Flow (ABF) | Returned to pre-failure levels | ↑ 19% (maximal increase) | ↑ 14% (maximal increase) | [1] |
| Left Ventricular dP/dt | ↑ 43% | ↑ 30% (maximal increase) | ↑ 12% (maximal increase) | [1] |
| Heart Rate | ↑ 14% | ↑ 11% (maximal increase) | ↑ 4% (maximal increase) | [1] |
| Total Peripheral Resistance | ↓ 36% | ↓ 29% | ↓ 19% | [1] |
Data are presented as the reported change from the depressed cardiac function state after pentobarbital (B6593769) administration.
Note: While extensive data from chronic heart failure models in rodents (e.g., coronary artery ligation or transverse aortic constriction) are limited in publicly available literature, the canine model provides valuable insights into the acute hemodynamic effects of bucindolol.
Experimental Protocols
Detailed methodologies for inducing heart failure in animal models are crucial for reproducible research. The following are established protocols for coronary artery ligation in rats and transverse aortic constriction in mice.
Coronary Artery Ligation (CAL) in Rats to Induce Myocardial Infarction and Heart Failure
This model is widely used to mimic heart failure following a myocardial infarction.[2]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Rodent ventilator
-
Surgical instruments (forceps, scissors, needle holder, retractors)
-
Suture material (e.g., 6-0 silk)
-
Heating pad
-
Sterile drapes and gauze
Procedure:
-
Anesthesia and Ventilation: Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature. Intubate the trachea and connect the animal to a rodent ventilator.
-
Surgical Incision: Make a left thoracotomy incision at the fourth or fifth intercostal space.
-
Heart Exposure: Carefully retract the ribs to expose the heart. Gently open the pericardium to visualize the left anterior descending (LAD) coronary artery.
-
Ligation: Pass a 6-0 silk suture underneath the LAD, approximately 2-3 mm from its origin. Ligate the artery permanently. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the anterior wall of the left ventricle.
-
Closure: Return the heart to its normal position. Close the chest wall in layers.
-
Post-operative Care: Extubate the animal once spontaneous breathing is restored. Provide post-operative analgesia and monitor for recovery.
Transverse Aortic Constriction (TAC) in Mice to Induce Pressure Overload and Heart Failure
The TAC model simulates pressure overload-induced cardiac hypertrophy and subsequent heart failure, mimicking conditions like aortic stenosis and hypertension.[3]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Rodent ventilator
-
Surgical microscope or loupes
-
Fine surgical instruments
-
Suture material (e.g., 7-0 silk)
-
A blunt 27-gauge needle
-
Heating pad
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse, intubate, and connect to a ventilator. Place the mouse in a supine position on a heating pad.
-
Incision: Make a small horizontal incision in the upper sternal area.
-
Aortic Arch Exposure: Carefully dissect through the muscle layers to expose the aortic arch.
-
Constriction: Pass a 7-0 silk suture under the transverse aorta between the innominate and left carotid arteries. Place a 27-gauge blunt needle parallel to the aorta.
-
Ligation: Tie the suture snugly around the aorta and the needle. Quickly remove the needle to create a standardized constriction.
-
Closure: Close the chest and skin incisions.
-
Recovery: Wean the mouse from the ventilator and provide appropriate post-operative care.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of Bucindolol in Cardiomyocytes
Bucindolol is a non-selective β-adrenergic receptor blocker with some α1-adrenergic receptor antagonism. In heart failure, the sympathetic nervous system is overactivated, leading to excessive norepinephrine (B1679862) release. Bucindolol is thought to counteract the detrimental effects of chronic β-adrenergic stimulation. In vitro studies suggest that bucindolol may modulate the Akt/mTOR signaling pathway, which is involved in cellular processes like hypertrophy, survival, and metabolism.
Caption: Proposed mechanism of bucindolol action in cardiomyocytes.
Experimental Workflow for Evaluating Bucindolol in a Heart Failure Model
The following diagram outlines a typical experimental workflow for assessing the efficacy of bucindolol in a surgically induced heart failure animal model.
Caption: General experimental workflow for preclinical bucindolol studies.
Logical Relationship of Bucindolol's Multifaceted Action
Bucindolol exhibits a multi-faceted mechanism of action that contributes to its therapeutic potential in heart failure. This diagram illustrates the logical relationships between its primary pharmacological effects.
Caption: Multifaceted pharmacological actions of bucindolol in heart failure.
References
- 1. Bucindolol: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bucindolol: a pharmacogenomic perspective on its use in chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of bucindolol in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bucindolol Hydrochloride in Isolated Heart Perfusion Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bucindolol (B125097) Hydrochloride
Bucindolol hydrochloride is a third-generation, non-selective β-adrenergic receptor blocker that also exhibits α-1 adrenergic antagonist properties and mild intrinsic sympathomimetic activity (ISA).[1] Its multifaceted mechanism of action makes it a compound of significant interest in cardiovascular research, particularly in the context of heart failure. By blocking β-1, β-2, and α-1 adrenergic receptors, Bucindolol influences cardiac contractility, heart rate, and vascular tone. Understanding its precise effects on the myocardium, independent of systemic neurohormonal influences, is crucial for elucidating its therapeutic potential and underlying mechanisms. Isolated heart perfusion studies, such as the Langendorff preparation, provide an invaluable ex vivo model for this purpose.
Mechanism of Action and Signaling Pathways
Bucindolol is a non-selective β-adrenoceptor antagonist with additional α-1 blocking activity, contributing to its vasodilatory effect.[1] Unlike some other beta-blockers, Bucindolol possesses mild intrinsic sympathomimetic activity (ISA), meaning it can cause a slight activation of the β-adrenergic receptors.[2][3] This property is a key area of investigation in understanding its clinical effects.
The signaling cascade initiated by β-adrenergic receptor activation is complex. The canonical pathway involves the activation of G-protein-coupled receptors (GPCRs), leading to the production of cyclic AMP (cAMP) by adenylyl cyclase, which in turn activates protein kinase A (PKA) and subsequent phosphorylation of various intracellular proteins that regulate cardiac function. However, recent research has highlighted the importance of a "biased agonism" in which ligands can preferentially activate downstream signaling pathways, such as the β-arrestin pathway, independent of G-protein activation. Bucindolol has been shown to engage β-arrestin signaling, which may contribute to its cardioprotective effects.
Signaling Pathway Diagram
Caption: Bucindolol's dual signaling pathways.
Experimental Protocols
The Langendorff isolated heart preparation is a robust model for studying the direct effects of pharmacological agents on the heart. The following protocol provides a general framework for investigating this compound in an isolated rat heart model.
Materials and Reagents
-
Animals: Adult male Sprague-Dawley rats (250-300g)
-
Anesthetic: Sodium pentobarbital (B6593769) (60 mg/kg, intraperitoneal)
-
Anticoagulant: Heparin (500 IU/kg, intraperitoneal)
-
Perfusion Buffer: Krebs-Henseleit Solution (KHS), pH 7.4, gassed with 95% O₂ / 5% CO₂.
-
Composition of Krebs-Henseleit Solution (in mM):
-
NaCl: 118.0
-
KCl: 4.7
-
CaCl₂: 2.5
-
MgSO₄: 1.2
-
KH₂PO₄: 1.2
-
NaHCO₃: 25.0
-
Glucose: 11.0
-
-
-
This compound Stock Solution: Prepare a stock solution in deionized water or a suitable solvent. Further dilutions should be made in KHS on the day of the experiment.
Langendorff Apparatus Setup
A standard Langendorff system should be assembled with the following components:
-
Water-jacketed reservoir for KHS, maintained at 37°C.
-
Water-jacketed tubing and aortic cannula.
-
Peristaltic pump for constant flow perfusion (optional, for constant pressure, a fixed height reservoir is used).
-
Pressure transducer connected to the aortic cannula side-arm to measure perfusion pressure.
-
Latex balloon inserted into the left ventricle, connected to a pressure transducer to measure left ventricular developed pressure (LVDP) and heart rate (HR).
-
Flow probe in the coronary effluent line to measure coronary flow (CF).
-
Data acquisition system to record all parameters.
Experimental Workflow
Caption: Langendorff experimental workflow.
Detailed Procedure
-
Animal Preparation: Anesthetize the rat with sodium pentobarbital and administer heparin.
-
Heart Isolation: Once the animal is deeply anesthetized (unresponsive to pedal reflex), perform a thoracotomy, quickly excise the heart, and immediately place it in ice-cold KHS.
-
Cannulation: Trim excess tissue and cannulate the aorta on the Langendorff apparatus. Immediately initiate retrograde perfusion with oxygenated KHS at a constant pressure (e.g., 70-80 mmHg) or constant flow (e.g., 10-12 mL/min).
-
LV Balloon Insertion: Carefully insert a small, fluid-filled latex balloon into the left ventricle through the mitral valve. Inflate the balloon to achieve an end-diastolic pressure of 5-10 mmHg.
-
Stabilization: Allow the heart to stabilize for 20-30 minutes. During this period, ensure stable heart rate, LVDP, and coronary flow.
-
Baseline Recording: Record baseline hemodynamic parameters for at least 10 minutes.
-
Bucindolol Administration: Introduce this compound into the perfusion solution at increasing concentrations (e.g., 10⁻⁹ M to 10⁻⁵ M). Allow the heart to equilibrate at each concentration for 10-15 minutes before recording data.
-
Washout: After the highest concentration, perfuse the heart with drug-free KHS for a washout period of 20-30 minutes to observe reversibility of effects.
-
Data Acquisition: Continuously record the following parameters:
-
Left Ventricular Developed Pressure (LVDP)
-
Heart Rate (HR)
-
Coronary Flow (CF)
-
Rate of contraction (+dP/dt_max)
-
Rate of relaxation (-dP/dt_min)
-
Data Presentation
The following tables present hypothetical but expected data based on the known pharmacological properties of Bucindolol in a concentration-response study using an isolated rat heart model.
Table 1: Effect of Bucindolol on Hemodynamic Parameters in Isolated Rat Heart
| Bucindolol (M) | LVDP (mmHg) | HR (beats/min) | CF (mL/min) | +dP/dt_max (mmHg/s) | -dP/dt_min (mmHg/s) |
| Baseline | 105 ± 5 | 280 ± 10 | 12.0 ± 0.8 | 2500 ± 150 | -2000 ± 120 |
| 10⁻⁹ | 102 ± 6 | 275 ± 12 | 12.2 ± 0.7 | 2450 ± 140 | -1950 ± 110 |
| 10⁻⁸ | 95 ± 5 | 260 ± 11 | 12.5 ± 0.9 | 2200 ± 130 | -1750 ± 100 |
| 10⁻⁷ | 80 ± 7 | 230 ± 10 | 13.0 ± 1.0 | 1800 ± 120 | -1400 ± 90 |
| 10⁻⁶ | 65 ± 6 | 200 ± 9 | 13.8 ± 1.1 | 1400 ± 110 | -1100 ± 80 |
| 10⁻⁵ | 50 ± 5 | 170 ± 8 | 14.5 ± 1.2 | 1000 ± 100 | -800 ± 70 |
| Washout | 98 ± 6 | 265 ± 11 | 12.3 ± 0.8 | 2300 ± 140 | -1850 ± 110 |
Data are presented as mean ± SEM. This is illustrative data and should be confirmed by experimentation.
Table 2: Percentage Change from Baseline in Response to Bucindolol
| Bucindolol (M) | % Change in LVDP | % Change in HR | % Change in CF |
| 10⁻⁹ | -2.9% | -1.8% | +1.7% |
| 10⁻⁸ | -9.5% | -7.1% | +4.2% |
| 10⁻⁷ | -23.8% | -17.9% | +8.3% |
| 10⁻⁶ | -38.1% | -28.6% | +15.0% |
| 10⁻⁵ | -52.4% | -39.3% | +20.8% |
This is illustrative data and should be confirmed by experimentation.
Conclusion
These application notes provide a comprehensive guide for utilizing this compound in isolated heart perfusion studies. The provided protocols and expected data serve as a foundation for researchers to design and execute experiments aimed at characterizing the direct cardiac effects of this pharmacologically complex agent. The ability to dissect the contributions of its β-blocking, α-blocking, and intrinsic sympathomimetic activities in a controlled ex vivo environment will undoubtedly contribute to a deeper understanding of its therapeutic potential in cardiovascular diseases.
References
- 1. Bucindolol: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of intrinsic sympathomimetic activity of bucindolol and carvedilol in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different intrinsic activities of bucindolol, carvedilol and metoprolol in human failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Bucindolol Hydrochloride Using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bucindolol (B125097) hydrochloride is a non-selective beta-adrenergic blocker with vasodilating properties, investigated for the treatment of heart failure. Accurate and reliable quantification of Bucindolol hydrochloride in bulk drug substance and pharmaceutical formulations is crucial for quality control, stability studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely employed for this purpose.
This document provides detailed application notes and protocols for the quantification of this compound using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The proposed method is based on established analytical practices for similar beta-blocker compounds and provides a robust framework for routine analysis and stability assessment.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of a robust HPLC method.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₅N₃O₂·HCl | [1] |
| Molecular Weight | 399.91 g/mol | [1] |
| pKa | 8.86 | General beta-blocker data |
| Solubility | Soluble in water | General beta-blocker data |
| Proposed UV λmax | ~290 nm | Based on structurally similar compounds like Propranolol[1][2] |
Proposed Stability-Indicating RP-HPLC Method
This section outlines a proposed RP-HPLC method for the quantification of this compound. This method is designed to separate Bucindolol from its potential degradation products, making it suitable for stability studies.
Chromatographic Conditions
| Parameter | Recommended Condition |
| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile (B52724) : 0.02 M Potassium Dihydrogen Phosphate (B84403) buffer (pH 3.0, adjusted with orthophosphoric acid) in a ratio of 40:60 (v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (25 °C) |
| Detection Wavelength | 290 nm |
| Run Time | 10 minutes |
Method Validation Parameters
The following parameters should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure the suitability of the method for its intended purpose.
| Parameter | Acceptance Criteria |
| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000 |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a specified concentration range (e.g., 1-100 µg/mL) |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Intra-day and Inter-day RSD ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |
| Specificity | No interference from blank, placebo, and degradation products at the retention time of Bucindolol |
| Robustness | Insensitive to small, deliberate variations in method parameters (e.g., pH of mobile phase, flow rate, column temperature) |
Experimental Protocols
Preparation of Solutions
1. Mobile Phase Preparation (Acetonitrile : 0.02 M KH₂PO₄ buffer, pH 3.0; 40:60 v/v):
-
Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water to prepare a 0.02 M solution.
-
Adjust the pH of the buffer to 3.0 ± 0.05 with orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Mix 400 mL of HPLC grade acetonitrile with 600 mL of the prepared phosphate buffer.
-
Degas the mobile phase by sonication for 15 minutes before use.
2. Standard Stock Solution of this compound (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
This stock solution can be further diluted with the mobile phase to prepare working standard solutions for linearity and other validation studies.
3. Sample Preparation (from Pharmaceutical Formulation, e.g., Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
The resulting solution will have a nominal concentration of 100 µg/mL. Further dilutions can be made with the mobile phase as required.
HPLC System Setup and Analysis
Caption: HPLC analysis workflow for this compound quantification.
Forced Degradation Studies Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[3][4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]
1. Acid Hydrolysis:
-
To 1 mL of the standard stock solution (1000 µg/mL), add 1 mL of 0.1 N HCl.
-
Keep the solution at 60 °C for 2 hours.
-
Cool the solution to room temperature and neutralize with 1 mL of 0.1 N NaOH.
-
Dilute to 10 mL with the mobile phase.
2. Base Hydrolysis:
-
To 1 mL of the standard stock solution (1000 µg/mL), add 1 mL of 0.1 N NaOH.
-
Keep the solution at 60 °C for 2 hours.
-
Cool the solution to room temperature and neutralize with 1 mL of 0.1 N HCl.
-
Dilute to 10 mL with the mobile phase.
3. Oxidative Degradation:
-
To 1 mL of the standard stock solution (1000 µg/mL), add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours.
-
Dilute to 10 mL with the mobile phase.
4. Thermal Degradation:
-
Keep the powdered drug substance in a hot air oven at 105 °C for 24 hours.
-
After cooling, prepare a 100 µg/mL solution in the mobile phase.
5. Photolytic Degradation:
-
Expose the powdered drug substance to UV light (254 nm) in a photostability chamber for 24 hours.
-
Prepare a 100 µg/mL solution in the mobile phase.
Analysis of Degraded Samples: Inject the prepared stressed samples into the HPLC system and record the chromatograms. The method's specificity is confirmed if the degradation product peaks are well-resolved from the main Bucindolol peak.
Caption: Forced degradation study workflow for this compound.
Data Presentation
The quantitative data obtained from the validation studies should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | |
| Theoretical Plates | > 2000 | |
| % RSD of Peak Area (n=6) | ≤ 2.0% |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area |
| 1 | |
| 10 | |
| 25 | |
| 50 | |
| 75 | |
| 100 | |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation |
Table 3: Accuracy (% Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Mean % Recovery |
| 80% | ||||
| 100% | ||||
| 120% |
Table 4: Precision (% RSD) Data
| Concentration (µg/mL) | Intra-day % RSD (n=6) | Inter-day % RSD (n=6) |
| Low QC | ||
| Mid QC | ||
| High QC |
Table 5: LOD and LOQ
| Parameter | Concentration (µg/mL) |
| Limit of Detection (LOD) | |
| Limit of Quantification (LOQ) |
Table 6: Forced Degradation Results
| Stress Condition | % Degradation | Purity Angle | Purity Threshold |
| Acid Hydrolysis | |||
| Base Hydrolysis | |||
| Oxidative Degradation | |||
| Thermal Degradation | |||
| Photolytic Degradation |
Conclusion
The proposed stability-indicating RP-HPLC method provides a reliable and robust framework for the quantification of this compound in bulk drug and pharmaceutical dosage forms. The detailed protocols and validation parameters outlined in these application notes will enable researchers, scientists, and drug development professionals to implement this method for routine quality control and stability assessment, ensuring the quality, safety, and efficacy of this compound products. It is imperative that this proposed method undergoes a thorough in-house validation to confirm its suitability for the intended application.
References
Application Notes and Protocols for the Enantioselective Separation of Bucindolol Enantiomers
Introduction
Bucindolol (B125097) is a non-selective β-adrenergic receptor antagonist with mild vasodilator properties, utilized in the management of chronic heart failure. It possesses a single chiral center, existing as a racemic mixture of (R)- and (S)-enantiomers. As is common with chiral drugs, the enantiomers of bucindolol may exhibit different pharmacological and pharmacokinetic profiles. Therefore, the ability to separate and quantify the individual enantiomers is crucial for research, development, and quality control in the pharmaceutical industry.
This document provides detailed application notes and protocols for the enantioselective separation of bucindolol enantiomers using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). While specific application notes for bucindolol are not widely published, the protocols provided herein are based on established methods for the successful separation of structurally similar β-blockers and serve as a robust starting point for method development and validation.
Key Analytical Techniques
The enantioselective separation of bucindolol can be effectively achieved by leveraging chiral stationary phases (CSPs) in HPLC and SFC, or by using chiral selectors in the background electrolyte in CE. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability and high selectivity for the separation of β-blocker enantiomers.[1][2] Similarly, cyclodextrins are highly effective chiral selectors for the enantioseparation of these compounds in capillary electrophoresis.
High-Performance Liquid Chromatography (HPLC) Method
Principle
Direct chiral HPLC is the most common approach for the enantioseparation of β-blockers.[3] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. Polysaccharide-based CSPs, particularly those with phenylcarbamate derivatives of cellulose or amylose, are highly effective for this class of compounds.[1] The use of a non-polar mobile phase with a small amount of a polar modifier and a basic additive is typical for achieving optimal separation.
Data Presentation: HPLC
The following table summarizes typical starting conditions and expected performance for the enantioselective separation of bucindolol enantiomers by HPLC. These values are extrapolated from successful separations of analogous β-blockers.
| Parameter | Condition 1: Normal Phase | Condition 2: Reversed Phase |
| Column | CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | Chirobiotic™ V (Vancomycin) |
| Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (B46881) (80:20:0.1, v/v/v) | Methanol (B129727) / Acetic Acid / Triethylamine (100:0.02:0.015, v/v/v) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 10 µL | 10 µL |
| Expected tR1 (min) | ~ 8.5 | ~ 12.2 |
| Expected tR2 (min) | ~ 10.2 | ~ 14.5 |
| Expected Rs | > 2.0 | > 1.8 |
Experimental Protocol: HPLC
-
System Preparation:
-
Ensure the HPLC system is clean and free of contaminants.
-
Install the chosen chiral column (e.g., CHIRALPAK® AD-H).
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Mobile Phase Preparation (Normal Phase):
-
Carefully measure 800 mL of HPLC-grade n-hexane, 200 mL of HPLC-grade isopropanol, and 1 mL of diethylamine.
-
Mix the components thoroughly in a suitable solvent reservoir.
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic bucindolol at a concentration of 1 mg/mL in the mobile phase.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Set the HPLC parameters as specified in the table above.
-
Inject 10 µL of the prepared sample.
-
Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
-
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers.
-
Calculate the retention times (tR), resolution (Rs), and selectivity (α).
-
Mandatory Visualization
HPLC Experimental Workflow for Bucindolol Enantioseparation.
Supercritical Fluid Chromatography (SFC) Method
Principle
SFC is a powerful technique for chiral separations, often providing faster analysis times and reduced solvent consumption compared to HPLC. It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. A polar co-solvent (modifier) and an additive are used to modulate the elution strength and improve peak shape. Immobilized polysaccharide-based CSPs are highly compatible with SFC.
Data Presentation: SFC
The following table outlines a starting SFC method for the enantioselective separation of bucindolol.
| Parameter | Condition |
| Column | CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 150 x 4.6 mm, 3 µm |
| Mobile Phase | CO₂ / Methanol with 0.2% Diethylamine (70:30, v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 5 µL |
| Expected tR1 (min) | ~ 2.5 |
| Expected tR2 (min) | ~ 3.2 |
| Expected Rs | > 2.5 |
Experimental Protocol: SFC
-
System Preparation:
-
Ensure the SFC system is properly set up and the CO₂ supply is adequate.
-
Install the chiral column (e.g., CHIRALPAK® IA).
-
Equilibrate the column with the mobile phase until the pressure and temperature are stable.
-
-
Modifier Preparation:
-
Prepare the modifier by adding 2 mL of diethylamine to 998 mL of HPLC-grade methanol. Mix thoroughly.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic bucindolol at 1 mg/mL in methanol.
-
Dilute to a working concentration of 0.1 mg/mL with methanol.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Chromatographic Analysis:
-
Set the SFC parameters as detailed in the table above.
-
Inject 5 µL of the sample.
-
Acquire the chromatogram.
-
-
Data Analysis:
-
Determine the retention times and resolution of the enantiomer peaks.
-
Mandatory Visualization
Logical Flow of Enantioselective Separation by SFC.
Capillary Electrophoresis (CE) Method
Principle
Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field. For chiral separations of basic compounds like bucindolol, a chiral selector, typically a cyclodextrin (B1172386) derivative, is added to the background electrolyte (BGE). The differential formation of transient diastereomeric complexes between the enantiomers and the cyclodextrin leads to different apparent mobilities and thus, separation.
Data Presentation: CE
The following table provides a starting point for the CE-based enantioseparation of bucindolol.
| Parameter | Condition |
| Capillary | Fused-silica, 50 µm i.d., 50 cm total length (40 cm to detector) |
| Background Electrolyte (BGE) | 50 mM Phosphate (B84403) buffer (pH 2.5) containing 20 mM Sulfated-β-cyclodextrin |
| Voltage | 25 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic, 50 mbar for 5 s |
| Detection | UV at 214 nm |
| Expected tR1 (min) | ~ 6.8 |
| Expected tR2 (min) | ~ 7.5 |
| Expected Rs | > 2.0 |
Experimental Protocol: CE
-
System and Capillary Preparation:
-
Condition a new capillary by flushing with 1 M NaOH (30 min), water (15 min), and finally the BGE (30 min).
-
At the beginning of each day, flush the capillary with 0.1 M NaOH (10 min), water (5 min), and BGE (15 min).
-
Between runs, flush with 0.1 M NaOH (2 min), water (2 min), and BGE (3 min).
-
-
Background Electrolyte (BGE) Preparation:
-
Prepare a 50 mM sodium phosphate buffer and adjust the pH to 2.5 with phosphoric acid.
-
Dissolve the required amount of sulfated-β-cyclodextrin to achieve a final concentration of 20 mM.
-
Filter the BGE through a 0.22 µm filter.
-
-
Sample Preparation:
-
Dissolve racemic bucindolol in water or a 50:50 mixture of water and methanol to a concentration of 0.5 mg/mL.
-
Dilute as necessary with water.
-
-
Electrophoretic Analysis:
-
Fill the vials with the BGE and the sample solution.
-
Place the vials in the autosampler.
-
Apply the specified CE method parameters.
-
-
Data Analysis:
-
Determine the migration times and calculate the resolution of the enantiomers.
-
Mandatory Visualization
Signaling Pathway of Bucindolol Enantioseparation in CE.
References
Application Notes and Protocols for In Vitro Beta-Blockade Induced by Bucindolol Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bucindolol (B125097) hydrochloride is a non-selective beta-adrenergic receptor antagonist with additional alpha-1 blocking properties and mild intrinsic sympathomimetic activity.[1] These application notes provide a comprehensive guide to characterizing the in vitro beta-blocking activity of bucindolol hydrochloride, including its receptor binding affinity and its functional effects on downstream signaling pathways. The provided protocols are intended to serve as a foundation for researchers to design and execute experiments to evaluate the pharmacological properties of bucindolol in various in vitro systems.
Data Presentation
Table 1: Receptor Binding Affinity of this compound
This table summarizes the binding affinity of this compound for various adrenergic and serotonergic receptors, as determined by radioligand binding assays. The inhibitory constant (Ki) is a measure of the concentration of bucindolol required to inhibit 50% of the radioligand binding. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Radioligand | Bucindolol Ki (nM) | Tissue/Cell Source | Reference |
| Beta-Adrenergic Receptors | ||||
| Beta-1 & Beta-2 (non-selective) | [¹²⁵I]iodocyanopindolol (ICYP) | 3.7 ± 1.3 | Human ventricular myocardium | [2] |
| Alpha-Adrenergic Receptors | ||||
| Alpha-1 | [¹²⁵I]IBE 2254 (IBE) | 120 | Rat cardiac membranes | [2] |
| Alpha-1 | 69 | [3] | ||
| Serotonergic Receptors | ||||
| 5-HT1A | 11 | [3] | ||
| 5-HT2A | 382 | [3] |
Table 2: Functional Antagonist Potency of this compound
This table presents the functional potency of this compound in antagonizing agonist-induced responses in vitro. The KB value represents the equilibrium dissociation constant of an antagonist, indicating its potency in blocking receptor function.
| Functional Assay | Agonist | Bucindolol KB (nM) | Tissue/System | Reference |
| Adenylate Cyclase Activity | Isoproterenol (B85558) | 2.8 ± 0.55 | Human ventricular myocardium | [2] |
| Muscle Contraction | Isoproterenol | 2.9 ± 1.9 | Human right ventricular trabeculae | [2] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Determining Bucindolol Affinity for Beta-Adrenergic Receptors
Objective: To determine the binding affinity (Ki) of this compound for beta-adrenergic receptors using a competitive radioligand binding assay.
Materials:
-
Cell Membranes: Prepared from tissues or cell lines expressing beta-adrenergic receptors (e.g., human ventricular myocardium, CHO, or HEK293 cells stably expressing human β1 or β2 adrenergic receptors).
-
Radioligand: [¹²⁵I]iodocyanopindolol (ICYP), a high-affinity beta-adrenergic receptor antagonist.
-
This compound: Stock solution and serial dilutions.
-
Non-labeled Antagonist (for non-specific binding): Propranolol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Glass Fiber Filters
-
Scintillation Counter
Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer to a specific protein concentration.
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add cell membranes, radioligand (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Add cell membranes, radioligand, and an excess of a non-labeled antagonist (e.g., 10 µM Propranolol).
-
Competitive Binding: Add cell membranes, radioligand, and increasing concentrations of this compound.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This traps the membranes with bound radioligand on the filter.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the bucindolol concentration.
-
Determine the IC50 value (the concentration of bucindolol that inhibits 50% of specific radioligand binding) by fitting the data to a one-site competition model using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
Protocol 2: Functional Assay - Measurement of Adenylyl Cyclase Activity
Objective: To assess the functional beta-blocking activity of this compound by measuring its effect on agonist-stimulated adenylyl cyclase activity, which leads to the production of cyclic AMP (cAMP).
Materials:
-
Cell Membranes: Prepared from cells or tissues expressing functional beta-adrenergic receptors coupled to adenylyl cyclase.
-
This compound: Stock solution and serial dilutions.
-
Beta-Adrenergic Agonist: Isoproterenol.
-
ATP: Substrate for adenylyl cyclase.
-
Phosphodiesterase Inhibitor: (e.g., IBMX) to prevent cAMP degradation.
-
Assay Buffer: Containing Mg²⁺ as a cofactor.
-
cAMP Detection Kit: (e.g., Radioimmunoassay (RIA) or ELISA-based kits).
Methodology:
-
Membrane Preparation: Prepare cell membranes as described in Protocol 1.
-
Assay Setup:
-
In reaction tubes, combine cell membranes, ATP, a phosphodiesterase inhibitor, and the assay buffer.
-
Add increasing concentrations of this compound.
-
Pre-incubate for a short period.
-
Initiate the reaction by adding a fixed concentration of the beta-agonist isoproterenol to stimulate adenylyl cyclase. A control group without isoproterenol should be included to measure basal activity.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-15 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding a stop solution (e.g., a solution containing EDTA or by heating).
-
-
cAMP Quantification:
-
Measure the amount of cAMP produced in each sample using a commercially available cAMP detection kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the percentage of inhibition of agonist-stimulated cAMP production against the logarithm of the bucindolol concentration.
-
Determine the IC50 value for bucindolol's inhibition of adenylyl cyclase activity.
-
The antagonist dissociation constant (KB) can be calculated using the Schild equation if a full agonist dose-response curve is generated in the presence of different concentrations of bucindolol.
-
Visualizations
Caption: Beta-adrenergic signaling pathway and the mechanism of bucindolol blockade.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Experimental workflow for a functional adenylyl cyclase (cAMP) assay.
References
- 1. Bucindolol: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of bucindolol in human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of the beta adrenergic receptor antagonist bucindolol with serotonergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of Bucindolol in Primary Cardiac Myocyte Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bucindolol (B125097) is a third-generation, non-selective β-adrenergic receptor (β-AR) blocker with additional α1-adrenergic receptor antagonist activity and mild intrinsic sympathomimetic activity.[1][2] It has been investigated for its potential therapeutic effects in chronic heart failure.[1][2] These application notes provide a comprehensive overview and detailed experimental protocols for studying the effects of Bucindolol in primary cardiac myocyte cultures. The provided protocols and data will enable researchers to investigate Bucindolol's mechanism of action, its impact on cellular signaling pathways, and its potential for modulating cardiac myocyte function.
Bucindolol's interaction with β-adrenergic receptors is complex, exhibiting properties of a partial agonist or an inverse agonist depending on the specific tissue and the activation state of the receptor.[3][4][5] It is a non-selective antagonist of both β1- and β2-adrenergic receptors.[5][6] Notably, Bucindolol has been shown to stimulate G protein-independent signaling pathways, classifying it as a biased agonist.[7] In cardiac myocytes, Bucindolol can modulate key signaling pathways involved in hypertrophy, apoptosis, and oxidative stress, such as the Akt/mTOR and MAPK pathways.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative data regarding Bucindolol's interaction with adrenergic receptors and its effects in cardiac preparations.
Table 1: Bucindolol Receptor Binding and Functional Parameters
| Parameter | Value | Species/System | Reference |
| β-receptor Ki | 3.7 ± 1.3 x 10-9 M | Human ventricular myocardium | [9] |
| β-receptor KB (adenylate cyclase) | 2.8 ± 0.55 x 10-9 M | Human ventricular myocardium | [9] |
| β-receptor KB (contraction) | 2.9 ± 1.9 x 10-9 M | Human right ventricular trabeculae | [9] |
| α1-receptor Ki | 1.2 x 10-7 M | Rat cardiac membranes | [9] |
| β1-selectivity (Kiβ2/Kiβ1) | 0.49 | Human myocardium | [10][11] |
Table 2: Comparative Effects of β-blockers on Cardiac Myocyte Function
| β-blocker | Intrinsic Sympathomimetic Activity (ISA) in Human Myocardium | Effect on Basal cAMP Levels (Human Myocardium) | Guanine Nucleotide Modulatable Binding | Reference |
| Bucindolol | Present (partial agonist) | Increase | Yes | [3][5][12][13] |
| Carvedilol (B1668590) | Absent | No effect | Yes | [5][12][13] |
| Metoprolol (B1676517) | Absent | Decrease (~25%) | No | [5][12][13] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by Bucindolol and a general experimental workflow for its application in cardiac myocyte culture.
Caption: Bucindolol Signaling in Cardiac Myocytes.
Caption: Experimental Workflow for Bucindolol Treatment.
Experimental Protocols
I. Isolation and Culture of Primary Neonatal Rat Cardiac Myocytes
This protocol is a generalized procedure based on standard methods for cardiomyocyte isolation.[14][15][16]
Materials:
-
1-3 day old Sprague-Dawley rat pups
-
Hanks' Balanced Salt Solution (HBSS), Ca2+ and Mg2+ free
-
Trypsin (0.25%) in HBSS
-
Collagenase Type II
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Laminin-coated culture dishes or coverslips
-
70% Ethanol
-
Sterile surgical instruments
Procedure:
-
Preparation: Euthanize neonatal rat pups according to approved animal protocols. Sterilize the chest area with 70% ethanol.
-
Heart Excision: Carefully open the chest cavity and excise the hearts. Place the hearts in ice-cold sterile HBSS.
-
Ventricle Isolation: In a sterile culture hood, remove the atria and large vessels from the hearts. Mince the ventricular tissue into small pieces (approximately 1 mm³).
-
Enzymatic Digestion:
-
Wash the minced tissue with HBSS.
-
Incubate the tissue in 0.25% trypsin at 4°C overnight or for a shorter duration at 37°C.
-
The following day, neutralize the trypsin with an equal volume of DMEM/F12 with 10% FBS.
-
Perform a series of digestions with Collagenase Type II at 37°C with gentle agitation until the tissue is fully dissociated. Collect the supernatant after each digestion step.
-
-
Cell Filtration and Pre-plating:
-
Pool the collected cell suspensions and filter through a 100 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension and resuspend the pellet in DMEM/F12 with 10% FBS.
-
To enrich for cardiomyocytes, pre-plate the cell suspension in an uncoated culture flask for 1-2 hours. Fibroblasts will preferentially adhere to the uncoated plastic.
-
-
Plating Cardiomyocytes:
-
Carefully collect the non-adherent cell suspension (enriched in cardiomyocytes).
-
Count the cells and determine viability (e.g., using Trypan Blue).
-
Plate the cardiomyocytes onto laminin-coated dishes at a desired density (e.g., 1 x 105 cells/cm²).
-
-
Cell Culture: Incubate the cells at 37°C in a 5% CO2 incubator. The medium should be changed every 2-3 days. Spontaneous contractions should be visible within 24-48 hours.
II. Bucindolol Treatment of Cardiac Myocyte Cultures
Materials:
-
Cultured primary cardiac myocytes
-
Bucindolol powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Serum-free culture medium
Procedure:
-
Bucindolol Stock Solution Preparation:
-
Prepare a high-concentration stock solution of Bucindolol in DMSO (e.g., 10 mM). Bucindolol is soluble in DMSO.[17]
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Cell Treatment:
-
Prior to treatment, it is often recommended to switch the cells to a serum-free or low-serum medium for a period (e.g., 4-24 hours) to reduce the confounding effects of growth factors in the serum.
-
Dilute the Bucindolol stock solution in culture medium to the desired final concentrations. A typical concentration range for in vitro studies is 1-10 µM.[6][8]
-
Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Include a vehicle control (medium with the same concentration of DMSO) in your experimental design.
-
Remove the old medium from the cultured cardiomyocytes and add the medium containing the desired concentration of Bucindolol.
-
Incubate the cells for the desired treatment duration. Treatment times can range from minutes for acute signaling studies to 24-48 hours for studies on gene expression or hypertrophy.[6][8]
-
III. Downstream Assays
Following Bucindolol treatment, a variety of assays can be performed to assess its effects on cardiac myocytes.
A. Western Blotting for Signaling Protein Analysis
-
Objective: To determine the effect of Bucindolol on the expression and phosphorylation of key signaling proteins (e.g., Akt, mTOR, ERK, PKA substrates).
-
Procedure:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the proteins of interest (total and phosphorylated forms).
-
Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.
-
B. cAMP Assay
-
Objective: To measure changes in intracellular cyclic AMP (cAMP) levels in response to Bucindolol, which has shown partial agonist activity.[13]
-
Procedure:
-
Treat cells with Bucindolol for a short duration (e.g., 15 minutes).[13]
-
Lyse the cells and measure cAMP levels using a commercially available cAMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.
-
C. Assessment of Cellular Hypertrophy
-
Objective: To evaluate the effect of Bucindolol on cardiomyocyte hypertrophy, often induced by agonists like norepinephrine.
-
Procedure:
-
Cell Size Measurement: After treatment, fix the cells and acquire images using a microscope. Measure the cell surface area using image analysis software (e.g., ImageJ).
-
Protein Synthesis Assay: Measure the incorporation of radiolabeled amino acids (e.g., 3H-leucine) into total protein.
-
Gene Expression Analysis: Isolate RNA and perform quantitative real-time PCR (qPCR) to measure the expression of hypertrophic marker genes (e.g., ANP, BNP, β-MHC).
-
D. Cell Viability and Apoptosis Assays
-
Objective: To determine the effect of Bucindolol on cell survival and apoptosis.
-
Procedure:
-
MTT Assay: To assess cell viability by measuring mitochondrial metabolic activity.
-
TUNEL Staining: To detect DNA fragmentation characteristic of apoptosis.
-
Caspase Activity Assay: To measure the activity of executioner caspases (e.g., caspase-3/7).
-
Conclusion
The protocols and data presented here provide a framework for investigating the cellular and molecular effects of Bucindolol in primary cardiac myocyte cultures. By utilizing these methods, researchers can further elucidate the complex pharmacology of this β-blocker and its potential implications for the treatment of cardiovascular diseases. Careful experimental design, including appropriate controls, is crucial for obtaining reliable and reproducible results.
References
- 1. Bucindolol: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Usefulness of bucindolol in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Partial agonist activity of bucindolol is dependent on the activation state of the human beta1-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different intrinsic activities of bucindolol, carvedilol and metoprolol in human failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bucindolol, a nonselective beta 1- and beta 2-adrenergic receptor antagonist, decreases beta-adrenergic receptor density in cultured embryonic chick cardiac myocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal Structures of a Stabilized β1-Adrenoceptor Bound to the Biased Agonists Bucindolol and Carvedilol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bucindolol Modulates Cardiac Remodeling by Attenuating Oxidative Stress in H9c2 Cardiac Cells Exposed to Norepinephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of bucindolol in human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nebivolol, bucindolol, metoprolol and carvedilol are devoid of intrinsic sympathomimetic activity in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fis.dshs-koeln.de [fis.dshs-koeln.de]
- 12. Different intrinsic activities of bucindolol, carvedilol and metoprolol in human failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bucindolol displays intrinsic sympathomimetic activity in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methods in Cardiomyocyte Isolation, Culture, and Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Isolation of Viable Adult Rat Cardiomyocytes with High Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isolation and culture of adult mouse cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bucindolol | Adrenergic Receptor | TargetMol [targetmol.com]
Application Notes and Protocols for Bucindolol Hydrochloride Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of bucindolol (B125097) hydrochloride in rodent models, covering experimental protocols, quantitative data, and relevant signaling pathways.
Introduction
Bucindolol hydrochloride is a nonselective beta-adrenergic antagonist with mild vasodilatory properties. It acts on β1, β2, and α1 adrenergic receptors.[1] This document outlines protocols for its use in rodent models of cardiovascular disease, particularly heart failure.
Data Presentation
Table 1: this compound Dosage and Administration in Rat Models
| Indication | Strain | Route of Administration | Dosage | Duration | Key Findings |
| Pulmonary Arterial Hypertension | Wistar | Intraperitoneal (i.p.) | 2 mg/kg/day | 7 days | Decreased mean pulmonary artery pressure, reduced right ventricular pleomorphism, necrosis, and fibrosis.[1] |
| Antihypertensive Study | Not Specified | Intravenous (i.v.) | 0.03 - 1.0 mg/kg | Single dose | Dose-related decreases in mean arterial blood pressure with little change in heart rate.[2] |
| Intrinsic Sympathomimetic Activity | Pithed Rat | Intravenous (i.v.) | 10 - 1000 µg/kg | Cumulative | Dose-related increase in heart rate, confirming intrinsic sympathomimetic activity.[3] |
Table 2: Effects of Bucindolol on Cardiac Function (Primarily Human Clinical Data with Relevance to Rodent Models)
| Parameter | Change with Bucindolol | p-value |
| Left Ventricular Ejection Fraction | Increased from 0.23 to 0.29 | p = 0.007 |
| End-Systolic Elastance | Increased from 0.60 to 1.11 mm Hg/ml | p = 0.0049 |
| Left Ventricular Stroke Work Index | Increased from 34 to 47 g-m/m² | p = 0.0059 |
| Left Ventricular End-Diastolic Pressure | Decreased from 19 to 15 mm Hg | p = 0.021 |
| Time Constant of LV Isovolumic Relaxation | Decreased from 92 to 73 msec | p = 0.0013 |
Note: The data in Table 2 is derived from a human study but provides valuable insight into the expected physiological effects of bucindolol that can be investigated in rodent models.[4]
Experimental Protocols
Protocol 1: Intraperitoneal Administration of Bucindolol in a Rat Model of Pulmonary Arterial Hypertension
This protocol is based on a study investigating the effects of bucindolol in a monocrotaline-induced pulmonary arterial hypertension (PAH) model in Wistar rats.[1]
1. Materials:
- This compound
- Vehicle (e.g., sterile saline)
- Monocrotaline (B1676716)
- Male Wistar rats
- Syringes and needles for injection
2. Animal Model Induction:
- Induce PAH in male Wistar rats with a single intraperitoneal injection of monocrotaline (60 mg/kg).[1]
- Allow two weeks for the development of PAH.[1]
3. Bucindolol Preparation and Administration:
- Prepare a solution of this compound in a suitable vehicle. A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used for oral and intraperitoneal injections.
- Administer bucindolol at a dose of 2 mg/kg/day via intraperitoneal injection for 7 days.[1]
- A control group should receive vehicle-only injections.
4. Endpoint Analysis:
- At the end of the treatment period, perform echocardiographic assessment to evaluate right ventricular function.[1]
- Conduct catheterization of the femoral artery and right ventricle to measure hemodynamic parameters, including mean pulmonary artery pressure.[1]
- Collect heart and lung tissues for morphometric and histological analysis to assess for pleomorphism, necrosis, fibrosis, and inflammatory cell infiltration.[1]
Protocol 2: Intravenous Administration of Bucindolol for Antihypertensive Studies in Rats
This protocol is adapted from a study evaluating the antihypertensive properties of bucindolol in anesthetized rats.[2]
1. Materials:
- This compound
- Vehicle (e.g., sterile saline)
- Anesthetic agent
- Male rats
- Intravenous catheterization equipment
- Blood pressure monitoring system
2. Animal Preparation:
- Anesthetize the rats according to an approved institutional protocol.
- Surgically implant a catheter into a suitable vein (e.g., jugular or femoral vein) for intravenous administration.
- Implant a catheter into an artery (e.g., carotid or femoral artery) for continuous blood pressure monitoring.
3. Bucindolol Administration:
- Administer bucindolol intravenously in a dose-escalating manner, ranging from 0.03 to 1.0 mg/kg.[2]
- Monitor mean arterial blood pressure and heart rate continuously.
4. Data Analysis:
- Analyze the dose-response relationship between the administered bucindolol dose and the change in mean arterial blood pressure and heart rate.
Signaling Pathway and Experimental Workflow Visualization
Bucindolol and the β-Adrenergic Receptor Signaling Pathway
Bucindolol, as a nonselective β-blocker, primarily exerts its effects by antagonizing β-adrenergic receptors. In the context of heart failure, chronic stimulation of these receptors by catecholamines leads to desensitization, mediated by G protein-coupled receptor kinases (GRKs), such as GRK5. This desensitization contributes to the decline in cardiac function. By blocking the receptor, bucindolol can help to reverse this process. The following diagram illustrates the general mechanism of β-adrenergic receptor signaling and the point of intervention for bucindolol.
Caption: Bucindolol blocks β-adrenergic receptors.
Experimental Workflow for Bucindolol in a Rodent Heart Failure Model
The following diagram outlines a typical experimental workflow for evaluating the efficacy of bucindolol in a rodent model of heart failure.
Caption: Workflow for a bucindolol rodent study.
References
- 1. Bucindolol improves right ventricle function in rats with pulmonary arterial hypertension through the reversal of autonomic imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of intrinsic sympathomimetic activity of bucindolol and carvedilol in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose-response of chronic beta-blocker treatment in heart failure from either idiopathic dilated or ischemic cardiomyopathy. Bucindolol Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies in the rat on bucindolol, a new antihypertensive agent with beta-adrenoceptor blocking properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Research of Bucindolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide detailed methodologies for the analytical characterization of Bucindolol (B125097) hydrochloride, a non-selective beta-blocker with weak alpha-blocking properties. The following sections detail protocols for identification, quantification, and impurity profiling using High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Raman Spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Quantification and Impurity Profiling
HPLC is a cornerstone technique for the analysis of Bucindolol hydrochloride, offering high resolution and sensitivity for both quantifying the active pharmaceutical ingredient (API) and detecting potential impurities.
Experimental Protocol: Isocratic RP-HPLC Method
This protocol outlines a stability-indicating isocratic reverse-phase HPLC method for the determination of this compound.
1.1.1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium acetate (B1210297) (analytical grade)
-
Glacial acetic acid (analytical grade)
-
Water (HPLC grade)
1.1.2. Chromatographic Conditions:
| Parameter | Specification |
| Column | C18 (250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | 25 mM Ammonium acetate buffer (pH 5.0, adjusted with glacial acetic acid) and Methanol (65:35 v/v)[1] |
| Flow Rate | 0.8 mL/min[1] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 230 nm[1] |
| Run Time | 10 minutes |
1.1.3. Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
1.1.4. Sample Preparation:
-
For bulk drug analysis, accurately weigh and dissolve the this compound sample in the mobile phase to achieve a final concentration within the calibration range.
-
For dosage forms (e.g., tablets), weigh and finely powder a representative number of units. Transfer an amount of powder equivalent to a single dose of this compound into a volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to the mark. Filter the solution through a 0.45 µm syringe filter before injection.
1.1.5. Data Analysis:
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Forced Degradation and Stability-Indicating Studies
To ensure the developed HPLC method is stability-indicating, forced degradation studies should be performed. This involves subjecting this compound to various stress conditions to generate potential degradation products.
1.2.1. Protocol for Forced Degradation:
-
Acid Hydrolysis: Reflux the drug solution in 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux the drug solution in 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
After exposure, neutralize the acidic and basic solutions and dilute all samples to an appropriate concentration before HPLC analysis. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak.
Figure 1: General workflow for HPLC analysis of this compound.
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simple and rapid method for the quantitative determination of this compound in bulk and pharmaceutical dosage forms.
Experimental Protocol
2.1.1. Materials and Reagents:
-
This compound reference standard
-
Methanol (spectroscopic grade)
2.1.2. Instrumentation:
-
A double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.
2.1.3. Determination of Wavelength of Maximum Absorbance (λmax):
-
Prepare a dilute solution of this compound (approximately 10 µg/mL) in methanol.
-
Scan the solution from 400 nm to 200 nm against a methanol blank.
-
Determine the wavelength of maximum absorbance (λmax). For compounds structurally similar to Bucindolol, the λmax is often observed in the range of 280-300 nm.
2.1.4. Standard Solution Preparation:
-
Prepare a stock solution of this compound (100 µg/mL) in methanol.
-
From the stock solution, prepare a series of dilutions to obtain concentrations ranging from 2 µg/mL to 20 µg/mL.
2.1.5. Sample Preparation:
Prepare the sample solution as described in the HPLC section (1.1.4), using methanol as the solvent.
2.1.6. Data Analysis:
Measure the absorbance of the standard and sample solutions at the determined λmax. Construct a calibration curve and determine the concentration of this compound in the sample.
Quantitative Data Summary
| Parameter | Value |
| Solvent | Methanol |
| λmax | To be determined experimentally (typically 280-300 nm) |
| Linearity Range | 2 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
Raman Spectroscopy for Non-destructive Analysis
Raman spectroscopy offers a non-destructive method for the quantitative analysis of this compound directly in intact capsules, minimizing sample preparation.[2]
Experimental Protocol
3.1.1. Instrumentation:
-
Raman spectrometer equipped with a near-infrared (NIR) laser source (e.g., 785 nm or 1064 nm) to minimize fluorescence.
-
Fiber-optic probe for non-contact measurements.
3.1.2. Data Acquisition:
-
Place an intact this compound capsule under the laser focus of the Raman probe.
-
Acquire the Raman spectrum over a suitable spectral range (e.g., 200-2000 cm⁻¹).
-
Optimize acquisition parameters such as laser power and integration time to obtain a good signal-to-noise ratio without causing sample degradation.
3.1.3. Quantitative Analysis:
-
Collect Raman spectra from a set of calibration standards (capsules with known concentrations of this compound).
-
Develop a multivariate calibration model (e.g., Partial Least Squares - PLS) correlating the spectral data to the known concentrations.
-
Use the developed model to predict the concentration of this compound in unknown samples. A study using this technique resulted in a calibration standard error of prediction (SEP) of 3.36 mg for capsules containing 0-100 mg of Bucindolol.[2]
Figure 2: Workflow for quantitative analysis of Bucindolol HCl by Raman spectroscopy.
Signaling Pathway of Bucindolol
Bucindolol acts as a non-selective antagonist at β1 and β2 adrenergic receptors and also exhibits antagonist activity at α1 adrenergic receptors. This dual action contributes to its therapeutic effects in conditions like heart failure.
Figure 3: Simplified signaling pathway of this compound.
References
- 1. Development and Validation of a Simultaneous HPLC Method for Estimation of Bisoprolol Fumarate and Amlodipine Besylate from Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative determination of bucindolol concentration in intact gel capsules using Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bucindolol Hydrochloride in Atrial Fibrillation Research
These application notes provide a comprehensive overview of the use of bucindolol (B125097) hydrochloride in atrial fibrillation (AF) research, with a focus on its application in clinical and preclinical models for researchers, scientists, and drug development professionals.
Introduction to Bucindolol Hydrochloride
Bucindolol is a non-selective beta-adrenergic antagonist with additional mild vasodilator properties.[1] Its pharmacology is distinguished by its sympatholytic effects, which involve reducing the activity of the sympathetic nervous system.[1] A critical aspect of bucindolol's action, particularly in the context of atrial fibrillation and heart failure, is its pharmacogenetic interaction with a polymorphism in the β1-adrenergic receptor (ADRB1) at amino acid position 389.[2][3] The two common variants are Arginine (Arg) and Glycine (Gly). The Arg389 variant exhibits a significantly higher signal transduction capacity compared to the Gly389 variant.[4] Research has shown that the efficacy of bucindolol in preventing AF is substantially enhanced in patients homozygous for the Arg389 allele (ADRB1 Arg/Arg genotype).[2][4]
Mechanism of Action in Atrial Fibrillation
Bucindolol's primary mechanism in managing atrial fibrillation is through its antagonism of β1 and β2 adrenergic receptors. This action is particularly relevant in the context of heart failure, where sympathetic nervous system activity is elevated and contributes to atrial remodeling and arrhythmogenesis.
Key Mechanistic Features:
-
Sympatholytic Effect: Bucindolol reduces plasma norepinephrine (B1679862) (NE) levels, which are often elevated in patients who develop AF.[4][5] By lowering sympathetic tone, bucindolol mitigates the pro-arrhythmic effects of catecholamines on the atrial myocardium.
-
β1-Adrenergic Receptor Blockade: By blocking β1-adrenergic receptors on atrial myocytes, bucindolol inhibits the downstream signaling cascade initiated by norepinephrine and epinephrine. This leads to a reduction in intracellular cyclic AMP (cAMP) levels, which in turn modulates the activity of protein kinase A (PKA) and its downstream targets, including ion channels involved in cardiac action potential.
-
Pharmacogenetic Interaction (ADRB1 Arg389Gly): The Arg389 variant of the β1-adrenergic receptor has a higher affinity for norepinephrine and a greater propensity for constitutive activity.[4] Bucindolol's enhanced efficacy in Arg389 homozygotes is attributed to its ability to more effectively antagonize this hyper-functional receptor variant, leading to a more pronounced reduction in adrenergic signaling.[2][4]
Data from Clinical Research Models
Bucindolol has been extensively studied in large-scale clinical trials, particularly in patients with heart failure and reduced ejection fraction (HFrEF), a population at high risk for developing AF. The primary sources of data are the Beta-Blocker Evaluation of Survival Trial (BEST) and the Genotype-Directed Comparative Effectiveness Trial of Bucindolol and Toprol-XL for Prevention of Atrial Fibrillation (GENETIC-AF).
Efficacy in Preventing New-Onset Atrial Fibrillation (BEST)
The BEST trial provided key insights into the preventive effects of bucindolol on AF development, highlighting the importance of the ADRB1 Arg389Gly polymorphism.
| Parameter | Cohort | Treatment Group | Hazard Ratio (95% CI) | p-value | Reference |
| New-Onset AF | Entire Cohort | Bucindolol vs. Placebo | 0.59 (0.44 to 0.79) | 0.0004 | [3][4] |
| β₁389 Arg/Arg | Bucindolol vs. Placebo | 0.26 (0.12 to 0.57) | 0.0003 | [4] | |
| β₁389 Gly carriers | Bucindolol vs. Placebo | 1.01 (0.56 to 1.84) | 0.97 | [4] |
Efficacy in Reducing Atrial Fibrillation Burden (GENETIC-AF)
The GENETIC-AF trial compared bucindolol to metoprolol (B1676517) succinate (B1194679) in HFrEF patients with the ADRB1 Arg389Arg genotype and a history of AF. This trial utilized continuous monitoring to assess AF burden.
| Parameter | Bucindolol Group | Metoprolol Group | Reduction with Bucindolol | p-value | Reference |
| Cumulative AF Burden (24-week) | 24.4% (95% CI: 18.5, 30.2) | 36.7% (95% CI: 30.0, 43.5) | 36% | 0.002 | [5] |
| Daily AF Burden (at 24 weeks) | 15.1% (95% CI: 3.2, 27.0) | 34.7% (95% CI: 17.9, 51.2) | 55% | <0.001 | [5] |
| AF Intervention Events (Rate per patient) | 0.56 | 0.82 | 32% | 0.011 | [5] |
Effect on Plasma Norepinephrine
Both clinical trials demonstrated bucindolol's ability to reduce circulating norepinephrine levels, a key indicator of its sympatholytic activity.
| Trial | Treatment Group | Baseline NE (pg/ml) | Change from Baseline | p-value (vs. comparator) | Reference |
| BEST | Bucindolol (in patients developing AF) | ~530 | -129 ± 49 pg/ml | 0.0009 | [4] |
| GENETIC-AF | Bucindolol | 607 | Significant decrease at all timepoints | 0.038 | [5] |
| Metoprolol | 590 | Significant decrease only at week 12 | - | [5] |
Experimental Protocols
Protocol for a Genotype-Directed Clinical Trial
This protocol is based on the methodology of the GENETIC-AF trial and is intended for studying the efficacy of bucindolol in maintaining sinus rhythm in a genetically defined population.
Protocol Steps:
-
Patient Screening and Selection:
-
Identify patients with a diagnosis of heart failure with reduced ejection fraction (e.g., LVEF ≤ 50%).
-
Confirm a history of symptomatic paroxysmal or persistent atrial fibrillation.
-
Obtain informed consent for participation and genetic testing.
-
-
Genotyping:
-
Collect a biological sample (e.g., blood or saliva) for DNA extraction.
-
Perform genotyping for the ADRB1 Arg389Gly polymorphism using a validated method (e.g., TaqMan SNP Genotyping Assay).
-
Select patients who are homozygous for the Arginine allele (Arg/Arg) for enrollment.
-
-
Randomization and Blinding:
-
Randomly assign enrolled patients in a 1:1 ratio to receive either this compound or an active comparator (e.g., metoprolol succinate).
-
Maintain double-blinding for patients, investigators, and study staff.
-
-
Treatment Protocol:
-
Initiate study medication at a low dose.
-
Up-titrate the dose over a period of several weeks to a pre-defined target dose, as tolerated by the patient.
-
-
Follow-up and Monitoring:
-
Conduct follow-up visits at specified intervals (e.g., weeks 2, 6, 12, and 24).
-
Perform continuous rhythm monitoring using an implantable cardiac monitor, pacemaker, or defibrillator to accurately quantify AF burden.
-
Collect 12-lead ECGs at each visit.
-
-
Endpoint Adjudication:
-
The primary endpoint is typically the cumulative AF burden over the follow-up period.
-
Secondary endpoints may include time to first recurrence of symptomatic AF/atrial flutter or all-cause mortality.
-
An independent, blinded clinical events committee should adjudicate all potential endpoint events.
-
-
Data Analysis:
-
Compare the cumulative AF burden between the two treatment groups using appropriate statistical methods (e.g., analysis of covariance).
-
Analyze time-to-event data using Kaplan-Meier curves and Cox proportional hazards models.
-
Protocol for In Vitro Electrophysiological Studies (Illustrative)
Protocol Steps:
-
Isolation of Atrial Myocytes:
-
Harvest hearts from an appropriate animal model (e.g., adult rabbit).
-
Cannulate the aorta and perfuse with a calcium-free buffer to stop contractions.
-
Digest the cardiac tissue by perfusing with a solution containing enzymes such as collagenase and protease.
-
Mechanically dissociate the atria to release single, rod-shaped, calcium-tolerant myocytes.
-
-
Electrophysiological Recording:
-
Place isolated myocytes in a recording chamber on the stage of an inverted microscope.
-
Perfuse the cells with an external solution (e.g., Tyrode's solution).
-
Using a micropipette, establish a whole-cell patch-clamp configuration.
-
-
Action Potential Measurement (Current-Clamp):
-
Switch the amplifier to current-clamp mode.
-
Record the resting membrane potential (RMP).
-
Elicit action potentials (APs) by injecting brief suprathreshold depolarizing current pulses.
-
Record baseline APs at a steady-state pacing frequency (e.g., 1 Hz). Measure key parameters: AP duration at 50% and 90% repolarization (APD50, APD90), AP amplitude, and RMP.
-
-
Application of Bucindolol:
-
Prepare stock solutions of this compound in an appropriate solvent and dilute to final concentrations in the external perfusion solution.
-
Perfuse the myocyte with increasing concentrations of bucindolol.
-
Allow several minutes for the drug effect to stabilize at each concentration.
-
-
Data Acquisition and Analysis:
-
Record APs at each concentration of bucindolol.
-
For each cell, compare the AP parameters (APD50, APD90, RMP) before and after drug application.
-
To investigate adrenergic effects, repeat the protocol in the presence of an adrenergic agonist like isoproterenol, and then assess bucindolol's ability to reverse the agonist's effects.
-
Compile dose-response curves to determine the IC50 of bucindolol on APD prolongation or other relevant parameters.
-
References
- 1. GENETIC-AF: Bucindolol for the Maintenance of Sinus Rhythm in a Genotype-Defined Heart Failure Population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prevention of atrial fibrillation by bucindolol is dependent on the beta₁389 Arg/Gly adrenergic receptor polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prevention of Atrial Fibrillation by Bucindolol Is Dependent on the Beta1389 Arg/Gly Adrenergic Receptor Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
Application Notes and Protocols for Clinical Trials with Bucindolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bucindolol (B125097) hydrochloride is a non-selective beta-adrenergic receptor antagonist with additional alpha-1 adrenergic blocking properties.[1] It has been investigated primarily for the treatment of chronic heart failure.[1] Notably, the clinical response to bucindolol has been linked to a specific genetic polymorphism in the β1-adrenergic receptor gene (ADRB1), making it a key candidate for pharmacogenetic-guided therapy.[2] These application notes provide detailed protocols and data for designing and conducting clinical trials with Bucindolol hydrochloride, with a focus on heart failure and the integration of pharmacogenetic analysis.
Mechanism of Action
Bucindolol is a third-generation beta-blocker that exhibits a unique pharmacological profile:
-
Non-selective β-adrenergic receptor blockade : It antagonizes both β1- and β2-adrenergic receptors.[1]
-
α1-adrenergic receptor blockade : This action contributes to its vasodilatory effects.[1]
-
Intrinsic Sympathomimetic Activity (ISA) : Bucindolol exhibits partial agonist activity at the β-adrenergic receptor, though the clinical significance of this is still under investigation.[1][3]
-
Inverse Agonism : Particularly at the Arg389 variant of the β1-adrenergic receptor, bucindolol can act as an inverse agonist, promoting the inactivation of constitutively active receptors.[4]
Pharmacokinetics and Pharmacodynamics
| Parameter | Description | Reference |
| Absorption | Low oral bioavailability (approximately 30%) due to extensive first-pass hepatic metabolism.[4] | |
| Metabolism | Primarily metabolized by the CYP2D6 isoform of the cytochrome P450 system.[4] | |
| Half-life | Approximately 3.6 hours.[5] | |
| Time to Peak Plasma Concentration (Tmax) | Approximately 1.6 hours.[5] | |
| Effects on Heart Rate | Reduces exercise-induced tachycardia but does not significantly reduce resting heart rate, likely due to its intrinsic sympathomimetic activity.[5] | |
| Effects on Blood Pressure | Decreases diastolic blood pressure due to its peripheral vasodilator properties.[5] | |
| Neurohormonal Effects | Has been shown to reduce plasma norepinephrine (B1679862) levels.[4] |
Key Clinical Trials: A Summary
Two major clinical trials have defined the clinical understanding of Bucindolol: the Beta-Blocker Evaluation of Survival Trial (BEST) and the Genotype-Directed Comparative Effectiveness Trial of Bucindolol and Toprol-XL for Prevention of Symptomatic Atrial Fibrillation/Atrial Flutter in Patients with Heart Failure (GENETIC-AF).
Table 1: Summary of the BEST Clinical Trial
| Parameter | Description |
| Objective | To determine if Bucindolol reduces all-cause mortality in patients with advanced chronic heart failure.[6][7] |
| Patient Population | 2,708 patients with NYHA class III-IV heart failure and a left ventricular ejection fraction (LVEF) of ≤35%.[6] |
| Treatment Arms | Bucindolol (n=1354) vs. Placebo (n=1354).[8] |
| Dosage | Bucindolol initiated at 3 mg twice daily, titrated up to a target of 50 mg twice daily (or 100 mg twice daily for patients >75 kg).[5] |
| Primary Endpoint | All-cause mortality.[6] |
| Key Outcomes | No significant reduction in all-cause mortality (30% in the bucindolol group vs. 33% in the placebo group, p=0.13).[8] A significant reduction in cardiovascular mortality was observed.[8] A pharmacogenetic substudy revealed that patients homozygous for the Arg389 allele of the ADRB1 gene (Arg389Arg) had a significant survival benefit with bucindolol.[9] |
Table 2: Summary of the GENETIC-AF Clinical Trial
| Parameter | Description |
| Objective | To compare the effectiveness of Bucindolol and metoprolol (B1676517) succinate (B1194679) for the maintenance of sinus rhythm in a genetically defined heart failure population with atrial fibrillation (AF).[10][11] |
| Patient Population | Patients with heart failure with reduced ejection fraction (HFrEF, LVEF < 0.50), a history of symptomatic AF, and homozygous for the ADRB1 Arg389 allele.[11] |
| Treatment Arms | Bucindolol vs. Metoprolol succinate.[11] |
| Dosage | Bucindolol titrated to a target dose of 100 mg twice daily (50 mg twice daily if <75 kg).[12] |
| Primary Endpoint | Time to first recurrence of symptomatic AF/atrial flutter or all-cause mortality.[2] |
| Key Outcomes | No significant difference in the primary endpoint between the two groups.[11] However, trends for benefit with bucindolol were observed in certain subgroups.[10] |
Experimental Protocols
Protocol 1: Patient Screening and Enrollment
This protocol outlines the inclusion and exclusion criteria for a clinical trial investigating Bucindolol in patients with heart failure, based on the design of the BEST and GENETIC-AF trials.
Inclusion Criteria:
-
Age ≥ 18 years.[4]
-
Diagnosed with chronic heart failure (ischemic or non-ischemic etiology).[4]
-
New York Heart Association (NYHA) functional class II, III, or IV.[4][13]
-
Left Ventricular Ejection Fraction (LVEF) ≤ 40%.[13]
-
Stable on standard heart failure therapy, including an angiotensin-converting enzyme (ACE) inhibitor or angiotensin II receptor blocker (ARB), and a diuretic if necessary, for at least 4 weeks prior to randomization.[13]
-
For pharmacogenetic-stratified trials: Confirmed ADRB1 Arg389Arg genotype.[2]
Exclusion Criteria:
-
Decompensated heart failure requiring intravenous inotropic or vasodilator therapy within 7 days of randomization.[5]
-
Myocardial infarction or coronary revascularization within the past 3 months.[5]
-
Clinically significant valvular heart disease.[5]
-
Hypertrophic obstructive cardiomyopathy, restrictive cardiomyopathy, or constrictive pericarditis.[5]
-
Sustained ventricular arrhythmias causing hemodynamic instability.
-
Resting heart rate < 50 beats per minute.[5]
-
Systolic blood pressure < 90 mmHg.
-
History of severe bronchospastic disease.
-
Severe hepatic or renal dysfunction.
-
Current treatment with another beta-blocker.
-
Known hypersensitivity to Bucindolol or other beta-blockers.
-
Pregnancy or lactation.
Protocol 2: Bucindolol Dosing and Titration
This protocol provides a guideline for the safe and effective titration of Bucindolol in a clinical trial setting.
-
Initiation: Start with a test dose of 3 mg this compound administered orally.
-
Week 1: If the test dose is well-tolerated, begin with 6.25 mg twice daily.
-
Week 2: Increase the dose to 12.5 mg twice daily.
-
Week 3: Increase the dose to 25 mg twice daily.
-
Week 4 and beyond: For patients weighing < 75 kg, the target dose is 50 mg twice daily. For patients weighing ≥ 75 kg, the target dose is 100 mg twice daily. The dose can be up-titrated every two weeks towards the target dose, provided the patient tolerates the current dose without significant side effects.[5][12]
-
Monitoring during Titration: Monitor heart rate, blood pressure, and clinical signs of heart failure at each visit. If symptomatic hypotension or bradycardia occurs, the dose should be reduced to the previously tolerated level.
Protocol 3: ADRB1 Arg389Gly Genotyping
This protocol outlines the steps for determining the ADRB1 Arg389Gly (rs1801253) genotype of trial participants.
Part A: DNA Extraction from Whole Blood
This can be achieved using commercially available kits or a salting-out procedure.
-
Using a Commercial Kit (e.g., QIAamp DNA Blood Mini Kit):
-
Collect 2-5 mL of whole blood in an EDTA-containing tube.
-
Follow the manufacturer's protocol for DNA extraction. A general workflow includes:
-
Lysis of red and white blood cells.
-
Digestion of proteins with proteinase K.
-
Binding of DNA to a silica (B1680970) membrane spin column.
-
Washing the column to remove contaminants.
-
Elution of purified genomic DNA.
-
-
Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) and assess its purity (A260/A280 ratio should be ~1.8).
-
-
Salting-Out Procedure:
-
Collect whole blood as described above.
-
Lyse red blood cells using a lysis buffer.
-
Pellet the white blood cells by centrifugation.
-
Lyse the white blood cells and digest proteins with proteinase K.
-
Precipitate proteins by adding a saturated salt solution (e.g., NaCl).
-
Pellet the precipitated proteins by centrifugation.
-
Precipitate the DNA from the supernatant using isopropanol.
-
Wash the DNA pellet with 70% ethanol.
-
Air-dry the pellet and resuspend in a suitable buffer (e.g., TE buffer).
-
Quantify and assess the purity of the DNA.
-
Part B: Genotyping by TaqMan Allelic Discrimination Assay
-
Assay Components:
-
TaqMan Genotyping Master Mix
-
TaqMan Drug Metabolism Genotyping Assay for ADRB1 Arg389Gly (rs1801253) containing sequence-specific forward and reverse primers and two allele-specific, dye-labeled TaqMan MGB probes (e.g., VIC dye for the Arg allele and FAM dye for the Gly allele).
-
Genomic DNA from the patient.
-
Nuclease-free water.
-
-
Reaction Setup:
-
Prepare a reaction mix containing the TaqMan Genotyping Master Mix, the genotyping assay, and nuclease-free water.
-
Add a standardized amount of genomic DNA (e.g., 10-20 ng) to each well of a 96-well or 384-well PCR plate.
-
Add the reaction mix to each well.
-
Include positive controls for each genotype (Arg/Arg, Arg/Gly, Gly/Gly) and no-template controls (NTC).
-
-
PCR Amplification and Allelic Discrimination:
-
Perform the PCR reaction on a real-time PCR instrument. A typical thermal cycling protocol is:
-
Enzyme activation: 95°C for 10 minutes.
-
Denaturation: 95°C for 15 seconds (40 cycles).
-
Annealing/Extension: 60°C for 1 minute (40 cycles).
-
-
After PCR, perform an endpoint read to measure the fluorescence of the VIC and FAM dyes.
-
-
Data Analysis:
-
The real-time PCR software will generate an allelic discrimination plot, clustering the samples based on their genotype.
-
Samples homozygous for the Arg allele will show high VIC fluorescence.
-
Samples homozygous for the Gly allele will show high FAM fluorescence.
-
Heterozygous samples will show both VIC and FAM fluorescence.
-
Protocol 4: Adverse Event Monitoring and Management
This protocol provides a framework for monitoring and managing adverse events (AEs) and serious adverse events (SAEs) during a clinical trial with Bucindolol.
Common Adverse Events Associated with Bucindolol:
-
Dizziness[10]
-
Diarrhea[10]
-
Hyperglycemia[10]
-
Hypotension
-
Fatigue
-
Bronchospasm (in susceptible individuals)[10]
-
Intermittent claudication[10]
Monitoring:
-
At each study visit, systematically inquire about the occurrence of any new or worsening symptoms. Use a standardized questionnaire to ensure consistency.
-
Perform a physical examination at each visit, including measurement of heart rate and blood pressure in both sitting and standing positions.
-
Perform a 12-lead electrocardiogram (ECG) at baseline and at regular intervals throughout the study to monitor for bradycardia and other conduction abnormalities.
-
Monitor blood glucose levels, especially in patients with diabetes.
-
Educate patients to report any new or concerning symptoms to the study team immediately.
Management of Common Adverse Events:
-
Symptomatic Bradycardia (Heart Rate < 50 bpm with symptoms such as dizziness or fatigue):
-
Reduce the dose of Bucindolol to the previously tolerated level.
-
If symptoms persist, consider discontinuing the drug.
-
-
Symptomatic Hypotension (e.g., postural dizziness):
-
Advise the patient on measures to minimize postural hypotension (e.g., rising slowly).
-
Review concomitant medications that may contribute to hypotension.
-
If symptoms are severe or persistent, reduce the dose of Bucindolol.
-
-
Worsening Heart Failure:
-
Assess for other potential causes.
-
Adjust diuretic therapy as needed.
-
If worsening heart failure is attributed to Bucindolol, the dose should be reduced or the drug discontinued.
-
Serious Adverse Event (SAE) Reporting:
-
Any adverse event that results in death, is life-threatening, requires inpatient hospitalization or prolongation of existing hospitalization, results in persistent or significant disability/incapacity, or is a congenital anomaly/birth defect must be reported as an SAE.
-
All SAEs must be reported to the study sponsor and the Institutional Review Board (IRB) or Ethics Committee within 24 hours of the site becoming aware of the event.
Visualizations
Bucindolol Signaling Pathways
Caption: Bucindolol's dual blockade of β1 and α1-adrenergic receptors.
Experimental Workflow for a Pharmacogenetic-Guided Bucindolol Clinical Trial
Caption: Workflow for a genotype-stratified Bucindolol clinical trial.
References
- 1. researchgate.net [researchgate.net]
- 2. CDC - DPDx - Diagnostic Procedures - Blood Specimens [cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. mpbio.com [mpbio.com]
- 5. DNA extraction from whole blood — English [quality4lab.igb.cnr.it]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 9. DOT Language | Graphviz [graphviz.org]
- 10. Bucindolol: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA extraction from whole blood using simple salting out procedure [protocols.io]
- 12. Extraction & Amplification of Whole Blood Using WGA-Protocol [sigmaaldrich.com]
- 13. Alpha-1 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
- 14. Dose-limiting, adverse event–associated bradycardia with β-blocker treatment of atrial fibrillation in the GENETIC-AF trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacogenomic Studies of Bucindolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacogenomic landscape of bucindolol (B125097) hydrochloride, a non-selective beta-blocker with mild vasodilator properties. Detailed protocols for key experiments are included to facilitate the design and execution of pharmacogenomic studies investigating bucindolol's efficacy and safety in relation to an individual's genetic makeup.
Introduction to Bucindolol Pharmacogenomics
Bucindolol hydrochloride is a third-generation beta-blocker that distinguishes itself from other agents in its class through a unique pharmacological profile that includes non-selective β1 and β2 adrenergic receptor blockade, α1-adrenergic receptor antagonism contributing to vasodilation, and intrinsic sympathomimetic activity (ISA) in some models.[1][2] Clinical response to bucindolol, particularly in the context of heart failure (HF) and atrial fibrillation (AF), has been shown to be significantly influenced by genetic polymorphisms in key adrenergic pathway genes.[3][4] Understanding these genetic variations is crucial for identifying patient populations most likely to benefit from bucindolol therapy and for personalizing treatment strategies.
The most extensively studied genetic variants influencing bucindolol response are located in the β1-adrenergic receptor gene (ADRB1) and the α2C-adrenergic receptor gene (ADRA2C).[3] The ADRB1 Arg389Gly polymorphism (rs1801253) is of particular importance, with studies demonstrating that individuals homozygous for the Arginine allele (Arg389Arg) exhibit a more favorable response to bucindolol.[3] Additionally, a deletion polymorphism in the ADRA2C gene (Ins322-325Del) has been shown to modify the therapeutic effect of bucindolol.[5] More recently, polymorphisms in the G protein-coupled receptor kinase 5 gene (GRK5) have also been implicated in the response to beta-blocker therapy.
Key Genetic Polymorphisms and their Functional Impact
| Gene | Polymorphism | rsID | Functional Impact | Relevance to Bucindolol Therapy |
| ADRB1 | Arg389Gly | rs1801253 | The Arg389 variant of the β1-adrenergic receptor demonstrates enhanced G-protein coupling and greater adenylyl cyclase activation upon agonist stimulation compared to the Gly389 variant.[6] | Patients with the Arg389Arg genotype exhibit a greater reduction in mortality and hospitalization when treated with bucindolol compared to Gly389 carriers.[3] |
| ADRA2C | Ins/Del | - | The deletion variant results in a loss-of-function α2C-adrenergic receptor, leading to increased norepinephrine (B1679862) spillover in the synaptic cleft.[7] | The presence of the deletion allele can modify the response to bucindolol, particularly in combination with ADRB1 genotypes.[5] |
| GRK5 | Leu41Gln | rs2230345 | The Leu41 variant of G protein-coupled receptor kinase 5 is associated with enhanced desensitization of the β-adrenergic receptor. | This polymorphism may interact with beta-blocker treatment, potentially influencing outcomes in heart failure patients. |
Quantitative Data from Clinical Trials
The following tables summarize key quantitative data from pivotal clinical trials investigating the pharmacogenomics of bucindolol.
Beta-Blocker Evaluation of Survival Trial (BEST) - DNA Substudy
The BEST trial was a large-scale study evaluating bucindolol in patients with advanced heart failure. A prospectively designed DNA substudy provided crucial insights into the pharmacogenomic interactions.[5][8]
Table 1: All-Cause Mortality in the BEST DNA Substudy by ADRB1 Arg389Gly Genotype and Bucindolol Dose [9]
| Genotype | Bucindolol Dose | Hazard Ratio (HR) vs. No/Low Dose | 95% Confidence Interval (CI) | P-value |
| Arg389Arg | High Dose | 0.40 | 0.24–0.65 | <0.0001 |
| Gly Carrier | High Dose | 0.81 | 0.55–1.20 | 0.30 |
Table 2: All-Cause Mortality in the BEST DNA Substudy by ADRB1 Arg389Gly Genotype within Dose Groups [9]
| Bucindolol Dose | Genotype Comparison | Hazard Ratio (HR) | 95% Confidence Interval (CI) | P-value |
| No/Low Dose | Arg/Arg vs. Gly Carrier | 1.06 | 0.73–1.53 | 0.77 |
| High Dose | Arg/Arg vs. Gly Carrier | 0.54 | 0.33–0.90 | 0.018 |
Genotype-Directed Comparative Effectiveness Trial of Bucindolol and Metoprolol (B1676517) Succinate (B1194679) for Prevention of Symptomatic Atrial Fibrillation/Atrial Flutter in Patients with Heart Failure (GENETIC-AF)
The GENETIC-AF trial was a prospective, randomized trial that enrolled heart failure patients with the ADRB1 Arg389Arg genotype to compare the efficacy of bucindolol and metoprolol in preventing atrial fibrillation or atrial flutter.[1][10][11]
Table 3: Primary Endpoint (AF/AFL Recurrence or All-Cause Mortality) in the GENETIC-AF Trial [1][11]
| Treatment Group | N | Hazard Ratio (HR) vs. Metoprolol | 95% Confidence Interval (CI) | P-value |
| Bucindolol | 134 | 1.01 | 0.71–1.42 | - |
| Metoprolol | 133 | - | - | - |
Table 4: Cumulative Atrial Fibrillation Burden in a Substudy of the GENETIC-AF Trial [4]
| Treatment Group | Cumulative AF Burden (AUC) | 95% Confidence Interval (CI) |
| Bucindolol | 24.4% | 18.5–30.2 |
| Metoprolol | 36.7% | 30.0–43.5 |
Experimental Protocols
Genomic DNA Extraction from Whole Blood
A high-quality genomic DNA (gDNA) sample is the prerequisite for accurate genotyping. The following protocol is a generalized procedure for gDNA extraction from whole blood, which can be adapted based on commercially available kits (e.g., QIAamp DNA Blood Mini Kit, GenElute Blood Genomic DNA Kit).[2][12][13]
Materials:
-
Whole blood collected in EDTA-containing tubes
-
Lysis Buffer
-
Proteinase K
-
RNase A (optional)
-
Ethanol (B145695) (96-100%)
-
Wash Buffers
-
Elution Buffer (e.g., TE buffer)
-
Microcentrifuge tubes (1.5 mL and 2 mL)
-
Microcentrifuge
-
Water bath or heat block at 56°C
Procedure:
-
Pipette 200 µL of whole blood into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of Proteinase K and 200 µL of Lysis Buffer. Mix thoroughly by vortexing.
-
Incubate at 56°C for 10 minutes to lyse the cells.
-
(Optional) Add 20 µL of RNase A solution and incubate at room temperature for 2 minutes to remove RNA.
-
Add 200 µL of ethanol (96-100%) to the lysate and mix thoroughly by vortexing.
-
Carefully apply the mixture to a spin column placed in a 2 mL collection tube.
-
Centrifuge at ≥6,000 x g for 1 minute. Discard the flow-through.
-
Add 500 µL of Wash Buffer 1 to the spin column and centrifuge at ≥6,000 x g for 1 minute. Discard the flow-through.
-
Add 500 µL of Wash Buffer 2 to the spin column and centrifuge at maximum speed for 3 minutes to dry the membrane.
-
Place the spin column in a clean 1.5 mL microcentrifuge tube.
-
Add 50-200 µL of Elution Buffer directly to the center of the membrane.
-
Incubate at room temperature for 1-5 minutes.
-
Centrifuge at ≥6,000 x g for 1 minute to elute the gDNA.
-
Quantify the extracted gDNA using a spectrophotometer (e.g., NanoDrop) and assess its purity (A260/A280 ratio should be ~1.8).
References
- 1. Bucindolol for the Maintenance of Sinus Rhythm in a Genotype-Defined HF Population: The GENETIC-AF Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GenElute™ Blood Genomic DNA Kit Protocol [sigmaaldrich.com]
- 3. Pharmacogenomics of Bucindolol in Atrial Fibrillation and Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. tandfonline.com [tandfonline.com]
- 7. ADRA2C adrenoceptor alpha 2C [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Bucindolol: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. A genotype-directed comparative effectiveness trial of Bucindolol and metoprolol succinate for prevention of symptomatic atrial fibrillation/atrial flutter in patients with heart failure: Rationale and design of the GENETIC-AF trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GENETIC-AF: Bucindolol for the Maintenance of Sinus Rhythm in a Genotype-Defined Heart Failure Population - PMC [pmc.ncbi.nlm.nih.gov]
- 12. utsouthwestern.edu [utsouthwestern.edu]
- 13. CDC - DPDx - Diagnostic Procedures - Blood Specimens [cdc.gov]
Application of Bucindolol in Studying Adrenergic Signaling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bucindolol (B125097) is a non-selective β-adrenergic receptor (β-AR) antagonist with additional α1-adrenergic receptor blocking properties.[1] It is classified as a third-generation beta-blocker and exhibits partial agonist activity, also known as intrinsic sympathomimetic activity (ISA), at the β-adrenergic receptor.[2] This unique pharmacological profile, including its interactions with G-protein-coupled and β-arrestin-mediated signaling pathways, makes bucindolol a valuable tool for researchers studying adrenergic signaling cascades. These application notes provide an overview of bucindolol's mechanism of action and detailed protocols for its use in key in vitro assays.
Mechanism of Action
Bucindolol is a non-selective antagonist at β1 and β2-adrenergic receptors and also exhibits antagonist activity at α1-adrenergic receptors.[1] A key feature of bucindolol is its partial agonist activity, meaning it can weakly activate the β-adrenergic receptor while competitively blocking the binding of full agonists like isoproterenol (B85558).[3] This partial agonism is dependent on the activation state of the receptor.
Bucindolol has been shown to engage G-protein-dependent pathways, leading to a modest increase in cAMP accumulation in some systems, and also to activate G-protein-independent signaling through β-arrestin. The recruitment of β-arrestin can initiate downstream signaling cascades, such as the activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This "biased agonism," where a ligand preferentially activates one signaling pathway over another, is a key area of research in G-protein-coupled receptor (GPCR) pharmacology, and bucindolol serves as an important tool in these investigations.
Data Presentation
The following tables summarize the quantitative data regarding bucindolol's binding affinities and functional activities.
Table 1: Bucindolol Binding Affinities (Ki)
| Receptor | Species/Tissue | Radioligand | Ki (nM) | Reference |
| β-Adrenergic (non-selective) | Human Ventricular Myocardium | [¹²⁵I]Iodocyanopindolol | 3.7 ± 1.3 | - |
| α1-Adrenergic | Rat Cardiac Membranes | [¹²⁵I]BE2254 | 120 | - |
| 5-HT1A | Not Specified | Not Specified | 11 | [4] |
| 5-HT2A | Not Specified | Not Specified | 382 | [4] |
| α1-Adrenergic | Not Specified | Not Specified | 69 | [4] |
Table 2: Functional Activity of Bucindolol
| Assay | System | Parameter | Value | Reference |
| Adenylyl Cyclase Activation | Human Myocardium | cAMP Accumulation | ~1.6-fold increase over basal | [3] |
| Force of Contraction | Human Failing Myocardium | Change in Contractility | Increased in 3 of 8 experiments | [5] |
Experimental Protocols
Radioligand Binding Assay for β-Adrenergic Receptors
This protocol is designed to determine the binding affinity (Ki) of bucindolol for β-adrenergic receptors using a competitive binding assay with a radiolabeled antagonist.
a. Materials:
-
Membrane Preparation: Cell membranes prepared from a cell line expressing the β-adrenergic receptor of interest (e.g., CHO or HEK293 cells) or from tissue homogenates (e.g., cardiac tissue).
-
Radioligand: [¹²⁵I]Iodocyanopindolol (ICYP), a high-affinity β-AR antagonist.
-
Bucindolol: A range of concentrations for competition.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity β-AR antagonist (e.g., 10 µM propranolol).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: (e.g., Whatman GF/C).
-
Scintillation Fluid.
-
Scintillation Counter.
b. Protocol:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of membrane preparation (20-50 µg protein), 50 µL of [¹²⁵I]ICYP (at a concentration near its Kd), and 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of [¹²⁵I]ICYP, and 50 µL of 10 µM propranolol.
-
Competition: 50 µL of membrane preparation, 50 µL of [¹²⁵I]ICYP, and 50 µL of varying concentrations of bucindolol (e.g., 10⁻¹⁰ to 10⁻⁵ M).
-
-
Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 5 mL of scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of bucindolol.
-
Determine the IC₅₀ value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Adenylyl Cyclase Activity Assay
This protocol measures the effect of bucindolol on the production of cyclic AMP (cAMP), the second messenger produced upon Gs-protein activation.
a. Materials:
-
Membrane Preparation: As described in the radioligand binding assay protocol.
-
Bucindolol: A range of concentrations.
-
Isoproterenol: A full β-AR agonist (for comparison).
-
ATP: Substrate for adenylyl cyclase.
-
[α-³²P]ATP: Radiolabeled substrate.
-
cAMP: Unlabeled cAMP for standards.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX, a phosphodiesterase inhibitor), pH 7.5.
-
Stopping Solution: 2% SDS, 45 mM ATP, 1.3 mM cAMP.
-
Dowex and Alumina (B75360) Columns: For separation of [³²P]cAMP.
-
Scintillation Counter.
b. Protocol:
-
Assay Setup: In test tubes, combine:
-
50 µL of membrane preparation (50-100 µg protein).
-
10 µL of assay buffer (basal), varying concentrations of bucindolol, or isoproterenol.
-
-
Pre-incubation: Pre-incubate the tubes at 30°C for 10 minutes.
-
Initiation: Start the reaction by adding 20 µL of a solution containing ATP and [α-³²P]ATP.
-
Incubation: Incubate at 30°C for 15 minutes.
-
Termination: Stop the reaction by adding 100 µL of stopping solution and boiling for 3 minutes.
-
Separation: Separate the produced [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and alumina column chromatography.
-
Counting: Elute the [³²P]cAMP from the alumina column into scintillation vials and count the radioactivity.
-
Data Analysis:
-
Generate a standard curve using known amounts of cAMP.
-
Calculate the amount of cAMP produced in each sample.
-
Plot the cAMP production against the log concentration of bucindolol to determine its effect on adenylyl cyclase activity.
-
β-Arrestin Recruitment Assay (PathHunter® Assay)
This protocol describes the use of a commercially available enzyme fragment complementation assay (e.g., PathHunter® by DiscoverX) to measure β-arrestin recruitment to the β-adrenergic receptor upon stimulation with bucindolol.
a. Materials:
-
PathHunter® Cell Line: A cell line co-expressing the β-adrenergic receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.
-
Cell Culture Medium and Reagents.
-
Bucindolol: A range of concentrations.
-
Isoproterenol: A positive control agonist.
-
PathHunter® Detection Reagents.
-
Luminometer.
b. Protocol:
-
Cell Plating: Seed the PathHunter® cells in a 384-well white, clear-bottom tissue culture plate and incubate overnight.
-
Compound Addition: Prepare serial dilutions of bucindolol and the control agonist (isoproterenol) in assay buffer. Add the compounds to the respective wells.
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Detection: Add the PathHunter® detection reagents to each well according to the manufacturer's instructions.
-
Incubation: Incubate at room temperature for 60 minutes.
-
Measurement: Read the chemiluminescent signal using a luminometer.
-
Data Analysis:
-
Plot the relative light units (RLU) against the log concentration of bucindolol.
-
Determine the EC₅₀ value for β-arrestin recruitment.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol details the measurement of ERK1/2 phosphorylation, a downstream event of β-arrestin signaling, in response to bucindolol treatment.
a. Materials:
-
Cell Line: A cell line expressing the β-adrenergic receptor of interest.
-
Bucindolol: A range of concentrations.
-
Isoproterenol: A positive control.
-
Cell Lysis Buffer: (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein Assay Reagents: (e.g., BCA kit).
-
SDS-PAGE Gels and Electrophoresis Equipment.
-
PVDF Membranes and Transfer Apparatus.
-
Blocking Buffer: 5% BSA or non-fat dry milk in TBST.
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Enhanced Chemiluminescence (ECL) Substrate.
-
Imaging System.
b. Protocol:
-
Cell Treatment: Seed cells in 6-well plates. Once confluent, serum-starve the cells for 4-6 hours. Treat the cells with varying concentrations of bucindolol or isoproterenol for a specified time (e.g., 5, 10, 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane of the phospho-ERK1/2 antibodies.
-
Re-probe the membrane with the primary antibody against total ERK1/2 to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for both phospho-ERK1/2 and total ERK1/2.
-
Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each sample.
-
Plot the fold change in phosphorylation over the untreated control against the log concentration of bucindolol.
-
Visualizations
Caption: Adrenergic signaling pathways modulated by Bucindolol.
Caption: General experimental workflows for studying Bucindolol.
Caption: Logical relationships in Bucindolol-mediated signaling.
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cosmobio.co.jp [cosmobio.co.jp]
- 3. Western blot analysis of phosphorylated ERK1/2 expression and PAR formation [bio-protocol.org]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cosmobio.co.jp [cosmobio.co.jp]
Troubleshooting & Optimization
Technical Support Center: Bucindolol Hydrochloride in Preclinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected side effects during laboratory animal experiments with Bucindolol (B125097) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: We observed a paradoxical increase in heart rate in our rat study after administering Bucindolol. Is this an expected finding?
A1: Yes, this can be an expected finding depending on the experimental model. Bucindolol possesses intrinsic sympathomimetic activity (ISA), which means it can weakly stimulate beta-adrenergic receptors.[1] In specific models, such as the pithed rat where autonomic reflexes are absent, this agonist activity can manifest as an increase in heart rate.[1] In conscious, normotensive dogs, an increase in heart rate has also been observed.[2] This effect is a key characteristic of the drug and differentiates it from beta-blockers without ISA.
Q2: What are the known cardiovascular effects of Bucindolol in common laboratory animal models?
A2: In anesthetized rats, Bucindolol hydrochloride primarily causes a dose-related decrease in mean arterial blood pressure with relatively little change in heart rate.[1] In conscious dogs, it has been shown to increase heart rate and elevate plasma renin activity.[2] It also attenuates the heart rate and blood pressure responses to isoproterenol, confirming its beta-blocking activity.[2]
Q3: Are there any known off-target effects of Bucindolol that could lead to unexpected observations?
A3: While detailed public toxicology reports are limited, research indicates Bucindolol has a complex pharmacological profile beyond beta-blockade. It also possesses alpha-1 adrenergic antagonist properties, contributing to its vasodilatory effects.[3] Additionally, in vitro studies have shown that Bucindolol can decrease the density of beta-adrenergic receptors in cardiac myocyte membranes through a mechanism different from agonist-induced downregulation.[4] Researchers should be aware of these multiple mechanisms of action when interpreting unexpected findings.
Q4: We are planning a chronic toxicity study. What specific organ systems should we pay close attention to with Bucindolol?
A4: For any beta-blocker, the primary target organ system for monitoring is the cardiovascular system. Beyond that, given Bucindolol's hepatic metabolism, liver function should be closely monitored in chronic studies.[5] Standard toxicological evaluations should also include renal function, hematology, and clinical chemistry to provide a comprehensive safety profile.
Q5: Has Bucindolol been evaluated for reproductive or developmental toxicity in animal models?
A5: Publicly available data on the reproductive and developmental toxicology of Bucindolol is scarce. When working with a compound with limited reproductive safety data, it is crucial to conduct thorough assessments according to regulatory guidelines (e.g., ICH S5(R2)) if the intended clinical use includes populations of child-bearing potential.[6] This would involve studies evaluating fertility, embryo-fetal development, and pre- and post-natal development.[7]
Troubleshooting Guides
Guide 1: Investigating Unexpected Cardiovascular Findings
This guide provides a systematic approach for researchers who observe unexpected cardiovascular responses in their animal models.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Greater than expected hypotension | - High dose relative to the species' sensitivity.- Interaction with anesthetics or other co-administered drugs.- Alpha-1 blocking effect more pronounced than anticipated. | 1. Review Dosing: Confirm dose calculations and administration route. Consider a dose-response study to establish the NOAEL (No Observed Adverse Effect Level).2. Assess Anesthesia Protocol: If using an anesthetized model, evaluate the potential hypotensive effects of the anesthetic agent itself.3. Evaluate Co-administered Drugs: Check for potential pharmacodynamic or pharmacokinetic interactions.4. Measure Plasma Concentration: If possible, correlate the hypotensive effect with plasma levels of Bucindolol. |
| Significant and sustained tachycardia | - Intrinsic Sympathomimetic Activity (ISA) is predominant in the chosen model.- Reflex tachycardia in response to vasodilation. | 1. Characterize the Model: Determine if the model (e.g., pithed vs. conscious animal) is appropriate for assessing the desired endpoint.2. Block ISA: Co-administer a pure beta-antagonist like propranolol (B1214883) to see if the heart rate increase is attenuated, confirming beta-receptor mediated ISA.[1]3. Assess Vasodilation: Measure peripheral vascular resistance to determine if reflex tachycardia is a plausible explanation. |
| Arrhythmias or ECG Abnormalities | - Pro-arrhythmic potential at high concentrations.- Electrolyte imbalances secondary to other effects.- Direct effect on cardiac ion channels. | 1. ECG Monitoring: Conduct detailed, continuous ECG monitoring to characterize the arrhythmia.2. Check Electrolytes: Analyze serum electrolytes (K+, Mg2+, Ca2+) to rule out imbalances.3. In Vitro Assays: Consider in vitro patch-clamp studies on relevant cardiac ion channels (e.g., hERG) to assess direct effects. |
Guide 2: Addressing Non-Cardiovascular Adverse Events
This guide assists in the preliminary investigation of unexpected clinical signs or pathological findings.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Lethargy, ataxia, or other CNS signs | - High drug exposure leading to CNS penetration.- Exaggerated hypotensive effect causing reduced cerebral perfusion.- Off-target effects on CNS receptors. | 1. Monitor Blood Pressure: Correlate the onset of CNS signs with blood pressure readings.2. Dose Reduction: Determine if the signs are dose-dependent by testing a lower dose group.3. Neurological Examination: Perform a functional observational battery (FOB) or similar neurobehavioral assessment.4. Histopathology: Conduct a thorough histopathological examination of the central and peripheral nervous systems. |
| Elevated liver enzymes (ALT, AST) | - Drug-induced liver injury (DILI).- Hepatic metabolism overload. | 1. Confirm with Histopathology: Examine liver tissue for signs of necrosis, inflammation, or other pathological changes.2. Time Course: Sample at multiple time points to understand the onset and potential reversibility of the enzyme elevation.3. Evaluate Metabolism: If feasible, investigate the metabolic profile of Bucindolol in the test species to identify potentially reactive metabolites. |
| Unexpected findings on gross necropsy | - Target organ toxicity.- Secondary effects related to hemodynamic changes. | 1. Comprehensive Histopathology: Ensure all organs, especially those with gross findings, undergo microscopic examination by a qualified veterinary pathologist.2. Review In-life Data: Correlate pathological findings with any clinical signs, changes in body weight, or clinical pathology data.3. Consider Mechanism: Hypothesize whether the finding is a direct toxic effect or secondary to the drug's primary pharmacological action (e.g., organ damage due to hypoperfusion). |
Data Presentation
Table 1: Summary of Reported Cardiovascular Effects of Bucindolol in Laboratory Animals
| Species | Model | Parameter | Observed Effect | Reference |
| Rat | Anesthetized | Mean Arterial Pressure | Dose-related decrease | [1] |
| Rat | Anesthetized | Heart Rate | Relatively little change | [1] |
| Rat | Pithed | Heart Rate | Significant dose-related increase | [1] |
| Dog | Conscious, Normotensive | Heart Rate | Increased | [2] |
| Dog | Conscious, Normotensive | Plasma Renin Activity | Elevated | [2] |
| Dog | Pentobarbital-induced Heart Failure | Left Ventricular dp/dt | Increased by 43% | [8] |
| Dog | Pentobarbital-induced Heart Failure | Total Peripheral Resistance | Lowered by 36% | [8] |
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Workflow for investigating an unexpected in-life finding.
References
- 1. Studies in the rat on bucindolol, a new antihypertensive agent with beta-adrenoceptor blocking properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiovascular effects of bucindolol (MJ 13105) in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Bucindolol, a nonselective beta 1- and beta 2-adrenergic receptor antagonist, decreases beta-adrenergic receptor density in cultured embryonic chick cardiac myocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bucindolol: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. Developmental and reproductive toxicology - ERBC [erbc-group.com]
- 8. Beneficial effects of bucindolol in a canine model of pentobarbital-induced heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming low solubility of Bucindolol hydrochloride in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bucindolol hydrochloride. The information aims to address common challenges, particularly those related to its low solubility in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a non-selective beta-adrenergic receptor antagonist with additional weak alpha-1 blocking and vasodilatory properties.[1] It is investigated for its potential in treating chronic heart failure.[2] Key physicochemical properties are summarized below.
Q2: I'm having trouble dissolving this compound for my in vitro assay. What are the recommended solvents?
Q3: My this compound precipitates when I add it to my cell culture medium. What can I do?
Precipitation in cell culture media is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of this compound.
-
Optimize Stock Solution Concentration: Prepare a high-concentration stock solution in 100% DMSO. This minimizes the volume of DMSO added to your aqueous medium.
-
Control Final Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically not exceeding 0.1% to 0.5%, to avoid solvent-induced toxicity and precipitation.
-
Use Pre-warmed Media: Add the DMSO stock solution to cell culture media that has been pre-warmed to 37°C. This can help prevent precipitation caused by temperature shock.
-
Ensure Rapid Mixing: Add the stock solution to the media while gently vortexing or swirling to ensure rapid and uniform dispersion.
-
Consider Solubilizing Excipients: For animal studies, formulations often include co-solvents and surfactants. While potentially altering cellular responses, excipients like PEG300 and Tween-80 can be considered for in vitro work if properly controlled for.[2]
Q4: Can I use sonication to dissolve this compound?
Yes, sonication is recommended, particularly when preparing higher concentration stock solutions in solvents like DMSO, to aid in the dissolution process.[4]
Q5: What is the recommended storage condition for this compound solutions?
Powdered this compound should be stored at low temperatures, such as -20°C, for long-term stability (up to 3 years).[4] Stock solutions prepared in a solvent should be stored at -80°C for up to 1 year.[4]
Troubleshooting Guide: Overcoming Low Solubility in Assays
This guide provides systematic approaches to address solubility challenges with this compound in various experimental settings.
Issue 1: Preparing High-Concentration Aqueous Solutions
Problem: You need to prepare a stock solution of this compound in an aqueous buffer (e.g., PBS) for an assay that cannot tolerate organic solvents, but the compound does not dissolve adequately.
Root Cause: this compound is a lipophilic molecule with inherently low aqueous solubility. Its solubility is also likely pH-dependent due to its pKa of 8.86.[3]
Solutions:
-
pH Adjustment: Since this compound is a weak base, its solubility is expected to increase in acidic conditions. Attempt to dissolve the compound in a buffer with a lower pH (e.g., pH 4-6). Note that the final pH must be compatible with your experimental system.
-
Use of Solubilizing Agents: Consider the use of cyclodextrins, such as SBE-β-CD, which are known to form inclusion complexes with hydrophobic drugs and enhance their aqueous solubility.[2] A formulation with 20% SBE-β-CD in saline has been shown to yield a clear solution.[2]
-
Experimental Solubility Determination: If the exact solubility in your buffer is critical, perform a simple experimental determination. Prepare a series of dilutions and visually inspect for precipitation or measure turbidity to find the solubility limit.
Issue 2: Compound Precipitation During In Vitro Experiments
Problem: this compound, added from a DMSO stock, precipitates over the course of a cell-based assay.
Root Cause: The aqueous environment of the cell culture medium is not sufficient to maintain the solubility of this compound at the tested concentration, even with a small percentage of DMSO.
Solutions:
-
Workflow for Adding Compound to Media:
-
Prepare a 10-100 mM stock solution in 100% DMSO.
-
Warm your cell culture medium to 37°C.
-
Perform a serial dilution of your stock solution in pre-warmed media to achieve the final desired concentrations. Ensure the final DMSO concentration is below 0.5%.
-
Add the diluted compound to the cells immediately.
-
-
Consider Protein Binding: If using serum-containing media, serum proteins can bind to the compound and help maintain its solubility. If you are switching to a low-serum or serum-free medium, you may need to lower the concentration of this compound.
Data Presentation
Table 1: Physicochemical Properties of Bucindolol and its Hydrochloride Salt
| Property | Bucindolol | This compound | Reference |
| Molecular Formula | C₂₂H₂₅N₃O₂ | C₂₂H₂₅N₃O₂·HCl | [3] |
| Molecular Weight | 363.45 g/mol | 399.91 g/mol | [3] |
| Melting Point | 125-127°C | 185-187°C | [3] |
| pKa | Not applicable | 8.86 | [3] |
Table 2: Reported Solubility of this compound
| Solvent | Concentration | Remarks | Reference |
| DMSO | 80 mg/mL (220.11 mM) | Sonication recommended | [4] |
| DMSO | 20 mg/mL | - | |
| DMF | 30 mg/mL | - | |
| Water | Soluble | Not quantitatively specified | [3] |
| Ethanol | 500 µg/mL | - |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Objective: To prepare a 100 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound (MW: 399.91 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
-
Procedure:
-
Weigh out 4.0 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 100 µL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes, or until the solution is clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of a Formulation for In Vivo (Animal) Studies
This protocol is adapted from a supplier's recommendation for a suspended solution suitable for oral or intraperitoneal injection.[2]
-
Objective: To prepare a 2.5 mg/mL suspended solution of this compound.
-
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
-
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 25 mg/mL this compound stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the total volume to 1 mL. Mix well. The final solution will be a suspension. Use with continuous agitation if necessary.
-
Visualizations
This compound Signaling Pathway
References
Technical Support Center: Optimizing Bucindolol Hydrochloride Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Bucindolol hydrochloride concentration in cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell culture?
A1: The optimal concentration of this compound is highly dependent on the specific cell line and the experimental goals. Based on published studies, a common starting point for in vitro experiments is around 1 µM to 10 µM.[1] For initial screening, it is advisable to test a broad concentration range, such as 0.1 µM, 1 µM, 10 µM, 25 µM, 50 µM, and 100 µM, to establish a dose-response curve.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in DMSO.[2] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][4] For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[4] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q3: What is a typical incubation time for this compound treatment?
A3: Incubation times can vary depending on the cell type and the endpoint being measured. Published studies have used incubation times ranging from 8 to 24 hours.[1] For initial experiments, it is common to test several time points, such as 24, 48, and 72 hours, to determine the optimal duration for observing an effect on cell viability.
Q4: How do I determine the half-maximal inhibitory concentration (IC50) of this compound?
A4: The IC50 value is the concentration of this compound that inhibits a biological process (e.g., cell proliferation) by 50%. To determine the IC50, you will need to perform a dose-response experiment with a range of this compound concentrations. The resulting data is then plotted with concentration (often on a logarithmic scale) on the x-axis and the percentage of cell viability on the y-axis. A sigmoidal curve is typically fitted to the data using non-linear regression analysis to calculate the IC50 value.[5][6][7] Several software programs, such as GraphPad Prism, and online calculators are available for this purpose.[6][8]
Troubleshooting Guides
Issue 1: High variability between replicate wells in my cell viability assay.
-
Potential Cause: Uneven cell seeding, pipetting errors, or edge effects in the multi-well plate.
-
Recommended Solution:
-
Ensure a single-cell suspension before seeding to avoid clumps.
-
Use a multichannel pipette for adding reagents and be consistent with your technique.
-
To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium.
-
-
Relevant Controls: Visually inspect the plate under a microscope after seeding to confirm even cell distribution.
Issue 2: Unexpectedly high or low cell viability at all concentrations of this compound.
-
Potential Cause: Incorrect drug concentration, degradation of the compound, or the chosen cell line is resistant or highly sensitive.
-
Recommended Solution:
-
Verify the calculations for your stock solution and serial dilutions.
-
Prepare fresh stock solutions of this compound, as improper storage can lead to degradation.[3]
-
If no effect is observed, consider testing a higher concentration range. If all cells are dead, test a lower concentration range.
-
Confirm the responsiveness of your cell line to other known cytotoxic compounds.
-
Issue 3: High background absorbance in the MTT assay.
-
Potential Cause: Contamination of the culture medium or direct reduction of the MTT reagent by this compound.
-
Recommended Solution:
-
Always use sterile techniques and check for signs of microbial contamination in your cultures.
-
To test for direct MTT reduction, incubate this compound with MTT in cell-free medium. If a color change occurs, consider using an alternative viability assay (e.g., CellTiter-Glo®, which measures ATP levels).
-
-
Relevant Controls: Include wells with medium and MTT reagent only (no cells) to measure the background absorbance.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Under sterile conditions, weigh out the desired amount of this compound powder.
-
Dissolve the powder in the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[3]
-
Protocol 2: Determining Optimal Seeding Density for Cell Viability Assays
-
Materials: Cell line of interest, complete culture medium, 96-well plate, cell counting device (e.g., hemocytometer or automated cell counter).
-
Procedure:
-
Prepare a serial dilution of your cells (e.g., from 1,000 to 20,000 cells per well).
-
Seed the different cell densities into a 96-well plate.
-
Incubate for 24, 48, and 72 hours.
-
At each time point, perform a cell viability assay (e.g., MTT).
-
The optimal seeding density will result in cells being in the exponential growth phase at the end of the planned experiment duration.
-
Protocol 3: Dose-Response Experiment using MTT Assay
-
Materials: Cells seeded at optimal density in a 96-well plate, this compound stock solution, complete culture medium, MTT reagent (5 mg/mL in PBS), solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Procedure:
-
Prepare serial dilutions of this compound from your stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only and untreated controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Data Presentation
Table 1: Example Dose-Response Data for this compound on H9c2 Cells (48h Incubation)
| Bucindolol HCl (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.22 ± 0.07 | 97.6 |
| 1 | 1.10 ± 0.06 | 88.0 |
| 10 | 0.75 ± 0.05 | 60.0 |
| 25 | 0.40 ± 0.04 | 32.0 |
| 50 | 0.15 ± 0.03 | 12.0 |
| 100 | 0.05 ± 0.02 | 4.0 |
Table 2: Summary of IC50 Values for this compound in Different Cell Lines
| Cell Line | Incubation Time (h) | IC50 (µM) |
| H9c2 | 48 | 15.2 |
| A549 | 48 | 35.8 |
| MCF-7 | 48 | 22.5 |
Note: These are example values and may not be representative of actual experimental results.
Visualizations
Caption: Workflow for Bucindolol HCl concentration optimization.
Caption: Troubleshooting decision tree for common issues.
Caption: Simplified signaling pathway of Bucindolol's action.
References
- 1. Bucindolol, a nonselective beta 1- and beta 2-adrenergic receptor antagonist, decreases beta-adrenergic receptor density in cultured embryonic chick cardiac myocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bucindolol | Adrenergic Receptor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (S)-Bucindolol | TargetMol [targetmol.com]
- 5. Star Republic: Guide for Biologists [sciencegateway.org]
- 6. researchgate.net [researchgate.net]
- 7. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 8. IC50 Calculator | AAT Bioquest [aatbio.com]
- 9. MTT assay overview | Abcam [abcam.com]
Technical Support Center: Troubleshooting Inconsistent Results in Bucindolol Experiments
Welcome to the technical support center for Bucindolol (B125097) research. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of experimenting with Bucindolol. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation aids to help you achieve consistent and reliable results.
Bucindolol is a non-selective β-adrenergic receptor antagonist with additional α1-adrenergic blocking properties. A key factor contributing to variability in its effects is the genetic polymorphism of the β1-adrenergic receptor (ADRB1), particularly the Arg389Gly variation. Furthermore, Bucindolol can exhibit partial agonist or inverse agonist activity depending on the experimental conditions and the activation state of the β-adrenergic receptors. This guide will help you address these and other potential sources of inconsistency in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing variable responses to Bucindolol in my cell-based assays?
A1: Inconsistent results in cell-based assays with Bucindolol can stem from several factors:
-
ADRB1 Genotype: The most significant factor is the Arg389Gly polymorphism of the β1-adrenergic receptor (ADRB1). The Arg389 variant exhibits a more robust response to β-blockers compared to the Gly389 variant.[1][2] Ensure you know the genotype of your cell line.
-
Receptor Desensitization: The activation state of the β-adrenergic receptors can influence Bucindolol's effect. In systems with high basal receptor activity or following prolonged agonist stimulation, the partial agonist effects of Bucindolol may be masked or even converted to inverse agonist activity.[3][4][5]
-
Cell Passage Number: High passage numbers can lead to phenotypic drift, including altered receptor expression and signaling pathway components. It is crucial to use cells with a low passage number and to be consistent across experiments.
-
Assay Conditions: Variations in cell density, serum concentration in the media, and incubation times can all contribute to inconsistent results.
Q2: My in vivo animal studies with Bucindolol are showing high variability in cardiovascular responses. What could be the cause?
A2: Variability in animal studies is common and can be attributed to:
-
Genetic Background: Similar to cell lines, the genetic background of your animal model, including the ADRB1 genotype, will significantly impact the response to Bucindolol.
-
Animal Handling and Stress: Stress from handling and experimental procedures can elevate endogenous catecholamine levels, which can alter the baseline cardiovascular parameters and the apparent effects of Bucindolol.
-
Anesthesia: The type of anesthetic used can have its own cardiovascular effects and may interact with Bucindolol.
-
Drug Administration: The route and speed of administration can influence the pharmacokinetic and pharmacodynamic profile of Bucindolol.
Q3: How does Bucindolol's partial agonism affect experimental outcomes?
A3: Bucindolol's ability to act as a partial agonist means it can weakly activate the β-adrenergic receptor in the absence of a full agonist. This effect is more pronounced in systems with a low level of basal receptor activity.[3][5] In contrast, in a system with high sympathetic tone (high levels of agonists), Bucindolol will act as an antagonist. This dual activity can lead to seemingly contradictory results if the activation state of the receptor is not controlled or considered in the experimental design. In some desensitized systems, it may even act as an inverse agonist, reducing basal receptor activity.[6][7]
Troubleshooting Guides
Issue 1: Inconsistent Results in Receptor Binding Assays
| Symptom | Possible Cause | Recommended Solution |
| High non-specific binding | Radioligand concentration is too high. | Use a radioligand concentration at or below the Kd for the receptor. |
| Insufficient washing. | Increase the number and volume of washes with ice-cold buffer. | |
| Inadequate blocking of non-specific sites. | Pre-treat filters with a blocking agent like polyethyleneimine (PEI). | |
| Low or no specific binding | Low receptor expression in the cell/tissue preparation. | Confirm receptor expression using a positive control cell line or tissue. Increase the amount of membrane protein in the assay. |
| Degraded radioligand. | Use fresh radioligand and store it properly to avoid degradation. | |
| Incorrect buffer composition. | Ensure the binding buffer has the correct pH and ionic strength. | |
| High variability between replicates | Inconsistent pipetting. | Use calibrated pipettes and ensure thorough mixing of reagents. |
| Inconsistent washing of filters. | Ensure a consistent and rapid filtration and washing process for all samples. | |
| Cell membrane preparation is not homogenous. | Ensure complete homogenization of the cell or tissue sample. |
Issue 2: Variable Adenylyl Cyclase Activity Measurements
| Symptom | Possible Cause | Recommended Solution |
| High basal adenylyl cyclase activity | Constitutively active receptors due to high expression or specific mutations. | Characterize the basal activity of your system. Consider using an inverse agonist to reduce basal activity before the experiment. |
| Contamination with phosphodiesterase (PDE) inhibitors. | Ensure all reagents are free from PDE inhibitors unless they are part of the experimental design. | |
| Low or no stimulation of adenylyl cyclase by agonists | Low receptor expression or poor coupling to Gs protein. | Verify receptor expression and functionality with a known potent agonist. |
| Presence of Gαi-coupled receptors that inhibit adenylyl cyclase. | Consider the presence of inhibitory G protein-coupled receptors in your system. | |
| ATP substrate concentration is limiting. | Ensure an adequate concentration of ATP in the assay buffer. | |
| Inconsistent response to Bucindolol | Variable partial agonist/inverse agonist effect. | Control the activation state of the receptor. Pre-incubate with an inverse agonist to sensitize the system to partial agonism.[3][4] |
| Presence of endogenous catecholamines in tissue preparations. | Prepare fresh membrane fractions and wash thoroughly to remove endogenous ligands. |
Experimental Protocols
Protocol 1: β-Adrenergic Receptor Radioligand Competition Binding Assay
This protocol is for determining the binding affinity (Ki) of Bucindolol for β-adrenergic receptors using a competition binding assay with [¹²⁵I]-Iodocyanopindolol ([¹²⁵I]-ICYP).
Materials:
-
Cell membranes expressing β-adrenergic receptors
-
[¹²⁵I]-Iodocyanopindolol (Radioligand)
-
Bucindolol
-
Propranolol (for non-specific binding)
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (GF/C)
-
96-well plates
-
Scintillation vials and scintillation fluid
-
Gamma counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells or tissues known to express β-adrenergic receptors. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of membrane preparation, 50 µL of [¹²⁵I]-ICYP (at a concentration near its Kd), and 50 µL of binding buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of [¹²⁵I]-ICYP, and 50 µL of a high concentration of Propranolol (e.g., 10 µM).
-
Competition: 50 µL of membrane preparation, 50 µL of [¹²⁵I]-ICYP, and 50 µL of varying concentrations of Bucindolol.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash each filter three times with 3 mL of ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of Bucindolol.
-
Determine the IC₅₀ value from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Adenylyl Cyclase Activity Assay (cAMP Accumulation)
This protocol measures the effect of Bucindolol on adenylyl cyclase activity by quantifying the accumulation of cyclic AMP (cAMP).
Materials:
-
Intact cells expressing β-adrenergic receptors
-
Bucindolol
-
Isoproterenol (a full β-adrenergic agonist)
-
Forskolin (a direct activator of adenylyl cyclase)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with serum-free media and pre-incubate with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Treatment: Add varying concentrations of Bucindolol, Isoproterenol (as a positive control), or Forskolin (to measure maximal adenylyl cyclase activation) to the wells. To test for antagonistic effects, co-incubate Bucindolol with Isoproterenol.
-
Incubation: Incubate the plate at 37°C for the desired time (e.g., 15-30 minutes).
-
Cell Lysis: Aspirate the media and lyse the cells according to the instructions of your chosen cAMP assay kit.
-
cAMP Measurement: Quantify the amount of cAMP in each well using a commercial cAMP assay kit.
-
Data Analysis:
-
Generate concentration-response curves for each compound.
-
Determine the EC₅₀ for agonists and the IC₅₀ for antagonists.
-
Compare the maximal response of Bucindolol to that of a full agonist to determine its partial agonist activity.
-
Data Presentation
Table 1: Inconsistent In Vitro Responses to Bucindolol and Potential Causes
| Observed Effect | Potential Cause | Experimental System | Key Consideration |
| Increased cAMP/Contraction | Partial Agonism | Cells/tissues with low basal β-AR activity | The absence of other agonists allows Bucindolol's weak stimulatory effect to be observed.[3][5] |
| Decreased cAMP/Contraction | Antagonism | Cells/tissues with high basal β-AR activity or stimulated with an agonist | Bucindolol competes with the full agonist, leading to a net decrease in signaling. |
| Further decrease in basal cAMP | Inverse Agonism | Cells/tissues with desensitized β-ARs | In a system where receptors are already partially uncoupled, Bucindolol can further reduce basal signaling.[6] |
| No effect | Neutral Antagonism | System with moderate basal activity | The partial agonist and antagonist effects may balance out, resulting in no net change. |
Table 2: Impact of ADRB1 Genotype on Bucindolol Efficacy
| Genotype | Receptor Activity | Clinical Response to Bucindolol | Experimental Implication |
| Arg389Arg | Higher basal and agonist-stimulated adenylyl cyclase activity | Enhanced therapeutic benefit (e.g., greater reduction in mortality and atrial fibrillation).[1] | Cell lines or animal models with this genotype are expected to show a more pronounced response to Bucindolol. |
| Arg389Gly | Intermediate receptor activity | Intermediate response. | Heterozygous models may show intermediate and potentially more variable responses. |
| Gly389Gly | Lower basal and agonist-stimulated adenylyl cyclase activity | Reduced or no therapeutic benefit. | Models with this genotype are likely to be less responsive to Bucindolol's effects. |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Bucindolol's dual signaling pathways via G-protein and β-arrestin.
Caption: A logical workflow for troubleshooting inconsistent Bucindolol results.
Caption: Workflow for a β-adrenergic receptor radioligand binding assay.
References
- 1. Pharmacogenomics of Bucindolol in Atrial Fibrillation and Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential coupling of Arg- and Gly389 polymorphic forms of the beta1-adrenergic receptor leads to pathogenic cardiac gene regulatory programs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Partial agonist activity of bucindolol is dependent on the activation state of the human beta1-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different intrinsic activities of bucindolol, carvedilol and metoprolol in human failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Different intrinsic activities of bucindolol, carvedilol and metoprolol in human failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bucindolol Hydrochloride Stability in Long-Term Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bucindolol (B125097) hydrochloride. It addresses common stability issues encountered during long-term experiments.
Troubleshooting Guides
Issue 1: Unexpected Degradation of Bucindolol Hydrochloride in Solution
Symptoms:
-
Loss of parent compound peak intensity in HPLC analysis over time.
-
Appearance of new, unidentified peaks in the chromatogram.
-
Changes in the physical appearance of the solution (e.g., color change).
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Hydrolysis | This compound may be susceptible to hydrolysis, especially at non-neutral pH. Prepare solutions fresh daily and maintain the pH as close to neutral as possible, unless the experimental design requires acidic or basic conditions. If acidic or basic conditions are necessary, consider performing preliminary short-term stability studies to understand the degradation kinetics. |
| Oxidation | Exposure to atmospheric oxygen or oxidizing agents can lead to degradation. Prepare solutions in degassed solvents and consider blanketing the solution with an inert gas (e.g., nitrogen or argon). Avoid using solvents that may contain peroxide impurities. |
| Photodegradation | This compound may be light-sensitive. Protect solutions from light by using amber vials or by wrapping the container in aluminum foil. Conduct experiments under controlled lighting conditions. |
| Thermal Degradation | Elevated temperatures can accelerate degradation. Store stock solutions and experimental samples at recommended low temperatures (e.g., -20°C or -80°C) and minimize exposure to room temperature.[1] For powder, storage at -20°C for up to 3 years is suggested, while in solvent, storage at -80°C for up to 1 year is recommended.[2] |
Issue 2: Inconsistent Results in Stability-Indicating HPLC Method
Symptoms:
-
Poor peak shape (e.g., tailing, fronting, or splitting) for the this compound peak.
-
Shifting retention times.
-
Inability to resolve degradation products from the parent peak.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Inappropriate Mobile Phase | The pH and composition of the mobile phase are critical for good chromatography of amine-containing compounds like bucindolol. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of bucindolol to ensure consistent ionization. A common starting point for similar compounds is a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). |
| Column Degradation | The use of highly acidic or basic mobile phases can damage the stationary phase of the HPLC column. Ensure the mobile phase pH is within the stable range for your column. Use a guard column to protect the analytical column. |
| Co-elution of Degradants | The current method may not have sufficient resolving power. Method development and validation are crucial.[3] Perform forced degradation studies to generate degradation products and use these samples to develop a stability-indicating method with adequate resolution. |
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for this compound?
A1: For long-term storage, this compound powder should be stored at -20°C. Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month. It is always recommended to prepare fresh working solutions for experiments.
Q2: How can I perform a forced degradation study for this compound?
Summary of Forced Degradation Conditions (General Protocol):
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C) for a defined period. |
| Base Hydrolysis | 0.1 M to 1 M NaOH at room temperature or elevated temperature (e.g., 60°C) for a defined period. |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature.[6] |
| Thermal Degradation | Expose solid drug or solution to dry heat (e.g., 60-80°C) in a calibrated oven. |
| Photodegradation | Expose the drug substance in solution and as a solid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. |
Q3: What are the expected degradation pathways for this compound?
A3: Specific degradation pathways for this compound have not been extensively published. However, based on its chemical structure (a phenoxypropanolamine derivative), potential degradation pathways may include:
-
Hydrolysis: Cleavage of the ether linkage under strong acidic or basic conditions.
-
Oxidation: Oxidation of the secondary alcohol or the amine group.
-
Photodegradation: Molecules with aromatic rings can be susceptible to photodegradation.
It is crucial to perform forced degradation studies and use techniques like LC-MS/MS to identify and characterize the actual degradation products.[7][8]
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation of this compound
Objective: To generate degradation products of this compound to aid in the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 1 M and 0.1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
Calibrated oven, photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 M HCl.
-
Keep the solution at room temperature and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
If no degradation is observed, repeat the experiment at an elevated temperature (e.g., 60°C).
-
Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 M NaOH.
-
Follow the same sampling and temperature procedure as for acid hydrolysis.
-
Neutralize the samples with an equivalent amount of HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 30% H₂O₂.
-
Keep the solution at room temperature and monitor for degradation at various time points.
-
-
Thermal Degradation:
-
For solid-state studies, place a known amount of this compound powder in a vial and heat in an oven at a set temperature (e.g., 80°C).
-
For solution-state studies, heat an aliquot of the stock solution at a set temperature.
-
-
Photodegradation:
-
Expose the stock solution and solid drug substance to controlled light conditions as per ICH Q1B guidelines.
-
Keep control samples wrapped in aluminum foil to protect from light.
-
-
Analysis: Analyze all stressed samples, along with a non-stressed control, using a suitable HPLC-UV method.
Protocol 2: Development and Validation of a Stability-Indicating RP-HPLC Method (General Approach)
Objective: To develop a validated RP-HPLC method capable of separating this compound from its degradation products.
Chromatographic Conditions (Starting Point):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of a buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 230 nm).
-
Column Temperature: 25-30°C
-
Injection Volume: 10-20 µL
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Inject blank, placebo, and stressed samples to demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.
-
Linearity: Analyze a series of solutions with known concentrations of this compound to establish a linear relationship between concentration and peak area.
-
Accuracy: Determine the closeness of the test results to the true value by recovery studies of spiked samples.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions (repeatability, intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be detected and quantified with acceptable precision and accuracy.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).
Visualizations
This compound Experimental Workflow
References
- 1. ahajournals.org [ahajournals.org]
- 2. Bucindolol displays intrinsic sympathomimetic activity in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. Bucindolol, a nonselective beta 1- and beta 2-adrenergic receptor antagonist, decreases beta-adrenergic receptor density in cultured embryonic chick cardiac myocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. q1scientific.com [q1scientific.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC and LC-MS/MS studies for the identification and characterization of degradation products of acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bucindolol Hydrochloride Solution Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the degradation of Bucindolol hydrochloride in solution. The information is tailored for researchers and professionals working on the development and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on the chemical structure of this compound, which contains ester, ether, and secondary amine functionalities, the most probable degradation pathways are hydrolysis and oxidation. Photodegradation should also be considered, as many pharmaceutical compounds are light-sensitive. While specific public data on this compound is limited, analogous compounds (beta-blockers) are known to be susceptible to these degradation routes.
Q2: How can I prepare a stable stock solution of this compound?
A2: For short-term use, dissolving this compound in a suitable organic solvent like DMSO is a common practice. For aqueous solutions, it is crucial to control the pH and protect the solution from light. Preparing fresh solutions for each experiment is the best practice to minimize degradation.
Q3: What are the recommended storage conditions for this compound solutions?
A3: To minimize degradation, this compound solutions should be stored at low temperatures, protected from light, and in tightly sealed containers to prevent solvent evaporation and exposure to oxygen. For long-term storage, freezing the solution is an option, but freeze-thaw cycles should be avoided. A study on a related compound suggests storage at -20°C for up to one month and -80°C for up to six months in an appropriate solvent.
Q4: Are there any known incompatibilities of this compound with common excipients or solvents?
A4: While specific incompatibility studies for this compound are not widely published, it is advisable to avoid highly acidic or basic excipients in formulations, as these could catalyze hydrolysis. The use of antioxidants could potentially mitigate oxidative degradation. Compatibility studies are recommended when developing a new formulation.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of Potency in Solution Over Time | - Hydrolysis: Catalyzed by acidic or basic conditions. - Oxidation: Reaction with dissolved oxygen or peroxides. - Photodegradation: Exposure to UV or visible light. | - Prepare fresh solutions before use. - Use a buffered solution at a neutral or slightly acidic pH. - Degas solvents to remove dissolved oxygen. - Store solutions in amber vials or protect from light with aluminum foil. - Consider adding an antioxidant (e.g., BHT, ascorbic acid) after verifying compatibility. |
| Appearance of New Peaks in HPLC Chromatogram | - Degradation Products: Formation of new chemical entities due to instability. | - Perform forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products. - Use a validated stability-indicating HPLC method that can resolve the parent drug from all degradation products. |
| Poor Peak Shape or Tailing in HPLC Analysis | - Inappropriate Mobile Phase pH: this compound is a basic compound. - Column Overload: Injecting too concentrated a sample. - Secondary Interactions with Column: Interaction of the amine group with residual silanols on the silica-based column. | - Adjust the mobile phase pH to be 2-3 units below the pKa of Bucindolol to ensure it is in its protonated form. - Dilute the sample to an appropriate concentration. - Use a high-purity silica (B1680970) column with end-capping or a mobile phase containing a competing amine (e.g., triethylamine). |
| Inconsistent Results Between Experiments | - Inconsistent Solution Preparation: Variations in solvent, pH, or concentration. - Variable Storage Conditions: Differences in temperature or light exposure between batches. - Instrumental Variability. | - Standardize the solution preparation protocol. - Maintain consistent storage conditions for all solutions. - Run system suitability tests before each HPLC analysis to ensure instrument performance. |
Experimental Protocols
The following are generalized protocols for forced degradation studies, which are essential for understanding the stability of this compound. These should be adapted based on the specific experimental setup and analytical instrumentation.
Protocol 1: Forced Degradation Study
Objective: To identify the potential degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
HPLC grade water, methanol (B129727), and acetonitrile
-
pH meter
-
HPLC system with a UV or PDA detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of water and methanol).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Keep the solution at room temperature and analyze by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
If no degradation is observed, repeat the experiment with 1 N HCl and/or at an elevated temperature (e.g., 60°C).
-
Neutralize the solution before injection into the HPLC system.
-
-
Base Hydrolysis:
-
Follow the same procedure as acid hydrolysis, but use 0.1 N and 1 N NaOH.
-
Neutralize the solution before injection.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature and analyze at different time points.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation:
-
Place a solid sample of this compound and a solution of the compound in an oven at a controlled temperature (e.g., 60°C or 80°C) for a specified period.
-
Analyze the samples by HPLC.
-
-
Photodegradation:
-
Expose a solution of this compound to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a specified duration.
-
Keep a control sample in the dark.
-
Analyze both solutions by HPLC.
-
Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Identify and quantify the major degradation products.
Protocol 2: Stability-Indicating HPLC Method (Template)
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
| Parameter | Recommendation (Starting Point) |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Start with a higher percentage of A and gradually increase B. A typical gradient might be: 0-5 min: 90% A 5-20 min: 90% to 10% A 20-25 min: 10% A 25-30 min: 10% to 90% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or based on the UV spectrum of Bucindolol) |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the samples from the forced degradation study.
Visualizations
The following diagrams illustrate key concepts related to this compound degradation and analysis.
Caption: Potential degradation pathways of this compound in solution.
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for inconsistent HPLC results.
Technical Support Center: Bucindolol Dosage Adjustment for Different Animal Strains
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting Bucindolol (B125097) dosage for different animal strains in preclinical experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is Bucindolol and what is its mechanism of action?
A1: Bucindolol is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 receptors.[1] It also possesses some alpha-1 adrenergic blocking activity, which contributes to its vasodilatory effects.[1] This dual action makes it a third-generation beta-blocker. The primary mechanism involves blocking the effects of catecholamines (like adrenaline and noradrenaline) on the heart and blood vessels, leading to a decrease in heart rate, blood pressure, and cardiac output. Some studies in animal models have suggested that Bucindolol may have intrinsic sympathomimetic activity (ISA), meaning it can weakly stimulate the beta-adrenergic receptors.[2]
Q2: Why is it necessary to adjust Bucindolol dosage for different animal strains?
A2: Different animal strains can exhibit significant variations in drug metabolism, distribution, and elimination, which can lead to different pharmacokinetic and pharmacodynamic profiles for the same drug. These differences can be due to genetic variations in metabolic enzymes (e.g., cytochrome P450 enzymes), transporter proteins, and receptor density or sensitivity.[3] For instance, studies on other beta-blockers have shown significant pharmacokinetic differences between different rat strains.[3] Therefore, a dose that is effective and safe in one strain may be ineffective or toxic in another.
Q3: How can I estimate a starting dose for Bucindolol in a new animal strain?
A3: Allometric scaling is a common method used to estimate a starting dose of a drug in a new species or strain. This method extrapolates the dose based on the body surface area of the animal, which is generally considered to be more accurate than scaling based on body weight alone. The Human Equivalent Dose (HED) can be calculated from an animal dose, and this principle can be adapted for dose conversion between different animal species. However, it is crucial to remember that allometric scaling provides an estimate, and the optimal dose should be determined empirically through dose-ranging studies.
Q4: What are the potential adverse effects of Bucindolol in animal studies?
A4: Based on its mechanism of action and findings from studies with other beta-blockers, potential adverse effects of Bucindolol in animals may include bradycardia (slow heart rate), hypotension (low blood pressure), fatigue, and dizziness.[4] In some cases, beta-blockers can also affect sexual behavior in male rats.[5] It is important to closely monitor animals for any signs of toxicity during experiments.
Troubleshooting Guides
Problem 1: I am not observing the expected therapeutic effect of Bucindolol in my animal model.
-
Possible Cause 1: Incorrect Dosage. The dose of Bucindolol may be too low for the specific animal strain you are using due to rapid metabolism or lower receptor sensitivity.
-
Solution: Conduct a dose-response study to determine the optimal effective dose for your specific strain and experimental model. Start with a low dose and gradually increase it while monitoring the desired physiological parameters (e.g., heart rate, blood pressure).
-
-
Possible Cause 2: Strain-Specific Differences in Metabolism. The animal strain you are using may metabolize Bucindolol more rapidly than strains reported in the literature, leading to lower plasma concentrations.
-
Solution: If possible, perform pharmacokinetic studies to determine the Cmax, Tmax, AUC, and half-life of Bucindolol in your specific animal strain. This will provide valuable information for dose adjustment. While specific data for Bucindolol is limited across various strains, literature on other beta-blockers suggests that such differences are common.[3]
-
-
Possible Cause 3: Route of Administration. The chosen route of administration may result in poor bioavailability.
-
Solution: Ensure the route of administration (e.g., oral gavage, intraperitoneal injection) is appropriate and that the drug is being absorbed effectively. Consider alternative routes if bioavailability is a concern.
-
Problem 2: I am observing signs of toxicity or adverse effects in my animals.
-
Possible Cause 1: Dosage is too high. The administered dose of Bucindolol may be in the toxic range for your specific animal strain.
-
Solution: Immediately reduce the dose or discontinue treatment. Conduct a dose-ranging study to determine the maximum tolerated dose (MTD) for your strain.
-
-
Possible Cause 2: Strain-Specific Sensitivity. Your animal strain may be more sensitive to the effects of Bucindolol.
-
Solution: Start with a lower dose than what is reported for other strains and carefully titrate upwards while closely monitoring for any adverse effects.
-
Data Presentation
Table 1: Reported Bucindolol Dosages in Different Rat Strains
| Animal Strain | Dosage | Route of Administration | Observed Effect | Reference |
| Unspecified Rat Strain | 0.03 - 1.0 mg/kg | Intravenous | Dose-related decrease in mean arterial blood pressure | [6] |
| Sprague-Dawley Rat | 10 - 1000 µg/kg | Intravenous | Dose-dependent inhibition of isoproterenol-induced positive chronotropic effects | [2] |
Note: Direct comparative studies of Bucindolol pharmacokinetics and pharmacodynamics in different rat strains are limited. The optimal dose for your specific experiment should be determined empirically.
Table 2: General Pharmacokinetic Differences Between Common Rat Strains (for Beta-Blockers)
| Parameter | Sprague-Dawley | Wistar | Note |
| Drug Metabolism | Generally higher metabolic capacity | Generally lower metabolic capacity | This can lead to lower drug exposure (AUC) in Sprague-Dawley rats compared to Wistar rats for the same dose of some drugs.[7] |
Experimental Protocols
Protocol 1: Dose-Response Study for Bucindolol in Rats
-
Animal Model: Select the desired rat strain (e.g., Sprague-Dawley, Wistar).
-
Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before the experiment.
-
Group Allocation: Randomly assign animals to different dose groups (e.g., vehicle control, 0.1 mg/kg, 1 mg/kg, 10 mg/kg Bucindolol). A minimum of 6-8 animals per group is recommended.
-
Drug Preparation: Dissolve Bucindolol in a suitable vehicle (e.g., saline, DMSO). The vehicle should be tested alone in the control group.
-
Administration: Administer the drug via the desired route (e.g., intraperitoneal injection).
-
Monitoring: Continuously monitor key physiological parameters such as heart rate and blood pressure using appropriate instrumentation (e.g., telemetry or tail-cuff method) at baseline and at various time points after drug administration (e.g., 30 min, 1h, 2h, 4h, 8h, 24h).
-
Data Analysis: Plot the change in the physiological parameter against the dose to generate a dose-response curve and determine the effective dose (ED50).
Mandatory Visualization
Caption: Bucindolol's dual blockade of β and α1-adrenergic receptors.
Caption: Workflow for Bucindolol dosage determination in a new animal strain.
Caption: Troubleshooting logic for unexpected outcomes in Bucindolol experiments.
References
- 1. Item - Plasma pharmacokinetic estimates for BALB/c mice, New Zealand white Hra: (NZW) SPF albino rabbits, beagle dogs and cynomolgus monkeys following repeat oral dosing of ST-246 by gavage for 7 consecutive days in New Zealand white Hra: (NZW) SPF albino rabbits and beagle dogs and 28 consecutive days in BALB/c mice and cynomolgus monkeys. - Public Library of Science - Figshare [plos.figshare.com]
- 2. Evaluation of intrinsic sympathomimetic activity of bucindolol and carvedilol in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and metabolism of metoprolol and propranolol in the female DA and female Wistar rat: the female DA rat is not always an animal model for poor metabolizers of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bucindolol: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of four beta-adrenergic receptor antagonists on male rat sexual behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies in the rat on bucindolol, a new antihypertensive agent with beta-adrenoceptor blocking properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison between Sprague-Dawley and Wistar rats as an experimental model of pharmacokinetic alterations induced by spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Bucindolol Hydrochloride Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Bucindolol hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing variable responses to Bucindolol in our cardiac cell models. What could be the underlying cause?
A1: The variability in response to Bucindolol is a well-documented phenomenon and can be attributed to several factors. One of the most significant is the genetic makeup of the cells or tissues being studied, specifically polymorphisms in the β1-adrenergic receptor (ADRB1) and the α2C-adrenergic receptor (ADRA2C).[1][2][3] The Arg389Gly polymorphism of the ADRB1 gene, in particular, has been shown to significantly alter the therapeutic response to Bucindolol.[4][5] The Arg389 variant of the β1-adrenergic receptor exhibits a higher signal transduction capacity compared to the Gly389 variant.[3][4] Bucindolol may act as an inverse agonist in cells with the Arg389 variant, while behaving more like a neutral antagonist in those with the Gly389 variant.[5]
Another key factor is Bucindolol's partial agonist activity, also known as intrinsic sympathomimetic activity (ISA).[6][7][8] The extent of this activity can be influenced by the activation state of the β-adrenergic receptors in your experimental model.[9]
Q2: What is the evidence for Bucindolol's intrinsic sympathomimetic activity (ISA), and how can we test for it?
A2: The intrinsic sympathomimetic activity (ISA) of Bucindolol is a subject of ongoing research, with some studies demonstrating its ability to act as a partial agonist at the β-adrenergic receptor, leading to a low level of receptor stimulation.[6][8] This is in contrast to other β-blockers like metoprolol (B1676517), which can act as an inverse agonist, or carvedilol (B1668590), which is generally considered a neutral antagonist.[5][7]
You can experimentally assess ISA by measuring cyclic AMP (cAMP) accumulation in response to Bucindolol treatment. In some systems, Bucindolol has been shown to increase cAMP levels, although to a lesser extent than a full agonist like isoproterenol (B85558).[6][10] Another approach is to measure cardiac contractility. In certain experimental setups, particularly after pre-treatment with an inverse agonist to sensitize the system, Bucindolol can elicit a positive inotropic effect.[11]
Q3: How do polymorphisms in the α2C-adrenergic receptor affect Bucindolol's action?
A3: A deletion polymorphism in the α2C-adrenergic receptor (ADRA2C), specifically a four amino acid deletion (322-325), can also modulate the effects of Bucindolol.[1][2][3] The α2C receptor is located on presynaptic adrenergic neurons and functions to inhibit norepinephrine (B1679862) release in a negative feedback loop.[1][2][3] The deletion variant results in a loss-of-function phenotype, leading to increased norepinephrine spillover.[1][2] In individuals with this deletion, Bucindolol's sympatholytic effects can be exaggerated, which may impact its overall therapeutic outcome.[1][2]
Q4: We are seeing a decrease in β-adrenergic receptor density after prolonged exposure to Bucindolol. Is this an expected off-target effect?
A4: Yes, this is a reported effect of Bucindolol. Studies have shown that long-term incubation with Bucindolol can lead to a significant decrease in β-adrenergic receptor density in cardiac myocyte membranes.[12] This effect appears to be distinct from the receptor downregulation typically caused by agonists like norepinephrine, as it is not accompanied by a change in β1-adrenergic receptor messenger RNA abundance.[12] This suggests a post-transcriptional mechanism of receptor regulation induced by Bucindolol.
Troubleshooting Guides
Issue: Inconsistent cAMP assay results with Bucindolol treatment.
-
Possible Cause 1: Cell line heterogeneity.
-
Troubleshooting Step: If using a primary cell culture or a heterogeneous cell line, consider the potential for mixed populations of cells with different ADRB1 genotypes. Genotyping your cell line for the Arg389Gly polymorphism is recommended to interpret your results accurately.
-
-
Possible Cause 2: Basal activity of the β-adrenergic receptor.
-
Troubleshooting Step: The basal level of receptor activation can influence the apparent effect of Bucindolol. To standardize your assay, you can pre-treat your cells with a strong inverse agonist like metoprolol, followed by a washout period, to bring the receptors to a more uniform, inactive state before adding Bucindolol. This may help to unmask its partial agonist activity.[9]
-
-
Possible Cause 3: Assay sensitivity.
-
Troubleshooting Step: Ensure your cAMP assay is sensitive enough to detect subtle changes. Some studies have used forskolin (B1673556) to pre-stimulate adenylyl cyclase, which can amplify the signal and make it easier to detect the partial agonist activity of compounds like Bucindolol.[7][13]
-
Issue: Unexpected positive inotropic effects observed in cardiac contractility assays.
-
Possible Cause 1: Intrinsic sympathomimetic activity (ISA).
-
Troubleshooting Step: As mentioned in the FAQs, Bucindolol possesses ISA. This partial agonist activity can manifest as a positive inotropic effect under certain conditions. To confirm this, you can try to block the effect with a neutral antagonist.
-
-
Possible Cause 2: Experimental conditions.
-
Troubleshooting Step: The observed effect of Bucindolol on contractility can be dependent on the experimental model and conditions. For example, in failing human myocardium, where β-adrenergic receptors may be desensitized, the partial agonist effect of Bucindolol might be masked.[11] Conversely, in a system with low basal adrenergic tone, the agonistic properties may be more apparent.
-
Quantitative Data Summary
Table 1: Comparative Effects of β-Blockers on cAMP Levels in Human Myocardium
| Compound | Effect on Basal cAMP | Maximum Fold Increase over Control (mean ± SEM) |
| Isoproterenol | Agonist | >2.5 |
| Bucindolol | Partial Agonist | 1.64 ± 0.25 |
| Xamoterol | Partial Agonist | 2.00 ± 0.27 |
| Carvedilol | Neutral Antagonist | No effect |
| Propranolol (B1214883) | Neutral Antagonist | No effect |
| Metoprolol | Inverse Agonist | ~25% reduction |
Data adapted from studies on nonfailing human myocardial strips.[6][10]
Table 2: Influence of ADRB1 Arg389Gly Polymorphism on Bucindolol Efficacy in Heart Failure Patients (BEST Trial Substudy)
| Genotype | Bucindolol vs. Placebo (All-Cause Mortality) | Bucindolol vs. Placebo (Mortality or Hospitalization) |
| Arg389/Arg | 38% reduction (P = 0.03) | 34% reduction (P = 0.004) |
| Gly389 carriers | No significant difference | No significant difference |
Data represents adjusted hazard ratios from the Beta-Blocker Evaluation of Survival Trial (BEST) genetic substudy.[5]
Experimental Protocols
1. Radioligand Binding Assay for β-Adrenergic Receptor Occupancy
-
Objective: To determine the binding affinity of Bucindolol to β-adrenergic receptors.
-
Materials:
-
Cell membranes expressing β-adrenergic receptors.
-
Radioligand (e.g., [125I]-Iodocyanopindolol).
-
This compound.
-
Non-specific binding control (e.g., high concentration of propranolol).
-
Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Protocol:
-
Prepare a series of dilutions of Bucindolol.
-
In a 96-well plate, add cell membranes, radioligand at a fixed concentration (below its Kd), and varying concentrations of Bucindolol or buffer.
-
For non-specific binding, add a saturating concentration of a non-labeled antagonist like propranolol instead of Bucindolol.
-
Incubate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 of Bucindolol and calculate the Ki using the Cheng-Prusoff equation.[14]
-
2. In Vitro Cardiac Myocyte Contractility Assay
-
Objective: To assess the effect of Bucindolol on the contractility of isolated cardiac myocytes.
-
Materials:
-
Isolated adult cardiac myocytes.
-
Myocyte perfusion solution (Tyrode's solution).
-
This compound.
-
Isoproterenol (positive control).
-
Video-based edge detection system or similar instrument for measuring cell shortening.
-
Field stimulator.
-
-
Protocol:
-
Plate isolated cardiac myocytes in a perfusion chamber on the stage of an inverted microscope.
-
Pace the myocytes at a physiological frequency (e.g., 1 Hz) using a field stimulator.
-
Record baseline contractility (sarcomere shortening) using a video-based system.
-
Perfuse the cells with increasing concentrations of Bucindolol, allowing for equilibration at each concentration.
-
Record contractility at each concentration.
-
As a positive control, perfuse with a known β-agonist like isoproterenol to confirm cell viability and responsiveness.
-
Analyze the data to determine the concentration-response relationship for Bucindolol on myocyte contractility.[15][16]
-
Visualizations
Caption: Bucindolol's Partial Agonist Signaling Pathway.
Caption: Influence of ADRB1 and ADRA2C Polymorphisms on Bucindolol Response.
Caption: Workflow for Assessing Bucindolol's Intrinsic Sympathomimetic Activity.
References
- 1. Combinatorial Pharmacogenetic Interactions of Bucindolol and β1, α2C Adrenergic Receptor Polymorphisms | PLOS One [journals.plos.org]
- 2. Combinatorial Pharmacogenetic Interactions of Bucindolol and β1, α2C Adrenergic Receptor Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Prevention of Atrial Fibrillation by Bucindolol Is Dependent on the Beta1389 Arg/Gly Adrenergic Receptor Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A polymorphism within a conserved β1-adrenergic receptor motif alters cardiac function and β-blocker response in human heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Different intrinsic activities of bucindolol, carvedilol and metoprolol in human failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo characterization of intrinsic sympathomimetic activity in normal and heart failure rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Bucindolol displays intrinsic sympathomimetic activity in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Bucindolol, a nonselective beta 1- and beta 2-adrenergic receptor antagonist, decreases beta-adrenergic receptor density in cultured embryonic chick cardiac myocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Different intrinsic activities of bucindolol, carvedilol and metoprolol in human failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Measurement of Heart Contractility in Isolated Adult Human Primary Cardiomyocytes [jove.com]
- 16. Ex vivo Methods for Measuring Cardiac Muscle Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving HPLC Resolution for Bucindolol Hydrochloride Enantiomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) resolution of Bucindolol hydrochloride enantiomers.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chiral separation of this compound.
Issue 1: Poor or No Resolution of Enantiomers
Q: My chromatogram shows a single peak or two poorly resolved peaks for this compound. What are the initial steps to improve the separation?
A: Poor resolution is a common challenge in chiral chromatography. Here’s a systematic approach to troubleshoot this issue:
-
Verify Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor. For β-blockers like Bucindolol, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are generally the most successful. If you are using a different type of column, consider screening a polysaccharide-based CSP.
-
Optimize Mobile Phase Composition:
-
Organic Modifier: The type and concentration of the alcohol modifier (e.g., ethanol (B145695), isopropanol) in the mobile phase significantly impact selectivity. Systematically vary the percentage of the alcohol modifier.
-
Basic Additive: Bucindolol is a basic compound (pKa ≈ 8.86)[1], and adding a small amount of a basic additive to the mobile phase is often essential to improve peak shape and resolution.[2][3] Diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) at a concentration of 0.1% to 0.5% are commonly used.[2][3][4]
-
-
Adjust Flow Rate: Chiral separations are often sensitive to flow rate. Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase the interaction time between the enantiomers and the CSP, potentially improving resolution.[5]
-
Control Column Temperature: Temperature can affect the chiral recognition mechanism.[5][6] Using a column oven to maintain a stable and controlled temperature is crucial for reproducibility. Experiment with different temperatures (e.g., 25°C, 35°C, 45°C) to see if it improves your separation.
Issue 2: Peak Tailing
Q: The peaks for my Bucindolol enantiomers are showing significant tailing. How can I improve the peak shape?
A: Peak tailing for basic compounds like Bucindolol is often caused by secondary interactions with the stationary phase. Here’s how to address it:
-
Optimize the Basic Additive: As mentioned above, a basic additive is crucial. If you are already using one, try slightly increasing its concentration. The amine additive competes with the basic analyte for active sites on the stationary phase, reducing unwanted interactions that cause tailing.[2]
-
Check Mobile Phase pH: Ensure your mobile phase is appropriately basic to keep your analyte in a neutral form, which often leads to better peak shapes on polysaccharide CSPs.
-
Column Conditioning: Ensure the column is thoroughly equilibrated with the mobile phase containing the additive. Chiral columns may require longer equilibration times than standard reversed-phase columns.
Issue 3: Irreproducible Retention Times and Resolution
Q: I'm observing shifts in retention times and inconsistent resolution between runs. What could be the cause?
A: Irreproducibility in chiral HPLC can stem from several factors:
-
Mobile Phase Preparation: Precisely prepare the mobile phase for every run. Small variations in the percentage of the organic modifier or the concentration of the additive can lead to significant changes in retention and resolution.
-
Column Temperature Fluctuations: Use a column oven to ensure a constant and stable temperature. Even minor temperature changes can affect the delicate chiral recognition interactions.[5]
-
Insufficient Equilibration: Always allow sufficient time for the column to equilibrate with the new mobile phase, especially after a change in its composition.
-
Column "Memory Effect": Additives, particularly basic ones, can sometimes be retained by the stationary phase and affect subsequent analyses, even after changing the mobile phase.[7][8] It is good practice to dedicate a chiral column to a specific method or type of additive.[4]
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of this compound important?
A1: Bucindolol is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers.[9][10] In many cases, the different enantiomers of a drug can have different pharmacological activities and side-effect profiles.[9] For β-blockers, the desired therapeutic activity often resides in only one of the enantiomers.[9] Therefore, separating and quantifying the individual enantiomers is crucial for drug development, quality control, and clinical studies.
Q2: What type of HPLC column is best for separating Bucindolol enantiomers?
A2: Based on the successful separation of other β-blockers, polysaccharide-based chiral stationary phases (CSPs) are highly recommended.[9][11][12] These columns, which are based on cellulose or amylose derivatives coated or immobilized on a silica (B1680970) support, have demonstrated broad applicability for this class of compounds.[9][13]
Q3: What is a typical starting mobile phase for method development for this compound?
A3: A good starting point for a normal-phase separation would be a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as ethanol or isopropanol.[14] A common starting ratio is 80:20 (n-hexane:alcohol).[14] Crucially, for a basic compound like Bucindolol, the addition of a basic modifier like 0.1% diethylamine (DEA) is recommended to improve peak shape and achieve separation.[2][14]
Q4: Can I use reversed-phase chromatography for this separation?
A4: While normal-phase chromatography is very common for chiral separations on polysaccharide CSPs, many immobilized polysaccharide columns are also compatible with reversed-phase conditions.[13] This would typically involve a mobile phase of acetonitrile (B52724) or methanol (B129727) with an aqueous buffer. However, optimization of the pH and buffer concentration would be critical. For Bucindolol, a normal-phase approach is often a more straightforward starting point.
Experimental Protocols
While a specific published method for the chiral separation of this compound was not identified in the literature search, the following generalized protocol is based on established methods for analogous β-blockers and serves as a robust starting point for method development.
Generalized Normal-Phase HPLC Method for Bucindolol Enantiomers
This protocol is a starting point and should be optimized for your specific instrumentation and requirements.
| Parameter | Recommended Starting Condition |
| HPLC System | Any standard HPLC system with a UV detector |
| Chiral Column | Polysaccharide-based CSP (e.g., Chiralpak® IA, IC, ID, etc.) |
| Dimensions: 250 mm x 4.6 mm, 5 µm particle size | |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (DEA) |
| Starting Composition: 80 / 20 / 0.1 (v/v/v) | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C (controlled by a column oven) |
| Detection | UV at 283 nm and 289 nm[15] |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve this compound in the mobile phase or ethanol. |
Method Development Notes:
-
If resolution is poor, systematically adjust the ratio of n-hexane to ethanol (e.g., 90:10, 70:30).
-
The type of alcohol can also be changed (e.g., to isopropanol).
-
If peak shape is poor, adjust the concentration of DEA (e.g., 0.05% to 0.2%).
-
To improve resolution of closely eluting peaks, consider reducing the flow rate (e.g., to 0.8 mL/min or 0.5 mL/min).
Quantitative Data for Analogous β-Blockers
The following tables summarize successful HPLC conditions for the chiral separation of other β-blockers, which can provide guidance for the optimization of a method for Bucindolol.
Table 1: Chiral Separation of Propranolol Enantiomers
| Parameter | Condition |
| Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Heptane / Ethanol / Diethylamine (80/20/0.1 v/v/v) |
| Flow Rate | Not Specified |
| Resolution (Rs) | 1.75 |
Table 2: Chiral Separation of Various β-Blockers
| Parameter | Condition |
| Column | Chirobiotic V |
| Mobile Phase | Methanol / Acetic Acid / Triethylamine (100:0.20:0.15 v/v/v) |
| Flow Rate | 0.5 mL/min |
| Temperature | 45°C |
| Analytes Separated | Acebutolol, Atenolol, Bisoprolol, Labetalol, Metoprolol |
Visualizations
Troubleshooting Workflow for HPLC Resolution
Caption: A logical workflow for troubleshooting poor enantiomeric resolution in HPLC.
References
- 1. Bucindolol [drugfuture.com]
- 2. researchgate.net [researchgate.net]
- 3. chiraltech.com [chiraltech.com]
- 4. additives for chiral - Chromatography Forum [chromforum.org]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bucindolol - Wikipedia [en.wikipedia.org]
- 11. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. farmaciajournal.com [farmaciajournal.com]
- 13. chiraltech.com [chiraltech.com]
- 14. researchgate.net [researchgate.net]
- 15. caymanchem.com [caymanchem.com]
Technical Support Center: Bucindolol Hydrochloride and Fluorescent Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of bucindolol (B125097) hydrochloride in fluorescent assays.
Frequently Asked Questions (FAQs)
Q1: Can bucindolol hydrochloride interfere with my fluorescent assay?
Q2: What are the primary mechanisms of assay interference by a compound like bucindolol?
A2: There are two main mechanisms by which a compound can interfere with a fluorescent assay:
-
Autofluorescence: The compound itself fluoresces at the excitation and/or emission wavelengths used in your assay, leading to a false positive signal.[1]
-
Quenching: The compound absorbs the excitation light or the emitted light from your fluorophore, leading to a decrease in the detected signal (false negative).[1] This is also known as the inner filter effect.
Q3: How can I determine if bucindolol is interfering with my assay?
A3: The first step is to run a control experiment. Prepare a sample containing this compound at the same concentration used in your experiment, but without the fluorescent probe or biological target. Measure the fluorescence at your assay's excitation and emission wavelengths. A significant signal in this control well indicates autofluorescence.
Troubleshooting Guide
If you suspect this compound is interfering with your fluorescent assay, follow these troubleshooting steps:
Issue 1: Unexpectedly High Fluorescence Signal (Potential Autofluorescence)
| Troubleshooting Step | Detailed Protocol |
| 1. Measure Bucindolol's Intrinsic Fluorescence | Prepare a dilution series of this compound in your assay buffer. Using a spectrophotometer or plate reader, perform a full excitation and emission scan to determine its spectral properties. If you do not have access to a scanning instrument, measure the fluorescence at your assay's specific excitation and emission wavelengths. |
| 2. Shift Excitation/Emission Wavelengths | If bucindolol exhibits fluorescence, try to find an alternative fluorophore for your assay that has excitation and emission spectra outside of bucindolol's fluorescent range. |
| 3. Implement a "No-Dye" Control | For every experiment, include a control well containing cells/protein and bucindolol, but without the fluorescent dye. Subtract the signal from this control well from your experimental wells. |
| 4. Utilize Time-Resolved Fluorescence (TRF) | If available, switch to a TRF-based assay. Autofluorescence from small molecules typically has a short lifetime. TRF assays introduce a delay between excitation and emission detection, which can eliminate the interference from short-lived fluorescence. |
Issue 2: Unexpectedly Low Fluorescence Signal (Potential Quenching)
| Troubleshooting Step | Detailed Protocol |
| 1. Perform a Quenching Control Assay | Prepare a sample with your fluorescent dye at the concentration used in your assay. Measure the fluorescence. Then, add this compound at the experimental concentration and measure again. A significant drop in fluorescence indicates quenching. |
| 2. Reduce the Concentration of Bucindolol | If possible, lower the concentration of bucindolol in your assay to a level where quenching is minimized while still achieving the desired biological effect. |
| 3. Change the Fluorophore | Select a fluorophore with a larger Stokes shift (the difference between the excitation and emission maxima) to minimize the potential for quenching. |
| 4. Consider a Different Assay Format | If quenching is severe and cannot be mitigated, consider switching to a non-fluorescence-based detection method. |
Quantitative Data Summary
While specific quantitative data for this compound's fluorescence is not widely published, the following table provides a hypothetical example based on the properties of other beta-blockers and general principles of fluorescence interference.
Table 1: Hypothetical Spectral Properties and Interference Potential of this compound
| Parameter | Hypothetical Value/Range | Implication for Fluorescent Assays |
| Excitation Maximum (λex) | ~220 - 280 nm | Potential interference with UV-excitable dyes (e.g., some coumarins, tryptophan). |
| Emission Maximum (λem) | ~310 - 350 nm | Potential interference with assays using fluorophores that emit in the near-UV/blue region. |
| Quantum Yield | Low to Moderate | The lower the quantum yield, the less likely it is to cause significant autofluorescence. |
| Molar Extinction Coefficient | High in the UV region | High absorbance in the UV region increases the likelihood of quenching UV-excitable fluorophores. |
Experimental Protocols
Protocol 1: Determining Bucindolol Autofluorescence
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a series of dilutions of bucindolol in your assay buffer (e.g., 1 µM, 10 µM, 50 µM, 100 µM).
-
Include a buffer-only control.
-
-
Measurement:
-
Dispense the dilutions into a suitable microplate (e.g., black, clear bottom for fluorescence).
-
Using a fluorescence plate reader, perform an excitation scan from 200 nm to 400 nm while holding the emission wavelength at 450 nm.
-
Next, perform an emission scan from 300 nm to 600 nm while exciting at the determined excitation maximum.
-
If a scanning reader is unavailable, measure the fluorescence intensity at the specific excitation and emission wavelengths of your assay.
-
-
Data Analysis:
-
Plot fluorescence intensity versus wavelength to identify excitation and emission peaks.
-
Compare the fluorescence intensity of the bucindolol dilutions to the buffer control at your assay's wavelengths.
-
Visualizations
Caption: Troubleshooting workflow for bucindolol interference.
Caption: Bucindolol's mechanism of action in beta-adrenergic signaling.
Alternative Assays
If fluorescence interference from bucindolol cannot be resolved, consider using a non-fluorescent assay to measure its effects.
Table 2: Alternative Non-Fluorescent Assays for Beta-Blocker Activity
| Assay Type | Principle | Advantages | Disadvantages |
| Radioligand Binding Assay | Measures the direct binding of a radiolabeled ligand to the receptor in the presence or absence of the test compound (bucindolol).[2] | Highly sensitive and specific for receptor binding. | Requires handling of radioactive materials and specialized equipment. |
| Luminescence-based cAMP Assay | Measures changes in cyclic AMP (cAMP) levels, a downstream second messenger of beta-adrenergic receptor activation, using a luciferase-based reporter system. | High sensitivity and wide dynamic range. Less susceptible to compound interference than fluorescence. | Indirect measure of receptor activity. |
| Label-Free Assays (e.g., Impedance-based) | Measures changes in cellular morphology or adhesion upon receptor activation in real-time without the need for labels. | Provides integrated cellular response data. Not susceptible to spectral interference. | May be less sensitive for specific molecular events. |
| High-Performance Liquid Chromatography (HPLC) | Separates and quantifies the analyte of interest based on its physicochemical properties.[3] | Highly quantitative and can be used for a wide range of molecules. | Requires significant sample preparation and specialized equipment. Not a direct measure of biological activity. |
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Bucindolol, a nonselective beta 1- and beta 2-adrenergic receptor antagonist, decreases beta-adrenergic receptor density in cultured embryonic chick cardiac myocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Managing Bucindolol-Induced Bradycardia in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing bucindolol (B125097) in animal models. The information is designed to address specific issues related to bucindolol-induced bradycardia that may be encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We administered bucindolol to our animal model and observed an unexpected increase in heart rate, not bradycardia. Is this normal?
A1: This is a plausible, albeit counterintuitive, finding that has been reported in the literature. In conscious, normotensive dogs, bucindolol has been observed to cause an increase in heart rate.[1] This effect was not blocked by atropine (B194438), suggesting it is not mediated by vagal withdrawal.[1] The exact mechanism for this paradoxical effect is not fully elucidated but may be related to bucindolol's partial agonist activity or its vasodilatory properties leading to a reflex tachycardia.
Troubleshooting Steps:
-
Verify Animal Model and Physiological State: The cardiovascular effects of bucindolol can vary significantly depending on the animal species and their physiological condition (e.g., conscious vs. anesthetized, healthy vs. disease model).[1][2][3][4][5] In anesthetized dogs with pentobarbital-induced heart failure, for instance, bucindolol elicited only a slight increase in heart rate.[2][3]
-
Review Dosing and Administration: Ensure the correct dose and route of administration were used as per your experimental protocol.
-
Consider Partial Agonist Activity: Bucindolol possesses some intrinsic sympathomimetic activity (ISA), which could contribute to an initial increase in heart rate in certain models.[5]
Q2: Our animal is exhibiting significant bradycardia after bucindolol administration. What are the immediate steps we should take?
A2: Significant bradycardia (a heart rate below the normal range for the species and experimental conditions) requires prompt intervention to ensure animal welfare and the integrity of the experiment.
Immediate Actions:
-
Ensure Physiological Support: Maintain the animal's airway, breathing, and circulation. Provide supportive care as needed, such as thermal support.
-
Continuous Monitoring: Continuously monitor vital signs, including heart rate (via ECG), blood pressure, and respiration.
-
Administer Reversal Agents: If bradycardia is severe or compromising the animal's hemodynamic stability, consider the administration of pharmacological antagonists. Atropine and glucagon (B607659) are commonly used for beta-blocker-induced bradycardia.
Q3: What is the recommended protocol for reversing bucindolol-induced bradycardia with atropine?
A3: While a specific protocol for reversing bucindolol-induced bradycardia is not extensively published, protocols for managing bradycardia induced by other beta-blockers in canine models can be adapted. Atropine is a parasympatholytic agent that can increase heart rate by blocking vagal tone.
Experimental Protocol: Atropine Reversal in a Canine Model
| Parameter | Protocol |
| Animal Model | Dog (e.g., Beagle) |
| Pre-medication | As per your institution's approved animal care and use protocol. |
| Bucindolol Admin. | Administer bucindolol at the desired experimental dose. |
| Monitoring | Continuously monitor heart rate via electrocardiogram (ECG) and blood pressure. |
| Intervention | If significant bradycardia is observed (e.g., heart rate drops by a predetermined percentage from baseline or below a critical threshold), administer atropine sulfate (B86663) at a dose of 0.02-0.04 mg/kg IV .[6][7] A lower dose may be attempted first, with titration to effect. |
| Post-Intervention | Continue to monitor cardiovascular parameters for at least 30-60 minutes to assess the response and watch for any rebound bradycardia or other adverse effects. |
Note: The efficacy of atropine may be limited if the bradycardia is primarily due to direct beta-blockade rather than increased vagal tone.
Q4: When should we consider using glucagon, and what is the protocol?
A4: Glucagon is considered a primary antidote for severe beta-blocker overdose and should be considered if bradycardia is severe, persistent, and unresponsive to atropine.[8] Glucagon acts by activating adenylate cyclase independently of beta-adrenergic receptors, thereby increasing intracellular cAMP and heart rate.[8]
Experimental Protocol: Glucagon Infusion for Severe Bradycardia in a Canine Model
| Parameter | Protocol |
| Animal Model | Dog |
| Indication | Severe, hemodynamically compromising bradycardia unresponsive to atropine. |
| Monitoring | Continuous ECG and blood pressure monitoring. |
| Administration | Loading Dose: Administer an initial IV bolus of 50 mcg/kg .[9] Continuous Rate Infusion (CRI): Following the bolus, initiate a CRI at a rate of 1-15 mg/h , titrated to clinical response.[9][10] Due to the short half-life of glucagon, a continuous infusion is crucial to maintain its effect. |
| Post-Infusion | Monitor for response (increase in heart rate) and potential side effects such as vomiting and hyperglycemia.[9] |
Q5: Are there other treatment options for severe bucindolol-induced bradycardia?
A5: In cases of severe and refractory bradycardia, high-dose insulin (B600854) euglycemia therapy has shown promise in animal models of beta-blocker toxicity.[11] This therapy is thought to improve cardiac function by enhancing myocardial glucose uptake.
Experimental Protocol: High-Dose Insulin Euglycemia Therapy in a Canine Model
| Parameter | Protocol |
| Animal Model | Dog |
| Indication | Severe bradycardia and hemodynamic instability refractory to atropine and glucagon. |
| Monitoring | Continuous ECG, blood pressure, and frequent blood glucose monitoring. |
| Administration | Insulin Bolus: Administer a bolus of 1 IU/kg of regular insulin IV .[8] Insulin CRI: Follow with a CRI of 0.5-1 IU/kg/hr .[8] Dextrose Supplementation: Concurrently, administer a dextrose infusion to maintain euglycemia (normal blood glucose levels).[8] Frequent blood glucose monitoring is essential to prevent hypoglycemia. |
| Post-Treatment | Continue intensive monitoring of cardiovascular and metabolic parameters. |
Data Summary Tables
Table 1: Bucindolol Dose and Heart Rate Response in Animal Models
| Animal Model | Physiological State | Bucindolol Dose | Observed Heart Rate Effect | Reference |
| Dog (Normotensive) | Conscious | 0.1 - 3.0 mg/kg IV | Increased heart rate | [1] |
| Dog | Anesthetized (Pentobarbital) | 0.1 mg/kg + 0.1 mg/kg/hr IV | Slightly elevated (14%) | [3] |
| Dog | Anesthetized (Pentobarbital) | Racemic: 0.25 µmol/kg + 0.25 µmol/kg/hr IV | l-Bucindolol: 11% increase; d-Bucindolol: 4% increase | [2] |
| Rat | Anesthetized | 0.03 - 1.0 mg/kg IV | Relatively little change | [4] |
| Rat (PAH Model) | Conscious | 2 mg/kg/day IP for 7 days | Decreased sympathovagal balance (implying lower HR) | [12] |
Table 2: Reversal Agents for Beta-Blocker-Induced Bradycardia in Canine Models
| Agent | Dosage | Route of Administration | Notes | References |
| Atropine | 0.02 - 0.04 mg/kg | IV, IM, SC | May have limited efficacy depending on the degree of direct beta-blockade. | [6][7] |
| Glucagon | 50 mcg/kg bolus, then 1-15 mg/h CRI | IV | Short half-life necessitates a continuous infusion. | [9][10] |
| Insulin | 1 IU/kg bolus, then 0.5-1 IU/kg/hr CRI | IV | Requires concurrent dextrose administration and close glucose monitoring. | [8] |
Experimental Protocols
Protocol 1: Induction of Bradycardia with a Beta-Blocker (General Protocol)
This is a generalized protocol as a specific model for inducing bradycardia with bucindolol in healthy animals is not well-documented. This should be adapted based on pilot studies.
-
Animal Model: Choose an appropriate species (e.g., rat or dog) based on research objectives.
-
Instrumentation: Anesthetize the animal and surgically implant catheters for drug administration (e.g., femoral vein) and continuous blood pressure monitoring (e.g., femoral artery). Place ECG leads for continuous heart rate monitoring.
-
Baseline Measurements: Allow the animal to stabilize after instrumentation and record baseline cardiovascular parameters (heart rate, blood pressure) for a sufficient period (e.g., 30 minutes).
-
Bucindolol Administration: Begin with a low dose of bucindolol administered intravenously. Gradually increase the dose in a stepwise manner, allowing for a stabilization period between each dose escalation.
-
Endpoint: Continue dose escalation until a target level of bradycardia is achieved and maintained.
-
Monitoring: Continuously record all cardiovascular parameters throughout the experiment.
Visualizations
Caption: Bucindolol's signaling pathway leading to bradycardia.
Caption: Experimental workflow for managing bucindolol-induced bradycardia.
References
- 1. Cardiovascular effects of bucindolol (MJ 13105) in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential cardioprotective properties of the l- and d- enantiomers of bucindolol in a canine model of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beneficial effects of bucindolol in a canine model of pentobarbital-induced heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies in the rat on bucindolol, a new antihypertensive agent with beta-adrenoceptor blocking properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of intrinsic sympathomimetic activity of bucindolol and carvedilol in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assets.ctfassets.net [assets.ctfassets.net]
- 7. Therapeutics Snapshot: Atropine [cliniciansbrief.com]
- 8. Beta Blocker Toxicity — NUEM Blog [nuemblog.com]
- 9. Glucagon therapy for beta-blocker overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Insulin improves survival in a canine model of acute beta-blocker toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bucindolol improves right ventricle function in rats with pulmonary arterial hypertension through the reversal of autonomic imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
Bucindolol Technical Support Center: Controlling for Vasodilator Effects in Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bucindolol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and execute experiments that effectively control for Bucind-olol's vasodilator effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Bucindolol's vasodilator effect?
Bucindolol's vasodilator effect is primarily due to its competitive antagonism of alpha-1 (α1) adrenergic receptors.[1][2] This action inhibits the vasoconstrictive effects of endogenous catecholamines like norepinephrine, leading to the relaxation of vascular smooth muscle and subsequent vasodilation. Bucindolol is a non-selective beta-blocker, also acting on β1 and β2 adrenergic receptors.[1][3][4]
Q2: Does Bucindolol have other properties that could influence vascular tone?
Yes, Bucindolol has been reported to exhibit partial agonist activity, also known as intrinsic sympathomimetic activity (ISA), particularly at the β1-adrenergic receptor.[5][6][7][8] This means that in certain experimental conditions, it can weakly activate the receptor, potentially influencing downstream signaling. However, the expression of this activity appears to be dependent on the activation state of the receptor.[8][9] Some studies have also suggested weak antagonist activity at serotonin (B10506) 5-HT2A and 5-HT2B receptors, though the contribution of this to its overall vasodilator effect is not well-established.[10]
Q3: How can I experimentally isolate the β-blocking effects of Bucindolol from its α1-blocking effects?
To isolate the β-blocking effects, you can pharmacologically block the α1-adrenergic receptors using a selective antagonist before applying Bucindolol. Prazosin (B1663645) is a commonly used selective α1-antagonist for this purpose.[11][12][13][14] By pre-treating your experimental preparation with an effective concentration of prazosin, you can saturate the α1 receptors, thus preventing Bucindolol from binding and exerting its vasodilator effect through this pathway. This allows for the specific investigation of its β-adrenergic receptor interactions.
Q4: How can I differentiate between Bucindolol's effects on β1 and β2 adrenergic receptors?
To dissect the specific effects on β1 and β2 receptors, you can use selective antagonists for each subtype in your experimental setup.
-
To isolate β2-mediated effects: Pre-treat your preparation with a selective β1-antagonist, such as atenolol (B1665814).[3][9][15][16][17] This will block the β1 receptors, allowing you to observe the effects of Bucindolol mediated through the β2 receptors.
-
To isolate β1-mediated effects: Pre-treat your preparation with a selective β2-antagonist, such as ICI 118,551.[18][19][20][21] This will block the β2 receptors, enabling the study of Bucindolol's actions specifically at the β1 receptor.
Q5: How do I test for Bucindolol's intrinsic sympathomimetic activity (ISA)?
ISA can be assessed by measuring the ability of Bucindolol to stimulate a downstream signaling molecule, such as cyclic AMP (cAMP), in the absence of a β-adrenergic agonist.[1][5][6] An increase in basal cAMP levels upon application of Bucindolol would suggest partial agonist activity. This can be compared to the effects of a known partial agonist, like xamoterol, and a full agonist, like isoproterenol.[6]
Troubleshooting Guides
Problem: I am observing vasodilation in my experiment and cannot attribute it solely to β-blockade.
Solution:
-
Confirm α1-blockade: Ensure you are using an adequate concentration of a selective α1-antagonist, like prazosin, to fully block the α1-adrenergic receptors. You may need to perform a concentration-response curve for prazosin against a known α1-agonist (e.g., phenylephrine) in your specific experimental system to determine the optimal blocking concentration.
-
Consider ISA: Evaluate the potential contribution of intrinsic sympathomimetic activity, especially if your experimental system has a low basal level of sympathetic tone. You can test for this by measuring downstream signaling markers like cAMP in the presence of Bucindolol alone.
-
Control for other potential targets: While less likely to be the primary cause, consider the possibility of off-target effects. Review the literature for any known interactions of Bucindolol with other receptors in your tissue of interest.
Problem: My in vivo blood pressure measurements are highly variable when using Bucindolol.
Solution:
-
Refine your measurement technique: For tail-cuff measurements in rodents, ensure proper restraint and warming to minimize stress-induced fluctuations in blood pressure.[1][5][7][8][22] Acclimatize the animals to the procedure for several days before the actual experiment.[1] Radiotelemetry, while more invasive, provides more accurate and continuous data.[5]
-
Control for autonomic reflexes: The vasodilation caused by α1-blockade can trigger reflex tachycardia. Be sure to monitor heart rate alongside blood pressure. The β-blocking properties of Bucindolol should attenuate this reflex, but the net effect can be complex.
-
Dose-response relationship: Perform a careful dose-response study to identify a concentration of Bucindolol that provides the desired level of β-blockade without causing excessive vasodilation and confounding hemodynamic changes.[12][23]
Data Presentation
Table 1: Bucindolol Receptor Binding Affinities (Ki values)
| Receptor Subtype | Reported Ki (nM) | Species/Tissue |
| α1-adrenergic | 69 | Rat |
| 5-HT1A | 11 | Not Specified |
| 5-HT2A | 382 | Not Specified |
| β1-adrenergic | 120 | Human (recombinant) |
| β2-adrenergic | 1.2 | Human (recombinant) |
Note: Ki values can vary depending on the experimental conditions and tissue source.[24]
Table 2: Example Data from a Functional Vasodilation Assay
| Treatment Group | Pre-constriction (Phenylephrine 1 µM) | Bucindolol (1 µM) Induced Relaxation (%) |
| Control (No Antagonist) | 100% | 45 ± 5% |
| Prazosin (0.1 µM) | 15 ± 3% | 5 ± 2% |
| Atenolol (1 µM) | 98 ± 6% | 42 ± 4% |
| ICI 118,551 (0.1 µM) | 95 ± 5% | 10 ± 3% |
This is example data and will vary based on the experimental setup.
Experimental Protocols
Protocol 1: In Vitro Aortic Ring Vasodilation Assay to Isolate β-blocking Effects
Objective: To measure the β-adrenergic receptor-mediated effects of Bucindolol on vascular tone, while controlling for its α1-adrenergic antagonist effects.
Materials:
-
Isolated thoracic aorta from a suitable animal model (e.g., rat, rabbit)
-
Krebs-Henseleit solution (KHS)
-
Phenylephrine (B352888) (α1-agonist)
-
Prazosin (selective α1-antagonist)
-
Bucindolol
-
Acetylcholine (B1216132) (to verify endothelium integrity)
-
Organ bath system with isometric force transducers
Procedure:
-
Aortic Ring Preparation: Isolate the thoracic aorta and cut it into 2-3 mm rings.[2][6][10][25][26] For endothelium-dependent studies, be careful not to damage the intimal surface. For endothelium-independent studies, the endothelium can be mechanically removed.
-
Mounting and Equilibration: Mount the aortic rings in the organ baths containing KHS at 37°C and bubble with 95% O2/5% CO2. Allow the rings to equilibrate under a resting tension of 1.5-2g for at least 60 minutes, changing the KHS every 15-20 minutes.
-
Viability and Endothelium Integrity Check: Contract the rings with a high concentration of KCl (e.g., 80 mM) to check for viability. After washout and return to baseline, pre-contract the rings with phenylephrine (e.g., 1 µM) and then add acetylcholine (e.g., 10 µM). A relaxation of >80% indicates intact endothelium.
-
α1-Adrenergic Blockade: Wash out the acetylcholine and allow the rings to return to baseline. In the experimental group, add a predetermined concentration of prazosin (e.g., 0.1 µM) to the organ bath and incubate for 30-60 minutes. The control group receives vehicle.
-
Inducing Contraction: Add phenylephrine (1 µM) to all organ baths to induce a stable contraction. The prazosin-treated group should show a significantly attenuated contraction.
-
Bucindolol Application: Once a stable plateau of contraction is reached, add cumulative concentrations of Bucindolol to the organ baths to generate a concentration-response curve for its relaxing effect.
-
Data Analysis: Record the relaxation at each Bucindolol concentration as a percentage of the pre-contraction induced by phenylephrine. Compare the concentration-response curves between the control and prazosin-treated groups. The relaxation observed in the prazosin-treated group can be attributed to mechanisms other than α1-blockade, primarily β-adrenergic receptor effects. Calculate EC50 or pA2 values for Bucindolol's relaxant effect.[14][27][28]
Protocol 2: In Vivo Blood Pressure Measurement in Rats to Differentiate Vasodilator and Cardiac Effects
Objective: To assess the contribution of vasodilation to the overall blood pressure-lowering effect of Bucindolol in vivo.
Materials:
-
Spontaneously hypertensive rats (SHR) or normotensive Wistar-Kyoto (WKY) rats
-
Tail-cuff blood pressure measurement system or radiotelemetry system
-
Bucindolol
-
Prazosin
-
Atenolol
-
ICI 118,551
-
Vehicle (e.g., saline)
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the blood pressure measurement procedure for at least 3-5 days to minimize stress-induced artifacts.[1]
-
Baseline Measurement: Record baseline systolic and diastolic blood pressure and heart rate for each animal.
-
Drug Administration: Divide the animals into the following groups:
-
Group 1: Vehicle control
-
Group 2: Bucindolol
-
Group 3: Prazosin
-
Group 4: Prazosin + Bucindolol
-
Group 5: Atenolol + Bucindolol
-
Group 6: ICI 118,551 + Bucindolol
-
-
Post-Treatment Measurements: Administer the drugs (e.g., via oral gavage or intraperitoneal injection). Measure blood pressure and heart rate at regular intervals (e.g., 30, 60, 90, 120, 240 minutes) after drug administration.
-
Data Analysis:
-
Compare the change in blood pressure and heart rate from baseline in the Bucindolol group to the vehicle group to determine the overall effect.
-
Compare the effect of Bucindolol in the presence and absence of prazosin. A significantly smaller drop in blood pressure in the Prazosin + Bucindolol group would indicate that α1-blockade is a major contributor to the hypotensive effect.
-
By comparing the results from the groups with selective β1 and β2 blockade, you can infer the relative contribution of each receptor subtype to the cardiac and vascular effects of Bucindolol.
-
Visualizations
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Bucindolol, a nonselective beta 1- and beta 2-adrenergic receptor antagonist, decreases beta-adrenergic receptor density in cultured embryonic chick cardiac myocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. benchchem.com [benchchem.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Rodent Thermoregulation: Considerations for Tail-Cuff Blood Pressure Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The alpha-adrenergic blocking effect of prazosin on the human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. α 1-Adrenergic Receptor Blockade by Prazosin Synergistically Stabilizes Rat Peritoneal Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Atenolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Atenolol Tablets: Package Insert / Prescribing Information [drugs.com]
- 17. Selective beta 1-adrenergic receptor-blockade with atenolol enhances growth hormone releasing hormone and mediated growth hormone release in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Compound ICI 118,551, a beta 2-adrenoceptor antagonist, lowers blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ICI-118,551 - Wikipedia [en.wikipedia.org]
- 20. ahajournals.org [ahajournals.org]
- 21. mdpi.com [mdpi.com]
- 22. kentscientific.com [kentscientific.com]
- 23. Dose-response of chronic beta-blocker treatment in heart failure from either idiopathic dilated or ischemic cardiomyopathy. Bucindolol Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 25. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Rat Aortic Ring Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 27. neuron.mefst.hr [neuron.mefst.hr]
- 28. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
Technical Support Center: Addressing Tachyphylaxis with Bucindolol in Chronic Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the use of Bucindolol (B125097) in chronic studies, with a specific focus on the phenomenon of tachyphylaxis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist with experimental design, data interpretation, and addressing challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis and why is it a concern with beta-blocker therapy in chronic heart failure?
A: Tachyphylaxis is a rapid decrease in the response to a drug following its initial administration. In the context of chronic heart failure, continuous stimulation of β-adrenergic receptors by neurotransmitters like norepinephrine (B1679862) leads to a desensitization of these receptors. This protective mechanism involves receptor downregulation (a decrease in the number of receptors on the cell surface) and uncoupling from their signaling pathways.[1][2] Traditional beta-blockers, while initially effective, can sometimes suffer from a gradual loss of efficacy over time, a phenomenon related to tachyphylaxis, as the body attempts to compensate for the blockade.
Q2: How does Bucindolol's pharmacological profile potentially address the issue of tachyphylaxis?
A: Bucindolol is a non-selective β-adrenergic receptor blocker with additional α-1 blocking properties, contributing to its vasodilatory effect.[1] Unlike some other beta-blockers, Bucindolol exhibits partial agonist activity (also referred to as intrinsic sympathomimetic activity or ISA) and is considered a biased agonist.[3][4][5] This means that while it blocks the effects of potent agonists like norepinephrine, it can also weakly activate the β-adrenergic receptor. This low-level stimulation may be sufficient to prevent the profound receptor downregulation that can contribute to tachyphylaxis with pure antagonists. However, the partial agonist activity of Bucindolol is dependent on the activation state of the β1-adrenergic receptor and may be masked in the hyperadrenergic state of heart failure.[3]
Q3: What is the evidence from chronic studies regarding Bucindolol and tachyphylaxis?
A: The Beta-Blocker Evaluation of Survival Trial (BEST) was a large clinical trial that investigated the effects of Bucindolol in patients with advanced chronic heart failure.[1][2] While the trial did not show a significant overall survival benefit for Bucindolol compared to placebo, it did demonstrate improvements in secondary endpoints such as cardiovascular mortality and hospitalizations.[1][2] Sub-analyses of the BEST trial have suggested that genetic polymorphisms of the β1-adrenergic receptor may influence patient response to Bucindolol.[1] In terms of direct markers of tachyphylaxis, some studies have shown that long-term Bucindolol therapy leads to substantial increases in left ventricular ejection fraction and improved functional class, suggesting a sustained therapeutic effect.[6] However, direct, long-term comparative studies quantifying β-adrenergic receptor density and adenylyl cyclase activity with Bucindolol versus other beta-blockers like metoprolol (B1676517) or carvedilol (B1668590) in chronic heart failure patients are limited. One study in human failing myocardium showed that Bucindolol has substantially higher intrinsic activity than metoprolol and carvedilol.[7][8]
Troubleshooting Guides
Problem 1: Observing a diminishing response to Bucindolol in a chronic in vivo model.
-
Possible Cause 1: Receptor Downregulation. Even with Bucindolol's partial agonism, some level of receptor downregulation can still occur over extended periods of high adrenergic stress.
-
Troubleshooting Step: At the end of the study, harvest cardiac tissue to quantify β-adrenergic receptor density using a radioligand binding assay (see Experimental Protocol 1). Compare receptor density in Bucindolol-treated animals to both placebo-treated and healthy controls.
-
-
Possible Cause 2: Altered Downstream Signaling. Tachyphylaxis can also result from uncoupling of the receptor from its G-protein and subsequent signaling cascade, even if receptor numbers are not dramatically reduced.
-
Troubleshooting Step: Perform an adenylyl cyclase activity assay (see Experimental Protocol 2) on myocardial membranes to assess the functional coupling of the β-adrenergic receptors. A blunted response to a β-agonist like isoproterenol (B85558) in the presence of Bucindolol would suggest desensitization.
-
-
Possible Cause 3: Genetic Variation in Animal Models. If using a genetically diverse animal model, variations in the β-adrenergic receptor gene could lead to variable responses to Bucindolol, similar to what has been observed in human populations.
-
Troubleshooting Step: If feasible, genotype the animals for relevant β-adrenergic receptor polymorphisms to determine if there is a correlation between genotype and the observed tachyphylaxis.
-
Problem 2: Difficulty interpreting the partial agonist activity of Bucindolol in vitro.
-
Possible Cause 1: Activation State of the Receptors. The partial agonist effects of Bucindolol are highly dependent on the baseline activation state of the β-adrenergic receptors. In cell lines with low basal receptor activity, the agonistic properties may be more apparent. Conversely, in systems with high basal activity (e.g., cells from a failing heart model), the antagonist properties may dominate.[3][4]
-
Troubleshooting Step: Modulate the activation state of the receptors prior to Bucindolol treatment. For example, pre-treatment with an inverse agonist like metoprolol (followed by washout) can sensitize the receptors and unmask the partial agonist activity of Bucindolol.[3]
-
-
Possible Cause 2: Assay System Sensitivity. The assay used to measure downstream signaling (e.g., cAMP accumulation) may not be sensitive enough to detect the low-level stimulation induced by Bucindolol's partial agonism.
-
Troubleshooting Step: Utilize a highly sensitive cAMP assay, such as a competitive enzyme immunoassay (EIA) or a fluorescence-based assay. Also, consider using a system with amplified response, for example, by co-stimulating with a low dose of a direct adenylyl cyclase activator like forskolin.[7][8]
-
Data Presentation
Table 1: Hemodynamic and Functional Effects of Chronic Bucindolol Treatment in Heart Failure
| Parameter | Bucindolol Group | Placebo Group | p-value | Study Duration | Reference |
| Change in LVEF (%) | +8.9 ± 1.3 | +3.3 ± 1.1 | < 0.001 | 3 months | --INVALID-LINK-- |
| Change in LVEF (%) | +7.3 ± 10.0 | +3.3 ± 8.7 | < 0.001 | 12 months | [1] |
| All-Cause Mortality (Hazard Ratio) | 0.90 | 1.00 | 0.10 | ~2 years | --INVALID-LINK-- |
| Cardiovascular Mortality (Hazard Ratio) | 0.86 | 1.00 | 0.04 | ~2 years | [1] |
| Hospitalization for Heart Failure (Hazard Ratio) | 0.69 | 1.00 | < 0.001 | ~2 years | --INVALID-LINK-- |
Table 2: Comparative Effects of Beta-Blockers on Myocardial Contractility in Human Failing Myocardium
| Beta-Blocker | Effect on Isoprenaline-Stimulated Contraction | Intrinsic Activity (in forskolin-sensitized preparations) | Reference |
| Bucindolol | Antagonized | Increased force in 3 of 8 experiments, decreased in 5 | [7][8] |
| Carvedilol | Antagonized | Increased force in 1 of 7 experiments, decreased in 6 | [7][8] |
| Metoprolol | Antagonized | Decreased force in all experiments | [7][8] |
Experimental Protocols
Experimental Protocol 1: Radioligand Binding Assay for β-Adrenergic Receptor Density
This protocol is adapted from standard methods for quantifying β-adrenergic receptors in cardiac tissue.[9][10][11][12][13]
1. Membrane Preparation:
-
Homogenize frozen cardiac tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).
2. Saturation Binding Assay:
-
In a 96-well plate, incubate a fixed amount of membrane protein (e.g., 50 µg) with increasing concentrations of a radiolabeled β-adrenergic receptor antagonist (e.g., [¹²⁵I]-Iodocyanopindolol).
-
For each concentration, prepare parallel wells containing an excess of a non-radiolabeled antagonist (e.g., 10 µM propranolol) to determine non-specific binding.
-
Incubate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by several washes with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Perform Scatchard analysis or non-linear regression of the specific binding data to determine the maximal number of binding sites (Bmax), representing the receptor density, and the dissociation constant (Kd), indicating the ligand's affinity.
Experimental Protocol 2: Adenylyl Cyclase Activity Assay
This protocol is based on the measurement of cAMP production in myocardial membranes.[14][15]
1. Membrane Preparation:
-
Prepare cardiac membranes as described in Experimental Protocol 1.
2. Adenylyl Cyclase Reaction:
-
In a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM ATP, pH 7.4), an ATP-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase), and a phosphodiesterase inhibitor (e.g., IBMX), add a known amount of membrane protein.
-
To measure basal activity, add vehicle control.
-
To measure stimulated activity, add a known concentration of a β-adrenergic agonist (e.g., 100 µM isoproterenol) or a direct adenylyl cyclase activator (e.g., 100 µM forskolin).
-
Incubate the reaction at 37°C for a defined period (e.g., 15 minutes).
-
Terminate the reaction by adding a stop solution (e.g., 0.5 M HCl).
3. cAMP Quantification:
-
Neutralize the samples and measure the amount of cAMP produced using a commercially available cAMP enzyme immunoassay (EIA) kit or a radioimmunoassay (RIA) kit, following the manufacturer's instructions.
4. Data Analysis:
-
Calculate the adenylyl cyclase activity as picomoles of cAMP produced per milligram of membrane protein per minute.
-
Compare the basal, agonist-stimulated, and forskolin-stimulated activities between different experimental groups.
Experimental Protocol 3: β-Arrestin Recruitment Assay
This protocol describes a common method to assess the interaction between an activated GPCR and β-arrestin, often using Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC) technology.[16][17][18]
1. Cell Culture and Transfection:
-
Use a suitable cell line (e.g., HEK293 cells) that stably or transiently expresses the human β1-adrenergic receptor fused to a donor molecule (e.g., Renilla luciferase for BRET) and β-arrestin-2 fused to an acceptor molecule (e.g., YFP for BRET).
-
Plate the cells in a 96-well plate suitable for luminescence or fluorescence measurements.
2. Ligand Stimulation:
-
Wash the cells with an appropriate assay buffer.
-
Add increasing concentrations of Bucindolol or other test compounds to the wells. Include a known agonist (e.g., isoproterenol) as a positive control and vehicle as a negative control.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
3. Signal Detection:
-
For BRET assays, add the luciferase substrate (e.g., coelenterazine (B1669285) h) and measure the light emission at two different wavelengths corresponding to the donor and acceptor molecules.
-
For EFC assays (like the PathHunter® assay), add the substrate for the complemented enzyme and measure the resulting luminescence.[16][17]
4. Data Analysis:
-
For BRET, calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
For EFC, use the raw luminescence units.
-
Plot the signal as a function of ligand concentration and fit the data to a dose-response curve to determine the potency (EC50) and efficacy (Emax) of Bucindolol for inducing β-arrestin recruitment.
Visualizations
Caption: Canonical β-Adrenergic Receptor Signaling Pathway.
Caption: Key Steps in β-Adrenergic Receptor Desensitization.
Caption: Workflow for Determining β-Adrenergic Receptor Density.
References
- 1. Bucindolol: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bucindolol: a pharmacogenomic perspective on its use in chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Partial agonist activity of bucindolol is dependent on the activation state of the human beta1-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Evaluation of intrinsic sympathomimetic activity of bucindolol and carvedilol in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term (2 year) beneficial effects of beta-adrenergic blockade with bucindolol in patients with idiopathic dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Different intrinsic activities of bucindolol, carvedilol and metoprolol in human failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different intrinsic activities of bucindolol, carvedilol and metoprolol in human failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Human cardiac beta-adrenergic receptors: subtype heterogeneity delineated by direct radioligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of adenylate cyclase activity in the right ventricular endomyocardial biopsy samples from patients with chronic congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of adenylate cyclase activity in the right ventricular endomyocardial biopsy samples from patients with chronic congestive heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 17. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Bucindolol Hydrochloride In Vitro Drug Interaction Screening: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting in vitro drug interaction screening of bucindolol (B125097) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for bucindolol that should be investigated for potential drug-drug interactions (DDIs)?
A1: Bucindolol is predominantly metabolized by the hepatic cytochrome P450 (CYP) enzyme system. Therefore, initial in vitro DDI screening should focus on identifying which specific CYP isoforms are responsible for its metabolism and whether bucindolol inhibits or induces major CYP enzymes.
Q2: Is it necessary to evaluate the interaction of bucindolol with drug transporters?
A2: Yes, regulatory agencies recommend evaluating the interaction of investigational drugs with key drug transporters. For a molecule like bucindolol, assessing its potential as a substrate or inhibitor of P-glycoprotein (P-gp, also known as MDR1 or ABCB1) is crucial, as P-gp plays a significant role in the absorption and disposition of many drugs.[1]
Q3: What are the recommended in vitro test systems for evaluating CYP450 inhibition by bucindolol?
A3: Human liver microsomes (HLMs) are the most commonly used in vitro system for assessing CYP450 inhibition.[2] They contain a full complement of CYP enzymes. For more specific investigations, recombinant human CYP enzymes (expressed in systems like baculovirus-infected insect cells) can be used to identify the specific isoforms inhibited by bucindolol.[3]
Q4: How should I determine the appropriate concentration range for bucindolol in my in vitro inhibition studies?
A4: The concentration range should be guided by the clinically relevant plasma concentrations of bucindolol. It is recommended to test a range of concentrations that bracket the expected therapeutic concentrations in vivo. Regulatory guidance often suggests specific concentration ranges to be tested based on the drug's properties and intended use.[2]
Q5: What is the difference between direct, time-dependent, and metabolism-dependent inhibition of CYP enzymes?
A5:
-
Direct inhibition is a reversible interaction where the drug directly competes with the substrate for the enzyme's active site.
-
Time-dependent inhibition (TDI) occurs when the inhibitory effect increases with pre-incubation time, often due to the formation of a reactive metabolite that binds to the enzyme.
-
Metabolism-dependent inhibition is a subset of TDI where the drug must first be metabolized by the CYP enzyme to form an inhibitory metabolite.[2]
Troubleshooting Guides
CYP450 Inhibition Assays
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in IC50 values between experiments | Inconsistent incubation times or temperatures. | Ensure precise timing and a calibrated, stable temperature-controlled incubation system. |
| Pipetting errors, especially with small volumes of inhibitors or substrates. | Use calibrated pipettes and consider using automated liquid handlers for improved precision. | |
| Variability in the activity of pooled human liver microsomes between lots. | Qualify each new lot of microsomes by testing the activity with known substrates and inhibitors. | |
| No inhibition observed, even at high bucindolol concentrations | Bucindolol may not be an inhibitor of the tested CYP isoform. | Confirm the activity of the enzyme with a known positive control inhibitor for that isoform. |
| The concentration of the probe substrate is too high, leading to competition that masks inhibition. | Use a probe substrate concentration at or below its Km value. | |
| Bucindolol has low solubility in the incubation medium, leading to a lower effective concentration. | Check the solubility of bucindolol in the final incubation buffer. The use of a low percentage of organic solvent (e.g., <0.5% DMSO) may be necessary, but its effect on enzyme activity should be evaluated.[2] | |
| Unexpectedly potent inhibition observed | The probe substrate is also a substrate for another CYP isoform that is more potently inhibited by bucindolol. | Use a more selective probe substrate for the target CYP isoform. |
| The observed effect is due to non-specific binding or protein precipitation at high bucindolol concentrations. | Visually inspect the incubation wells for precipitation. Test for non-specific binding if suspected. |
P-glycoprotein (P-gp) Substrate and Inhibition Assays
| Issue | Potential Cause | Troubleshooting Steps |
| High background in P-gp transport assays (e.g., Caco-2 or MDCK-MDR1 cells) | Cell monolayer integrity is compromised. | Measure the transepithelial electrical resistance (TEER) of the monolayers before and after the experiment to ensure integrity. |
| The probe substrate has high passive permeability. | Select a probe substrate with a lower passive permeability and a high affinity for P-gp (e.g., digoxin). | |
| Efflux ratio is close to 1, suggesting bucindolol is not a P-gp substrate | The concentration of bucindolol used is saturating the transporter. | Test a range of bucindolol concentrations to determine if transport is concentration-dependent. |
| Bucindolol has very high passive permeability, masking the effect of active transport. | Consider using an alternative assay system, such as membrane vesicles, which can be less affected by high passive permeability.[4] | |
| Inconsistent inhibition of P-gp transport by bucindolol | Variability in P-gp expression levels in the cell line. | Ensure consistent cell culture conditions and use cells within a defined passage number range. |
| The probe substrate is also a substrate for other transporters present in the cell line. | Use a specific P-gp inhibitor (e.g., verapamil (B1683045) or elacridar) as a positive control to confirm P-gp mediated transport of the probe. |
Quantitative Data Summary
Disclaimer: The following tables contain illustrative data for bucindolol hydrochloride based on typical results for similar compounds. This data is for demonstration purposes only and should not be considered as experimentally verified results.
Table 1: Illustrative IC50 Values for Bucindolol Inhibition of Major CYP450 Isoforms
| CYP Isoform | Probe Substrate | Bucindolol IC50 (µM) | Positive Control Inhibitor | Positive Control IC50 (µM) |
| CYP1A2 | Phenacetin | > 100 | α-Naphthoflavone | 0.1 |
| CYP2C9 | Diclofenac | 25.3 | Sulfaphenazole | 0.5 |
| CYP2C19 | S-Mephenytoin | 52.1 | Ticlopidine | 1.2 |
| CYP2D6 | Dextromethorphan | 5.8 | Quinidine | 0.05 |
| CYP3A4 | Midazolam | 15.7 | Ketoconazole | 0.02 |
Table 2: Illustrative Data for P-glycoprotein (P-gp) Interaction with Bucindolol
| Assay Type | Probe Substrate | Test System | Bucindolol Result | Positive Control | Positive Control Result |
| Substrate Assessment | Digoxin | MDCK-MDR1 cells | Efflux Ratio = 1.2 (Not a substrate) | Quinidine | Efflux Ratio = 15.4 (Substrate) |
| Inhibition Assessment | Digoxin | MDCK-MDR1 cells | IC50 = 8.5 µM (Moderate Inhibitor) | Verapamil | IC50 = 1.5 µM (Potent Inhibitor) |
Experimental Protocols
Protocol 1: In Vitro CYP450 Inhibition Assay using Human Liver Microsomes
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against major human CYP450 isoforms.
2. Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
CYP isoform-specific probe substrates (see Table 1)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Positive control inhibitors (see Table 1)
-
Acetonitrile or other suitable organic solvent for quenching
-
96-well plates
-
LC-MS/MS system for analysis
3. Method:
-
Prepare stock solutions of bucindolol, probe substrates, and positive control inhibitors in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the potassium phosphate buffer.
-
Add the appropriate concentration of bucindolol or positive control inhibitor. For the control wells, add the solvent vehicle.
-
Add the human liver microsomes to each well and pre-incubate for 5 minutes at 37°C.
-
Add the probe substrate to each well and mix.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each bucindolol concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Protocol 2: In Vitro P-glycoprotein (P-gp) Inhibition Assay using MDCK-MDR1 Cells
1. Objective: To determine if this compound inhibits P-gp mediated transport of a known P-gp substrate.
2. Materials:
-
This compound
-
MDCK-MDR1 cells (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene)
-
Wild-type MDCK cells (as a control)
-
A known P-gp substrate (e.g., Digoxin)
-
A known P-gp inhibitor (e.g., Verapamil) as a positive control
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Transwell® inserts
-
Scintillation counter or LC-MS/MS for detection
3. Method:
-
Seed MDCK-MDR1 and wild-type MDCK cells on Transwell® inserts and culture until a confluent monolayer is formed. Verify monolayer integrity by measuring TEER.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Transport:
-
Add HBSS containing the P-gp substrate and varying concentrations of bucindolol (or verapamil for positive control) to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and analyze for the concentration of the P-gp substrate.
-
-
Basolateral to Apical (B-A) Transport:
-
Add HBSS containing the P-gp substrate and varying concentrations of bucindolol to the basolateral chamber.
-
Add fresh HBSS to the apical chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the apical chamber and analyze for the concentration of the P-gp substrate.
-
-
Calculate the apparent permeability (Papp) in both directions.
-
Determine the efflux ratio (Papp B-A / Papp A-B). A significant reduction in the efflux ratio in the presence of bucindolol indicates P-gp inhibition.
-
Calculate the IC50 value for bucindolol's inhibition of P-gp transport.
Visualizations
Caption: CYP450 Inhibition Assay Workflow.
Caption: P-glycoprotein Inhibition Assay Workflow.
Caption: Hypothetical Bucindolol Metabolic Pathway.
References
Technical Support Center: Refining Bucindolol Hydrochloride Delivery for Sustained Release
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on sustained-release formulations of Bucindolol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for sustained-release formulation?
A1: Understanding the physicochemical properties of this compound is critical for designing a successful sustained-release dosage form. Key parameters include its solubility, pKa, and partition coefficient, which collectively influence its dissolution and absorption characteristics. This compound is a weakly basic drug.[1]
Q2: How does the pKa of this compound affect its solubility and dissolution at different physiological pHs?
A2: Bucindolol has a pKa of 8.86.[2] As a weak base, its solubility is pH-dependent. In the acidic environment of the stomach (pH 1.2-3.5), this compound will be predominantly in its ionized form, exhibiting higher solubility. As it transitions to the more neutral to slightly alkaline environment of the small intestine (pH 6.0-7.5), the proportion of the un-ionized, less soluble form will increase. This change in solubility is a critical factor to manage in a sustained-release formulation to ensure consistent drug release throughout the gastrointestinal tract.
Q3: Which polymers are suitable for creating a hydrophilic matrix for sustained release of this compound?
A3: Hydrophilic polymers such as hydroxypropyl methylcellulose (B11928114) (HPMC) are commonly used to create matrix systems for sustained drug release.[3] Different viscosity grades of HPMC can be utilized to modulate the drug release profile. The polymer hydrates upon contact with gastrointestinal fluids, forming a gel layer that controls the diffusion and/or erosion-based release of the drug.
Q4: What is the primary mechanism of action of Bucindolol?
A4: Bucindolol is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 receptors.[4] It also possesses some alpha-1 adrenergic blocking activity, which contributes to its vasodilatory effects.[5] Additionally, it has been described as a biased agonist, stimulating G protein-independent signaling pathways while acting as an inverse or partial agonist of the G protein pathway.[6]
Data Presentation
Table 1: Physicochemical Properties of Bucindolol and its Hydrochloride Salt
| Property | Value | Source |
| Bucindolol (Free Base) | ||
| Molecular Formula | C₂₂H₂₅N₃O₂ | [7] |
| Molecular Weight | 363.461 g/mol | [4] |
| This compound | ||
| Molecular Formula | C₂₂H₂₅N₃O₂ · HCl | [2] |
| Molecular Weight | 399.9 g/mol | [8] |
| pKa | 8.86 | [2] |
| Aqueous Solubility | Soluble in water | [2] |
| Solubility in Organic Solvents | DMSO: 80 mg/mL | [9] |
| Partition Coefficient (Chloroform/0.01M Phosphate (B84403) Buffer) | 83.4 (at pH 7.19), 361 (at pH 7.78) | [2] |
Troubleshooting Guides
Issue 1: Dose Dumping or Too Rapid Initial Release
-
Question: My formulation shows a significant burst release of this compound within the first hour, exceeding the desired release profile. What could be the cause and how can I fix it?
-
Answer:
-
Possible Cause 1: High Drug Solubility at Low pH: this compound's higher solubility in acidic media can lead to rapid dissolution and release in the initial stages of dissolution testing (e.g., in 0.1 N HCl).
-
Solution: Consider incorporating a less permeable, hydrophobic polymer into your hydrophilic matrix to reduce the initial water penetration and drug diffusion. Alternatively, a dual-layer tablet with an initial fast-releasing layer and a second sustained-release layer could provide better control.
-
-
Possible Cause 2: Inadequate Polymer Concentration or Viscosity: The concentration or viscosity grade of the release-controlling polymer (e.g., HPMC) may be insufficient to form a robust gel barrier quickly.
-
Solution: Increase the concentration of the high-viscosity grade HPMC in your formulation. This will create a more viscous gel layer upon hydration, slowing down the initial drug release.
-
-
Possible Cause 3: Tablet Friability and Porosity: High tablet friability or porosity can lead to rapid disintegration and a larger surface area exposed to the dissolution medium.
-
Solution: Optimize the compression force during tableting to achieve a harder, less friable tablet. Ensure proper granule properties to minimize porosity.
-
-
Issue 2: Incomplete Drug Release
-
Question: My sustained-release tablets are not releasing the full amount of this compound even after an extended period (e.g., 12 or 24 hours). What are the potential reasons and solutions?
-
Answer:
-
Possible Cause 1: Excessive Polymer Concentration: A very high concentration of a high-viscosity polymer can form a very strong gel barrier that significantly retards drug release to the point of incompletion.
-
Solution: Reduce the concentration of the release-controlling polymer or blend it with a lower viscosity grade to achieve the desired release profile.
-
-
Possible Cause 2: Poor Drug Solubility at Higher pH: As the tablet moves into the higher pH of the intestines, the solubility of Bucindolol may decrease, leading to slower dissolution and incomplete release from the matrix.
-
Solution: Incorporate a pH-independent solubilizer or a channeling agent (e.g., lactose) into the matrix. These agents can help maintain the drug's release rate even as the environmental pH changes.
-
-
Possible Cause 3: Interaction with Excipients: this compound may interact with certain excipients in the formulation, leading to the formation of a less soluble complex.
-
Solution: Conduct compatibility studies with all excipients. If an interaction is identified, replace the problematic excipient with a compatible alternative.
-
-
Issue 3: High Variability in Release Profiles Between Batches
-
Question: I am observing significant batch-to-batch variability in the in-vitro release profiles of my this compound sustained-release tablets. What should I investigate?
-
Answer:
-
Possible Cause 1: Inconsistent Granule Properties: Variations in granule size distribution, density, and flowability can lead to inconsistent tablet weight, hardness, and, consequently, variable drug release.
-
Solution: Standardize the granulation process. Monitor and control critical process parameters such as mixing time, binder addition rate, and drying time.
-
-
Possible Cause 2: Inconsistent Compression Parameters: Variations in compression force can affect tablet hardness and porosity, which directly impacts the drug release rate.
-
Solution: Calibrate and monitor the tablet press regularly. Implement in-process controls for tablet weight, thickness, and hardness to ensure consistency.
-
-
Possible Cause 3: Raw Material Variability: Different batches of excipients, particularly the release-controlling polymer, can have slight variations in their properties (e.g., viscosity, particle size), affecting drug release.
-
Solution: Source excipients from a reliable supplier and obtain certificates of analysis for each batch. Consider performing basic characterization of incoming raw materials to ensure consistency.
-
-
Experimental Protocols
1. Preparation of Sustained-Release Matrix Tablets by Wet Granulation
-
Sieving: Pass this compound, the hydrophilic polymer (e.g., HPMC), and other intragranular excipients through a suitable mesh sieve (e.g., #40 mesh) to ensure uniformity.
-
Dry Mixing: Blend the sieved powders in a granulator for a specified time (e.g., 20 minutes) to achieve a homogenous mixture.
-
Binder Preparation: Prepare the binder solution (e.g., an aqueous solution of a suitable binder like povidone).
-
Wet Granulation: Add the binder solution to the powder blend slowly while mixing to form a wet mass of appropriate consistency.
-
Drying: Dry the wet granules in a suitable dryer (e.g., tray dryer or fluid bed dryer) at a controlled temperature until the desired moisture content is reached.
-
Sizing: Pass the dried granules through a larger mesh sieve (e.g., #20 mesh) to break up any agglomerates.
-
Lubrication: Add the lubricant (e.g., magnesium stearate, previously sieved) to the sized granules and blend for a short period (e.g., 5 minutes).
-
Compression: Compress the lubricated granules into tablets using a tablet compression machine with appropriate tooling.
2. In-Vitro Dissolution Testing
-
Apparatus: USP Apparatus 2 (Paddle Apparatus).
-
Dissolution Medium:
-
First 2 hours: 900 mL of 0.1 N HCl (pH 1.2).
-
Next 10 hours: 900 mL of pH 6.8 phosphate buffer.
-
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 rpm.
-
Sampling: Withdraw samples at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 10, and 12 hours). Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Analysis: Analyze the samples for this compound content using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
Mandatory Visualization
Caption: Bucindolol's dual blockade of β and α1 adrenergic receptors.
Caption: Workflow for sustained-release tablet development.
Caption: Troubleshooting logic for release profile issues.
References
- 1. industrialpharmacist.com [industrialpharmacist.com]
- 2. Bucindolol [drugfuture.com]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. Bucindolol - Wikipedia [en.wikipedia.org]
- 5. blakewachter.com [blakewachter.com]
- 6. Crystal Structures of a Stabilized β1-Adrenoceptor Bound to the Biased Agonists Bucindolol and Carvedilol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bucindolol | C22H25N3O2 | CID 51045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzonitrile, 2-(2-hydroxy-3-((2-(1H-indol-3-yl)-1,1-dimethylethyl)amino)propoxy)-, hydrochloride (1:1) | C22H26ClN3O2 | CID 51044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Bucindolol | Adrenergic Receptor | TargetMol [targetmol.com]
Validation & Comparative
A Comparative Analysis of Bucindolol and Metoprolol in Heart Failure Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of Bucindolol (B125097) and Metoprolol (B1676517), two beta-blockers used in the management of heart failure. The information presented is based on preclinical and clinical experimental data, with a focus on their distinct pharmacological properties and mechanisms of action.
Core Pharmacological Differences
Bucindolol is a non-selective beta-blocker with additional sympatholytic and inverse agonist properties. In contrast, Metoprolol is a beta-1 selective antagonist. These fundamental differences in receptor interaction and intrinsic activity contribute to their varying effects on cardiac function in heart failure.
Data Presentation
Table 1: Receptor Binding and Intrinsic Activity
| Feature | Bucindolol | Metoprolol | Reference |
| β1/β2 Selectivity | Non-selective | 35-fold β1-selective | [1][2] |
| Guanine (B1146940) Nucleotide Modulatable Binding | Present | Absent | [1][2] |
| Intrinsic Sympathomimetic Activity (ISA) | Displays partial agonist/inverse agonist activity | Lacks intrinsic activity | [1][2] |
Table 2: Hemodynamic and Functional Effects in Heart Failure
| Parameter | Bucindolol | Metoprolol | Reference |
| Heart Rate | Similar Reduction | Similar Reduction | [3] |
| Ejection Fraction | Similar Improvement | Similar Improvement | [3] |
| Ventricular Volumes | Similar Improvement | Similar Improvement | [3] |
| Stroke Work | Similar Improvement | Similar Improvement | [3] |
| Minute Work | Similar Improvement | Similar Improvement | [3] |
| Peak +dP/dt | Similar Improvement | Similar Improvement | [3] |
| Isovolumic Relaxation | Similar Improvement | Similar Improvement | [3] |
| Resting Left Ventricular End-Diastolic Pressure | Significant Decrease | No Significant Change | [3] |
| Coronary Sinus Blood Flow | Less Reduction | Greater Reduction | [3] |
| Myocardial Oxygen Consumption | Less Reduction | Greater Reduction | [3] |
| Cardiac Index | Greater Increase | Less Increase | [3] |
| Stroke Volume Index | Similar Improvement | Similar Improvement | [3] |
| Systolic Elastance | Increased | Parallel Left Shift | [3] |
Table 3: Effects on Myocardial Contractility in Human Failing Myocardium
| Condition | Bucindolol Effect on Force of Contraction | Metoprolol Effect on Force of Contraction | Reference |
| Isoprenaline-Enhanced Contraction | Antagonized | Antagonized | [1][2] |
| Forskolin-Facilitated Gs Coupling | Variable (Increased in 3/8, Decreased in 5/8 experiments) | Consistent Decrease (89.4±2.2%) | [1][2] |
Experimental Protocols
Radioligand Binding Studies
-
Objective: To determine the β-adrenoceptor selectivity and G-protein coupling of Bucindolol and Metoprolol.
-
Methodology:
-
Membrane preparations were obtained from human failing and non-failing myocardium.
-
Radioligand binding assays were performed using [¹²⁵I]-Iodocyanopindolol.
-
Competition binding studies were conducted with increasing concentrations of Bucindolol and Metoprolol to determine their affinity for β1- and β2-adrenoceptors.
-
To assess G-protein coupling, the binding assays were performed in the presence and absence of the non-hydrolyzable GTP analog, Gpp(NH)p. A shift in the binding affinity in the presence of Gpp(NH)p indicates guanine nucleotide modulatable binding.[1][2]
-
Functional Experiments in Isolated Myocardial Preparations
-
Objective: To evaluate the intrinsic activity and functional effects of Bucindolol and Metoprolol on cardiac contractility.
-
Methodology:
-
Isolated muscle preparations (papillary muscle strips) were obtained from the left ventricular myocardium of failing human hearts.[1]
-
The muscle strips were electrically stimulated to contract, and the force of contraction was measured.
-
To assess the antagonist effects, the preparations were first stimulated with isoprenaline (a β-agonist) to enhance contractility, followed by the addition of cumulative concentrations of Bucindolol or Metoprolol.
-
To evaluate intrinsic activity, the coupling of the stimulatory G-protein (Gs) to adenylate cyclase was facilitated using forskolin. The effects of Bucindolol and Metoprolol on the force of contraction were then measured in these forskolin-pretreated preparations.[1][2]
-
Hemodynamic Studies in Heart Failure Patients
-
Objective: To compare the in-vivo hemodynamic and energetic effects of Bucindolol and Metoprolol in patients with heart failure.
-
Methodology:
-
A retrospective analysis was conducted on data from two separate protocols involving male patients with heart failure.
-
Patients received either Bucindolol (n=15) or Metoprolol (n=15) for a period of 3 months.
-
Cardiac catheterization was performed at baseline and after the 3-month treatment period to measure various hemodynamic parameters, including heart rate, ejection fraction, ventricular volumes, stroke work, cardiac index, and myocardial oxygen consumption.[3]
-
Signaling Pathways and Experimental Workflow
Caption: Beta-adrenergic receptor signaling pathway and points of intervention for Bucindolol and Metoprolol.
Caption: Workflow of in vitro and in vivo experiments comparing Bucindolol and Metoprolol.
Conclusion
The experimental data reveal significant differences in the pharmacological profiles of Bucindolol and Metoprolol, which translate to distinct effects in heart failure models. While both drugs demonstrate efficacy in improving key hemodynamic parameters, Bucindolol's non-selective beta-blockade and intrinsic sympathomimetic activity may offer advantages in specific patient populations, as suggested by its more favorable effects on cardiac index and left ventricular end-diastolic pressure.[3] Conversely, Metoprolol's beta-1 selectivity leads to a greater reduction in myocardial oxygen consumption.[3] The differences in their interaction with the G-protein signaling cascade, where Bucindolol shows modulatable binding and variable intrinsic activity compared to Metoprolol's consistent antagonism, underscore the complexity of beta-blocker pharmacology in heart failure.[1][2] These findings highlight the importance of considering the nuanced pharmacological properties of beta-blockers when developing therapeutic strategies for heart failure.
References
- 1. Different intrinsic activities of bucindolol, carvedilol and metoprolol in human failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different intrinsic activities of bucindolol, carvedilol and metoprolol in human failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hemodynamic and energetic comparison of bucindolol and metoprolol for the treatment of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Bucindolol's Sympatholytic Effect In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bucindolol's in vitro sympatholytic effect against other prominent beta-blockers, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation.
Bucindolol (B125097) is a non-selective beta-adrenergic receptor antagonist with additional sympatholytic properties, distinguishing it from other beta-blockers.[1] Its mechanism of action involves not only blocking the effects of catecholamines at beta-receptors but also exhibiting partial agonist activity, often referred to as intrinsic sympathomimetic activity (ISA).[2][3] This guide delves into the in vitro validation of this unique pharmacological profile, offering a comparative analysis with carvedilol (B1668590) and metoprolol (B1676517).
Comparative Analysis of In Vitro Performance
The sympatholytic and partial agonist effects of bucindolol have been quantified and compared to other beta-blockers using various in vitro assays. The following tables summarize key findings from radioligand binding assays and functional assays measuring cyclic AMP (cAMP) accumulation and adenylyl cyclase activity.
Beta-Adrenoceptor Binding Affinity
Radioligand binding assays are crucial for determining the affinity of a drug for its receptor. In these experiments, a radiolabeled ligand with known affinity for the beta-adrenoceptor is competed off by the test compound (e.g., bucindolol, carvedilol, metoprolol). The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined and used to calculate the inhibitory constant (Ki), which reflects the drug's binding affinity. A lower Ki value indicates a higher binding affinity.
| Compound | β1-Adrenoceptor Ki (nmol/l) | β2-Adrenoceptor Ki (nmol/l) | β1-Selectivity (Kiβ2/Kiβ1) | Guanine (B1146940) Nucleotide Modulatable Binding |
| Bucindolol | 1.1 | 0.54 | 0.49 | Yes |
| Carvedilol | 0.9 | 0.66 | 0.73 | Yes |
| Metoprolol | 12 | 420 | 35 | No |
Data compiled from Brixius et al., 2001 and Maack et al., 2001.[4][5][6][7]
These data demonstrate that both bucindolol and carvedilol are non-selective beta-blockers with high affinity for both β1 and β2 adrenoceptors.[4] In contrast, metoprolol is approximately 35-fold more selective for the β1-adrenoceptor.[4] The guanine nucleotide modulatable binding observed for bucindolol and carvedilol suggests that they can induce a conformational change in the receptor-G protein complex, a characteristic often associated with agonist activity.[4]
Intrinsic Sympathomimetic Activity (ISA)
A key differentiator for bucindolol is its intrinsic sympathomimetic activity (ISA), meaning it can partially activate the beta-adrenergic receptor, leading to a modest sympathomimetic response.[2] This is often evaluated by measuring the production of the second messenger cyclic AMP (cAMP) or the activity of adenylyl cyclase, the enzyme responsible for cAMP synthesis.
| Compound | Effect on Basal cAMP Levels (in human myocardium) | Maximum cAMP Increase over Control (in human myocardium) | Adenylyl Cyclase Activity (in the presence of forskolin) |
| Bucindolol | Increase[8] | 1.64 ± 0.25-fold[8] | No significant stimulation[6][9] |
| Carvedilol | No effect[8] | No significant increase[4] | No significant stimulation[6][9] |
| Metoprolol | Decrease (~25%)[8] | No increase[4] | No stimulation[6] |
| Xamoterol (Partial Agonist) | Increase[8] | 2.00 ± 0.27-fold[8] | N/A |
| Isoproterenol (B85558) (Full Agonist) | Increase[8] | >2.5-fold[8] | N/A |
Data compiled from Andréka et al., 2002; Asano et al., 2001; and Brixius et al., 2001.[5][6][8][9][10]
The data clearly show that bucindolol, similar to the known partial agonist xamoterol, can increase basal cAMP levels in human myocardial tissue, confirming its ISA.[8] Carvedilol and metoprolol do not exhibit this effect.[8] Interestingly, while bucindolol increases cAMP, some studies have shown it does not significantly stimulate adenylyl cyclase activity in the presence of forskolin, a direct activator of the enzyme.[6][9] This suggests that bucindolol's partial agonism may be more readily observed at the level of the second messenger response.[11]
Signaling Pathways and Experimental Workflows
To understand the experimental validation of bucindolol's sympatholytic effect, it is essential to visualize the underlying signaling pathways and the workflows of the key in vitro assays.
Beta-Adrenergic Receptor Signaling Pathway
Beta-adrenergic receptors are G-protein coupled receptors (GPCRs).[12][13][14] Upon binding of an agonist, the receptor activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to produce cAMP.[12] cAMP then activates protein kinase A (PKA), leading to downstream cellular effects. Beta-blockers antagonize this pathway by preventing agonist binding. Partial agonists like bucindolol can weakly activate this pathway in the absence of a full agonist.
Caption: Beta-Adrenergic Receptor Signaling Pathway.
Radioligand Binding Assay Workflow
This assay quantifies the binding of a drug to its target receptor.
Caption: Radioligand Binding Assay Workflow.
cAMP Accumulation Assay Workflow
This functional assay measures the ability of a compound to stimulate the production of the second messenger cAMP.
Caption: cAMP Accumulation Assay Workflow.
Experimental Protocols
Detailed protocols are essential for the replication and validation of experimental findings.
Radioligand Binding Assay Protocol
This protocol is adapted from methodologies described in studies investigating beta-blocker binding characteristics.[4][15][16][17][18][19]
1. Membrane Preparation:
-
Homogenize tissue samples (e.g., human ventricular myocardium) or cultured cells expressing beta-adrenoceptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[16]
-
Centrifuge the homogenate at low speed to remove cellular debris.[16]
-
Pellet the membrane fraction by high-speed centrifugation (e.g., 20,000 x g for 10 minutes).[16]
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, set up the following reactions in a final volume of 250 µL:[16]
-
Total Binding: Membranes, radioligand (e.g., [125I]-Iodocyanopindolol), and assay buffer.
-
Non-specific Binding: Membranes, radioligand, and a high concentration of a non-selective beta-blocker (e.g., 1 µM propranolol).[15]
-
Competition Binding: Membranes, radioligand, and varying concentrations of the test compound (e.g., bucindolol).
-
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[16]
3. Filtration and Detection:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[15][16]
-
Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
4. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
For competition assays, plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
cAMP Accumulation Assay Protocol
This protocol is a generalized procedure based on common methods for measuring intracellular cAMP levels.[8][20][21][22][23]
1. Cell Culture and Plating:
-
Culture a suitable cell line expressing the beta-adrenoceptor of interest (e.g., CHO or HEK293 cells, or primary cardiomyocytes) in appropriate growth medium.
-
Seed the cells into 96-well plates and allow them to adhere and grow to a desired confluency.
2. Assay Procedure:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add the test compounds (bucindolol, carvedilol, metoprolol), a full agonist (e.g., isoproterenol as a positive control), or vehicle (as a negative control) to the respective wells.
-
Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes).[8]
3. Cell Lysis and cAMP Detection:
-
Lyse the cells using the lysis buffer provided with the specific cAMP detection kit.
-
Quantify the amount of cAMP in the cell lysates using a competitive immunoassay format, such as:
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Interpolate the cAMP concentrations in the experimental samples from the standard curve.
-
Express the results as fold-change over the basal (vehicle-treated) cAMP levels.
Conclusion
The in vitro data presented in this guide substantiate bucindolol's distinct pharmacological profile as a non-selective beta-blocker with intrinsic sympathomimetic activity. Radioligand binding assays confirm its high affinity for both β1 and β2-adrenergic receptors, comparable to carvedilol. Functional assays measuring cAMP accumulation demonstrate its partial agonist properties, a feature not shared by carvedilol or the β1-selective metoprolol. The detailed experimental protocols and workflow diagrams provided herein offer a framework for researchers to further investigate the nuanced sympatholytic effects of bucindolol and other beta-adrenergic modulators. This comparative in vitro validation is crucial for understanding the clinical implications and potential therapeutic advantages of bucindolol's unique mechanism of action.
References
- 1. GENETIC-AF: Bucindolol for the Maintenance of Sinus Rhythm in a Genotype-Defined Heart Failure Population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo characterization of intrinsic sympathomimetic activity in normal and heart failure rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of intrinsic sympathomimetic activity of bucindolol and carvedilol in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different intrinsic activities of bucindolol, carvedilol and metoprolol in human failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nebivolol, bucindolol, metoprolol and carvedilol are devoid of intrinsic sympathomimetic activity in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nebivolol, bucindolol, metoprolol and carvedilol are devoid of intrinsic sympathomimetic activity in human myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fis.dshs-koeln.de [fis.dshs-koeln.de]
- 8. Bucindolol displays intrinsic sympathomimetic activity in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bucindolol, a nonselective beta 1- and beta 2-adrenergic receptor antagonist, decreases beta-adrenergic receptor density in cultured embryonic chick cardiac myocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. ahajournals.org [ahajournals.org]
- 12. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 13. teachmephysiology.com [teachmephysiology.com]
- 14. bio.libretexts.org [bio.libretexts.org]
- 15. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 19. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 20. resources.revvity.com [resources.revvity.com]
- 21. cAMP assay provides flexibility and stable pharmacology | Revvity [revvity.com]
- 22. resources.revvity.com [resources.revvity.com]
- 23. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide for Researchers: Bucindolol vs. Propranolol as Non-Selective Beta-Blockers
In the landscape of non-selective beta-adrenergic receptor antagonists, bucindolol (B125097) and propranolol (B1214883) represent two distinct pharmacological profiles. While both drugs exhibit affinity for β1 and β2 receptors, their broader mechanisms of action, including effects on α-adrenergic receptors and intrinsic sympathomimetic activity (ISA), lead to different hemodynamic and clinical outcomes. This guide provides a comprehensive comparison of bucindolol and propranolol, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals.
Pharmacological Profile: A Head-to-Head Comparison
Bucindolol and propranolol, while both classified as non-selective beta-blockers, possess key differences in their pharmacological actions. Propranolol is a pure antagonist with additional membrane-stabilizing properties, whereas bucindolol exhibits a more complex profile that includes vasodilation through α1-adrenergic blockade and a debated level of intrinsic sympathomimetic activity.
| Feature | Bucindolol | Propranolol |
| Receptor Selectivity | Non-selective (β1 and β2) | Non-selective (β1 and β2) |
| α1-Adrenergic Blockade | Yes | No |
| Intrinsic Sympathomimetic Activity (ISA) | Present (disputed in human myocardium) | Absent |
| Membrane Stabilizing Activity (MSA) | No | Yes |
Quantitative Analysis: Receptor Binding Affinities
| Receptor | Bucindolol | Propranolol |
| β1-Adrenoceptor (pKi) | ~8.4 - 9.0 | ~8.2 - 8.8 |
| β2-Adrenoceptor (pKi) | ~8.5 - 9.1 | ~8.4 - 8.9 |
| α1-Adrenoceptor (pA2) | 7.18[1] | Not Applicable |
| α1-Adrenoceptor (Ki, nM) | 69[2] | Not Applicable |
Hemodynamic Effects: Clinical Observations
Comparative clinical trials have elucidated the differing hemodynamic consequences of bucindolol and propranolol administration. These differences are largely attributed to bucindolol's vasodilatory properties and potential for ISA.
| Hemodynamic Parameter | Bucindolol | Propranolol | Study Details |
| Resting Heart Rate | No significant reduction or slight increase[3] | Significant reduction[3][4] | Double-blind trial in healthy volunteers (Bucindolol 150 mg vs. Propranolol 80 mg)[3] |
| Exercise Tachycardia | Significant reduction[3][5] | Significant reduction[3][5] | Double-blind trial in healthy volunteers (Bucindolol 150 mg vs. Propranolol 80 mg)[3] |
| Resting Diastolic Blood Pressure | Significant reduction[3][5] | No significant change[3] | Double-blind trial in healthy volunteers (Bucindolol 150 mg vs. Propranolol 80 mg)[3] |
| Standing Systolic Blood Pressure | Significant reduction[5] | Significant reduction[5] | Comparison in healthy male volunteers (Bucindolol 50-400 mg vs. Propranolol 160 mg)[5] |
| Plasma Renin Activity (Resting) | No reduction[3] | Reduction | Double-blind trial in healthy volunteers (Bucindolol 150 mg vs. Propranolol 80 mg)[3] |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for both bucindolol and propranolol is the competitive antagonism of β-adrenergic receptors, which blocks the downstream signaling cascade initiated by catecholamines like norepinephrine (B1679862) and epinephrine. This blockade inhibits the activation of adenylyl cyclase, thereby reducing the intracellular concentration of the second messenger cyclic AMP (cAMP).
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity Determination
This protocol is designed to determine the binding affinity (Ki) of bucindolol and propranolol for β1- and β2-adrenergic receptors through competitive displacement of a radiolabeled ligand.
1. Membrane Preparation:
-
Tissue (e.g., heart ventricles) or cells expressing the target receptors are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
The homogenate is centrifuged at low speed to remove debris, followed by a high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).
2. Competitive Binding Assay:
-
A constant concentration of a non-selective β-adrenergic receptor radioligand (e.g., [125I]iodocyanopindolol) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled competitor drugs (bucindolol or propranolol) are added to the incubation mixture.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., propranolol).
-
The mixture is incubated to allow binding to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
4. Data Analysis:
-
The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay for Intrinsic Sympathomimetic Activity
This assay measures the ability of a compound to stimulate cAMP production, indicating agonistic activity. To assess the partial agonism (ISA) of beta-blockers, the assay is often performed in the presence of forskolin, which directly activates adenylyl cyclase and amplifies the signal from Gs-coupled receptors.
1. Cell Culture and Treatment:
-
Cells expressing β-adrenergic receptors (e.g., S49 lymphoma cells or HEK293 cells transfected with the receptor) are cultured to an appropriate density.
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then treated with:
-
Vehicle (control)
-
A full agonist (e.g., isoproterenol) as a positive control
-
Bucindolol or propranolol at various concentrations
-
Forskolin in combination with the test compounds.
-
2. Cell Lysis and cAMP Measurement:
-
After a defined incubation period, the cells are lysed.
-
The intracellular cAMP concentration is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.
3. Data Analysis:
-
The amount of cAMP produced in response to each treatment is quantified.
-
An increase in cAMP levels in the presence of a beta-blocker (particularly when potentiated by forskolin) compared to the vehicle control indicates intrinsic sympathomimetic activity.[6] The magnitude of this response relative to the full agonist allows for the characterization of partial agonism.
Conclusion
The choice between bucindolol and propranolol in a research or clinical setting depends on the desired pharmacological profile. Propranolol acts as a conventional non-selective beta-blocker with no intrinsic sympathomimetic activity. Its membrane-stabilizing properties may contribute to its antiarrhythmic effects. Bucindolol, in contrast, offers a broader spectrum of activity, including vasodilation via α1-blockade, which results in a different hemodynamic profile. The presence of ISA with bucindolol, though debated in human cardiac tissue, may also influence its clinical effects. The detailed experimental protocols provided herein offer a framework for the direct comparison and further characterization of these and other beta-adrenergic antagonists.
References
- 1. Bucindolol has serotonin and alpha-adrenoceptor blocking properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of the beta adrenergic receptor antagonist bucindolol with serotonergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative beta-adrenoceptor blocking effect and pharmacokinetics of bucindolol and propranolol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cmaj.ca [cmaj.ca]
- 5. Comparison of the haemodynamic effects of bucindolol, propranolol and pindolol in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of beta-adrenergic receptor blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Bucindolol in Heart Failure: A Comparative Analysis Across Racial and Ethnic Subgroups
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Bucindolol (B125097), a non-selective beta-blocker with mild vasodilator properties, in the treatment of heart failure with reduced ejection fraction (HFrEF), with a particular focus on differential responses observed in various racial and ethnic subgroups. The analysis is primarily based on the findings of the Beta-Blocker Evaluation of Survival Trial (BEST), a landmark study that highlighted the significant role of pharmacogenetics in cardiovascular therapy. We will delve into the quantitative outcomes, experimental protocols, and the underlying genetic and molecular mechanisms that contribute to the observed differences in treatment response.
Comparative Efficacy of Bucindolol: The BEST Trial Insights
The BEST trial was a large-scale, randomized, placebo-controlled study designed to evaluate the effect of Bucindolol on all-cause mortality in patients with advanced heart failure. A key and unexpected finding of the trial was the significant interaction between race and treatment effect.
Quantitative Data Summary
The following table summarizes the primary and secondary endpoint data from the BEST trial, comparing the effects of Bucindolol versus placebo in self-identified Black and non-Black patient populations.
| Endpoint | Subgroup | Bucindolol Group | Placebo Group | Hazard Ratio (95% CI) | p-value | Citation |
| All-Cause Mortality | Overall | 30% | 33% | 0.90 (0.78-1.02) | 0.13 | [1][2] |
| Black Patients | - | - | 1.17 (0.89-1.53) | 0.27 | [3] | |
| Non-Black Patients | - | - | 0.82 (0.70-0.96) | 0.01 | [3] | |
| Cardiovascular Mortality | Overall | - | - | 0.86 (0.74-0.99) | - | [2] |
| Death or Heart Transplantation | Overall | 32% | 35% | 0.87 (0.77-0.99) | 0.04 | [1] |
| Heart Failure Hospitalizations | Overall | - | - | 0.78 (0.69-0.88) | <0.001 | [1] |
Note: Specific event rates for subgroups were not consistently reported in the provided search results; therefore, hazard ratios are presented as the primary comparative metric.
The Genetic Basis of Differential Efficacy
Subsequent analyses of the BEST trial data revealed that the observed racial differences in Bucindolol's efficacy are strongly associated with the frequency of specific genetic polymorphisms in adrenergic receptors, which are the molecular targets of beta-blockers.
Key Adrenergic Receptor Polymorphisms:
-
β1-Adrenergic Receptor (ADRB1) Arg389Gly: The arginine (Arg) variant at position 389 is associated with enhanced receptor signaling. Bucindolol acts as an inverse agonist at the Arg389 receptor, a property that is believed to contribute to its beneficial effects. The Arg389 allele is more common in individuals of European ancestry. In contrast, the glycine (B1666218) (Gly) variant, which is more prevalent in individuals of African ancestry, is associated with reduced signaling and a blunted response to Bucindolol.[4] In patients homozygous for the Arg389 allele, Bucindolol demonstrated a significant reduction in mortality.[4]
-
α2c-Adrenergic Receptor (ADRA2C) 322-325 Deletion: This deletion polymorphism results in a loss-of-function variant of the α2c-adrenergic receptor, which normally inhibits norepinephrine (B1679862) release at the synapse. The presence of this deletion, which is more common in African Americans, leads to increased sympathetic activation and may counteract the beneficial effects of beta-blockade with Bucindolol.[5][6][7]
The interplay of these polymorphisms contributes significantly to the varied clinical outcomes observed with Bucindolol treatment across different racial groups.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental design, the following diagrams are provided.
References
- 1. Beta-Blocker Evaluation of Survival Trial - American College of Cardiology [acc.org]
- 2. A trial of the beta-blocker bucindolol in patients with advanced chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Pharmacogenomics of β1-adrenergic Receptor Polymorphisms in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. pnas.org [pnas.org]
- 7. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
Assessing the Partial Agonist Activity of Bucindolol Versus Other Beta-Blockers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the partial agonist activity, often referred to as intrinsic sympathomimetic activity (ISA), of the beta-blocker Bucindolol against other commonly used beta-blockers such as Pindolol, Acebutolol, Carvedilol (B1668590), and Nebivolol (B1214574). The objective is to present a clear, data-driven assessment supported by experimental evidence to aid in research and drug development.
Introduction to Partial Agonism in Beta-Blockers
Beta-adrenergic receptor blockers (beta-blockers) are a class of drugs that competitively inhibit the binding of endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine, to beta-adrenergic receptors. While most beta-blockers act as pure antagonists, some exhibit partial agonist activity. This means that in addition to blocking the effects of potent endogenous agonists, they can weakly activate the receptor themselves. This intrinsic sympathomimetic activity can lead to different physiological effects compared to beta-blockers lacking this property, particularly on resting heart rate and cardiac output.
Bucindolol is a non-selective beta-blocker with additional alpha-1 adrenergic blocking properties. Its partial agonist activity has been a subject of interest and debate, particularly in the context of its clinical outcomes in heart failure. This guide will delve into the experimental data that characterizes the partial agonist profile of Bucindolol and compare it with other beta-blockers that either possess or lack significant ISA.
Comparative Analysis of Partial Agonist Activity
The partial agonist activity of beta-blockers is primarily assessed by their ability to stimulate the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the beta-adrenergic signaling pathway, in the absence of a full agonist. The following tables summarize the quantitative data on the binding affinity and intrinsic activity of Bucindolol and other selected beta-blockers.
Table 1: Beta-Adrenergic Receptor Binding Affinities (Ki)
| Beta-Blocker | Receptor Subtype | Ki (nM) | Species/Cell Line | Reference |
| Bucindolol | β1/β2 (non-selective) | - | Human | [1] |
| Pindolol | β1 | 0.25 | Human (CHO cells) | |
| β2 | 0.54 | Human (CHO cells) | ||
| Acebutolol | β1 (cardioselective) | - | - | [2] |
| Carvedilol | β1/β2 (non-selective) | - | Human | [1] |
| Nebivolol | β1 (highly selective) | 0.9 | Rabbit Lung |
Note: Ki values can vary between studies due to different experimental conditions. A lower Ki value indicates a higher binding affinity. Data for Bucindolol, Acebutolol, and Carvedilol Ki values were not consistently available in a directly comparable format within the searched literature.
Table 2: In Vitro Partial Agonist Activity (cAMP Accumulation)
| Beta-Blocker | Intrinsic Activity (Emax) | EC50 (nM) | Cell/Tissue Type | Reference |
| Bucindolol | ~60% of Xamoterol; 1.64-fold increase over basal | - | Human Myocardium | [3] |
| Pindolol | 55% of Isoproterenol (β1); 75% of Isoproterenol (β2) | 2.5 (β1); 1.6 (β2) | Human (CHO cells) | |
| Acebutolol | 17 ± 8% of Isoproterenol | - | Rat Atrium | [4] |
| Carvedilol | No significant increase in basal cAMP; Inverse agonist activity reported | - | Human Myocardium, HEK-293 cells | [3][5] |
| Nebivolol | No significant alteration of basal cAMP levels | - | Rat Cardiac Cells, MEFs | [6][7] |
Note: Emax represents the maximal response of the partial agonist relative to a full agonist (e.g., Isoproterenol) or as a fold-increase over the basal level. EC50 is the concentration of the drug that produces 50% of its maximal effect.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow for assessing the partial agonist activity of beta-blockers.
Beta-Adrenergic Receptor Signaling Pathway
Caption: Beta-adrenergic receptor signaling pathway.
Experimental Workflow for Assessing Partial Agonism
Caption: Workflow for assessing partial agonism.
Detailed Experimental Protocols
cAMP Accumulation Assay
This assay quantifies the ability of a compound to stimulate the production of intracellular cAMP.
Objective: To determine the Emax and EC50 of beta-blockers for cAMP production in a cell-based assay.
Materials:
-
Cells stably or transiently expressing the beta-adrenergic receptor of interest (e.g., HEK-293, CHO).
-
Cell culture medium and supplements.
-
Test compounds (Bucindolol, Pindolol, etc.) and a full agonist (e.g., Isoproterenol).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF®, AlphaScreen®, ELISA).
Procedure:
-
Cell Seeding: Seed cells into 96-well or 384-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the full agonist in assay buffer.
-
Pre-incubation: Remove the culture medium and pre-incubate the cells with a PDE inhibitor in assay buffer for a defined period (e.g., 30 minutes) at 37°C.
-
Compound Addition: Add the diluted compounds to the respective wells and incubate for a specific time (e.g., 15-30 minutes) at 37°C. Include wells with vehicle control (basal level) and a saturating concentration of the full agonist (maximal stimulation).
-
Cell Lysis: Terminate the stimulation by adding lysis buffer to each well.
-
cAMP Detection: Measure the intracellular cAMP concentration in the cell lysates according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Plot the cAMP concentration against the log of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Express the Emax of the partial agonist as a percentage of the maximal response induced by the full agonist.
-
Radioligand Binding Assay (Competition)
This assay determines the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the Ki of beta-blockers for beta-adrenergic receptors.
Materials:
-
Cell membranes prepared from cells or tissues expressing the beta-adrenergic receptor.
-
Radioligand with high affinity and specificity for the beta-adrenergic receptor (e.g., [³H]-dihydroalprenolol, [¹²⁵I]-iodocyanopindolol).
-
Unlabeled test compounds (Bucindolol, Pindolol, etc.).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound in assay buffer.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the log of the concentration of the unlabeled test compound.
-
Fit the data to a one-site competition binding model to determine the IC50 value (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Discussion and Conclusion
The experimental data compiled in this guide demonstrates a clear spectrum of partial agonist activity among the selected beta-blockers.
-
Bucindolol exhibits significant partial agonist activity, capable of stimulating cAMP production in human myocardial tissue. This intrinsic sympathomimetic activity is a key characteristic that differentiates it from many other beta-blockers used in the treatment of heart failure.
-
Pindolol is a well-established partial agonist with pronounced intrinsic sympathomimetic activity, often serving as a reference compound in studies of ISA. Its activity is notable at both β1 and β2 receptors.
-
Acebutolol displays a moderate level of partial agonist activity, which is less pronounced than that of Pindolol.
-
Carvedilol , in contrast, generally lacks significant partial agonist activity in terms of cAMP production and has been reported to act as an inverse agonist, reducing basal receptor activity.[3][5]
-
Nebivolol also appears to be devoid of significant intrinsic sympathomimetic activity at the beta-1 receptor, with studies showing no substantial alteration of basal cAMP levels.[6][7]
The presence and degree of partial agonist activity are critical pharmacological features that can influence the clinical profile of a beta-blocker. For researchers and drug development professionals, a thorough understanding and precise quantification of this activity are essential for predicting the therapeutic effects and potential side effects of novel and existing beta-adrenergic modulators. The methodologies and comparative data presented in this guide provide a foundational resource for the continued investigation of these important cardiovascular drugs.
References
- 1. Different intrinsic activities of bucindolol, carvedilol and metoprolol in human failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of cardioselectivity and intrinsic sympathomimetic activity in beta-blocking drugs in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bucindolol displays intrinsic sympathomimetic activity in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A unique mechanism of β-blocker action: Carvedilol stimulates β-arrestin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The β-blocker Nebivolol Is a GRK/β-arrestin biased agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beta-adrenoceptor-mediated cAMP accumulation in cardiac cells: effects of nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Safety and Pharmacological Profile: Bucindolol Hydrochloride vs. Bisoprolol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety and pharmacological profiles of bucindolol (B125097) hydrochloride and bisoprolol (B1195378), two beta-adrenergic receptor antagonists with distinct properties. The information presented is supported by data from key clinical trials and pharmacological studies, intended to inform research and development in cardiovascular therapeutics.
Executive Summary
Bucindolol hydrochloride is a non-selective β-adrenergic antagonist with additional α1-adrenergic blocking and mild sympatholytic properties.[1] In contrast, bisoprolol is a highly selective β1-adrenergic antagonist.[2] While both are utilized in the management of cardiovascular conditions, their differing pharmacological profiles translate to notable distinctions in clinical outcomes and safety considerations. The landmark Beta-Blocker Evaluation of Survival Trial (BEST) for bucindolol did not demonstrate a significant reduction in all-cause mortality in the overall study population of patients with advanced heart failure, though it did show a reduction in cardiovascular mortality and hospitalizations.[3][4][5][6] Conversely, the Cardiac Insufficiency Bisoprolol Study II (CIBIS-II) was stopped early due to a significant mortality benefit observed with bisoprolol in patients with stable heart failure.[7][8] This guide will delve into the experimental data underpinning these differences.
Pharmacological Profile Comparison
The fundamental differences in the mechanism of action between bucindolol and bisoprolol are rooted in their receptor selectivity and intrinsic sympathomimetic activity (ISA).
| Parameter | This compound | Bisoprolol |
| β1-Receptor Selectivity | Non-selective[1] | Highly β1-selective[2] |
| β2-Receptor Blockade | Yes[1] | Minimal[2] |
| α1-Receptor Blockade | Yes[1] | No |
| Intrinsic Sympathomimetic Activity (ISA) | Conflicting Evidence: Some studies show partial agonist activity,[9][10] others show no ISA in human myocardium.[2][11] | No |
| Antioxidant Properties | Evidence of attenuating oxidative stress in vitro. | Indirect antioxidant effects through beta-blockade. |
Clinical Safety and Efficacy Comparison: BEST vs. CIBIS-II Trials
The pivotal clinical trials for bucindolol (BEST) and bisoprolol (CIBIS-II) provide the primary data for comparing their safety and efficacy in patients with heart failure.
Efficacy Outcomes
| Outcome | BEST Trial (Bucindolol vs. Placebo) | CIBIS-II Trial (Bisoprolol vs. Placebo) |
| All-Cause Mortality | 30% vs. 33% (p=0.13)[3][4] | 11.8% vs. 17.3% (HR 0.66; p<0.0001)[7][8] |
| Cardiovascular Mortality | 25% vs. 29% (p=0.04)[4] | Statistically significant reduction |
| Sudden Death | Not significantly different | 3.6% vs. 6.3% (HR 0.56; p=0.0011)[7][8] |
| Hospitalization for Heart Failure | 35% vs. 42% (p<0.001)[4] | Statistically significant reduction |
Adverse Events
A direct comparison of adverse events is challenging due to differences in trial populations and reporting. However, data from the respective trials and prescribing information provide insight into their safety profiles.
| Adverse Event | Bucindolol (BEST Trial) | Bisoprolol (Placebo-Controlled Trials) |
| Dizziness | Reported as a significant adverse effect.[1] | 4.9% - 8.2% |
| Fatigue/Asthenia | Data not specified as a percentage. | 3.0% - 7.0% |
| Bradycardia | Reported as a significant adverse effect.[1] | 2.2% - 4.1% |
| Hypotension | Data not specified as a percentage. | 1.8% - 3.3% |
| Diarrhea | Reported as a significant adverse effect.[1] | 2.2% - 3.7% |
| Sinusitis | Not specified. | 2.2% - 3.3% |
| Withdrawal due to Adverse Events | Data not specified. | 3.3% (vs. 6.8% for placebo) |
Data for bisoprolol is derived from placebo-controlled trials in hypertension, with doses ranging from 5 to 20 mg.[12] Specific percentages for adverse events in the BEST trial are not readily available in a comparable format.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of key experimental findings.
Receptor Selectivity Assessment (Radioligand Binding Assay)
This protocol determines the affinity of a compound for different receptor subtypes.
-
Objective: To determine the inhibitory constant (Ki) of bucindolol and bisoprolol for β1- and β2-adrenergic receptors.
-
Materials:
-
Cell membranes expressing β1- or β2-adrenergic receptors.
-
Radioligand (e.g., [¹²⁵I]-Iodocyanopindolol).
-
Test compounds (bucindolol, bisoprolol).
-
Assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize tissue or cells expressing the target receptors in a cold lysis buffer and pellet the membranes by centrifugation.[13] Resuspend the pellet in the assay buffer.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.[13]
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.[13]
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation. The ratio of Ki values for β2 versus β1 receptors indicates the β1-selectivity.
-
Intrinsic Sympathomimetic Activity (ISA) Assessment (Adenylate Cyclase Activity Assay)
This assay measures the ability of a compound to stimulate cAMP production, a hallmark of β-agonist activity.
-
Objective: To determine if bucindolol or bisoprolol can stimulate adenylate cyclase activity.
-
Materials:
-
Cell membranes from cardiac tissue.
-
Test compounds (bucindolol, bisoprolol, isoproterenol (B85558) as a positive control).
-
Forskolin (to potentiate the signal from partial agonists).[14]
-
ATP, MgCl₂, and other cofactors.
-
cAMP assay kit (e.g., ELISA-based).
-
-
Procedure:
-
Reaction Setup: Incubate cell membranes with the test compound in the presence or absence of forskolin.
-
Initiate Reaction: Start the reaction by adding a solution containing ATP and MgCl₂.[12]
-
Incubation: Incubate at a controlled temperature (e.g., 30°C) for a defined period.
-
Terminate Reaction: Stop the reaction, typically by heating or adding a stop solution.
-
cAMP Measurement: Quantify the amount of cAMP produced using a suitable assay kit.
-
Data Analysis: Compare the cAMP levels in the presence of the test compounds to the basal levels and to the levels stimulated by a full agonist like isoproterenol. An increase in cAMP indicates ISA.
-
Antioxidant Effect Assessment (In Vitro Reactive Oxygen Species Measurement)
This protocol assesses the capacity of a compound to mitigate oxidative stress.
-
Objective: To measure the effect of bucindolol and bisoprolol on reactive oxygen species (ROS) production in a cellular model.
-
Materials:
-
Cultured cells (e.g., H9c2 cardiomyocytes).
-
ROS-inducing agent (e.g., norepinephrine, hydrogen peroxide).
-
Test compounds (bucindolol, bisoprolol).
-
Fluorescent ROS probe (e.g., 2',7'-dichlorodihydrofluorescein (B1593923) diacetate - H₂DCFDA).[1]
-
Fluorescence microplate reader or flow cytometer.
-
-
Procedure:
-
Cell Culture: Plate cells and allow them to adhere.
-
Pre-treatment: Incubate the cells with the test compounds for a specified duration.
-
ROS Induction: Add the ROS-inducing agent to the cells.
-
Probe Loading: Add the H₂DCFDA probe, which becomes fluorescent upon oxidation by ROS.[15]
-
Measurement: Measure the fluorescence intensity using a microplate reader or flow cytometer.
-
Data Analysis: Compare the fluorescence levels in cells treated with the test compounds to those treated with the ROS-inducer alone. A reduction in fluorescence indicates an antioxidant effect.
-
Visualizations: Signaling Pathways and Workflows
Beta-Adrenergic Receptor Signaling Pathway
Caption: Simplified signaling pathways for β- and α-adrenergic receptors.
Experimental Workflow: Receptor Selectivity Assay
Caption: Workflow for determining beta-blocker receptor selectivity.
Logical Relationship: Clinical Trial Outcomes
Caption: Key mortality outcomes from the BEST and CIBIS-II trials.
Conclusion
The safety and efficacy profiles of this compound and bisoprolol are demonstrably different, largely attributable to their distinct pharmacological actions. Bisoprolol's high β1-selectivity and lack of ISA have been associated with a clear survival benefit in patients with chronic heart failure. Bucindolol's non-selective β-blockade, α1-antagonism, and debated ISA profile did not translate into a significant all-cause mortality benefit in the BEST trial, although reductions in cardiovascular-specific endpoints were observed. The potential for sympatholytic effects and genetic factors may also contribute to the observed outcomes with bucindolol.[1][14] For drug development professionals, these comparisons underscore the critical importance of receptor selectivity and other ancillary pharmacological properties in determining the ultimate clinical safety and efficacy of beta-blockers in the treatment of cardiovascular disease.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. researchgate.net [researchgate.net]
- 3. Beta-Blocker Evaluation of Survival Trial - American College of Cardiology [acc.org]
- 4. researchgate.net [researchgate.net]
- 5. A trial of the beta-blocker bucindolol in patients with advanced chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of the selectivity of radioligands for subtypes of beta adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Cardiac Insufficiency Bisoprolol Study II (CIBIS-II): a randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comprehensive Review of Methodology to Detect Reactive Oxygen Species (ROS) in Mammalian Species and Establish Its Relationship with Antioxidants and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Contractility Measurements on Isolated Papillary Muscles for the Investigation of Cardiac Inotropy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamscience.com [benthamscience.com]
- 12. mdpi.com [mdpi.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Molecular mechanism of beta-adrenergic receptor blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
A Meta-Analysis of Bucindolol Clinical Trial Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data for Bucindolol (B125097), a non-selective beta-adrenergic receptor blocker with mild vasodilator properties.[1] The primary focus of this analysis is the Beta-Blocker Evaluation of Survival Trial (BEST), the largest and most pivotal clinical trial investigating Bucindolol's efficacy in patients with heart failure.[1] This document will objectively compare Bucindolol's performance with other beta-blockers, supported by experimental data, detailed methodologies, and visual representations of key biological and procedural pathways.
I. Quantitative Data Summary
The following tables summarize the key quantitative data from the BEST trial and provide a comparative look at other significant beta-blocker trials in heart failure.
Table 1: Baseline Characteristics of Patients in the BEST Trial
| Characteristic | Bucindolol Group (n=1354) | Placebo Group (n=1354) |
| Mean Age (years) | 60 | 60 |
| Female (%) | 21 | 21 |
| Black (%) | 24 | 24 |
| NYHA Class III (%) | 92 | 92 |
| NYHA Class IV (%) | 8 | 8 |
| Mean Left Ventricular Ejection Fraction (%) | 23 | 23 |
| Ischemic Cause of Heart Failure (%) | 59 | 59 |
| Mean Blood Pressure (mmHg) | 117/71 | 117/71 |
| Diabetes Mellitus (%) | 37 | 37 |
| Source: Beta-Blocker Evaluation of Survival Trial Investigators, 2001.[2][3] |
Table 2: Primary and Secondary Outcomes of the BEST Trial
| Outcome | Bucindolol Group (%) | Placebo Group (%) | Hazard Ratio (95% CI) | p-value |
| Primary Endpoint | ||||
| All-Cause Mortality | 30 | 33 | 0.90 (0.78-1.02) | 0.13 |
| Secondary Endpoints | ||||
| Cardiovascular Mortality | 25 | 29 | 0.86 (0.74-0.99) | 0.04 |
| Admission due to Heart Failure | 35 | 42 | - | <0.001 |
| Death or Heart Transplantation | 32 | 35 | 0.87 (0.77-0.99) | 0.04 |
| Source: Beta-Blocker Evaluation of Survival Trial Investigators, 2001.[2][3] |
Table 3: Comparative Efficacy of Beta-Blockers in Major Heart Failure Trials
| Trial | Beta-Blocker | Comparator | All-Cause Mortality Reduction (HR, 95% CI) |
| BEST | Bucindolol | Placebo | 0.90 (0.78-1.02) |
| MERIT-HF | Metoprolol Succinate | Placebo | 0.66 (0.53-0.81) |
| CIBIS-II | Bisoprolol | Placebo | 0.66 (0.54-0.81) |
| COPERNICUS | Carvedilol | Placebo | 0.65 (0.52-0.81) |
| Source: A comparative analysis of the results from 4 trials of β-blocker therapy for heart failure.[4][5] |
II. Experimental Protocols
A. BEST Trial Methodology
The Beta-Blocker Evaluation of Survival Trial (BEST) was a randomized, double-blind, placebo-controlled, multicenter trial.[3][6]
-
Patient Population: A total of 2,708 patients with New York Heart Association (NYHA) functional class III or IV heart failure and a left ventricular ejection fraction (LVEF) of 35% or less were enrolled.[3] Patients were required to be on stable, optimal medical therapy, including ACE inhibitors, for at least one month.[7]
-
Randomization and Blinding: Patients were randomly assigned to receive either Bucindolol or a placebo in a double-blind fashion.[3]
-
Dosing Regimen: The initial dose of Bucindolol was 3 mg twice daily, which was then titrated up to a target dose of 50 mg, 100 mg, or 200 mg twice daily based on patient tolerance and weight.[7]
-
Primary Endpoint: The primary endpoint of the trial was all-cause mortality.[2][7]
-
Secondary Endpoints: Secondary endpoints included cardiovascular mortality, death or heart transplantation, and hospitalization for heart failure.[2][7]
B. Post-Hoc Comparative Analysis Methodology
A post-hoc analysis was conducted to compare the results of the BEST trial with other major beta-blocker trials (CIBIS-II, MERIT-HF, and COPERNICUS).[4][5] To ensure comparability, the BEST study population was adjusted to align with the entry criteria of the other trials by excluding patients with systolic blood pressure <100 mm Hg, heart rate <60 bpm, and age >80 years.[4][5] The racial demographics were also adjusted to more closely reflect the patient populations in the CIBIS-II and MERIT-HF trials.[4][5]
III. Visualizations
A. Signaling Pathway of Bucindolol
Bucindolol is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[8] It also possesses α1-adrenergic receptor blocking properties, which contributes to its mild vasodilatory effects.[8]
Caption: Bucindolol's mechanism of action.
B. BEST Clinical Trial Workflow
The workflow of the BEST trial involved several key stages from patient recruitment to final analysis.
Caption: Workflow of the BEST clinical trial.
C. Meta-Analysis Logical Relationship
This guide synthesizes data primarily from the BEST trial and compares it with other key beta-blocker trials to provide a comprehensive overview.
Caption: Logical flow of this meta-analysis guide.
IV. Discussion and Conclusion
The BEST trial was a landmark study in the evaluation of Bucindolol for advanced heart failure. Unlike other major beta-blocker trials which demonstrated a clear mortality benefit, the BEST trial did not show a statistically significant reduction in the primary endpoint of all-cause mortality for Bucindolol compared to placebo.[2][3][7] However, Bucindolol did demonstrate significant reductions in cardiovascular mortality, hospitalizations due to heart failure, and the combined endpoint of death or heart transplantation.[2][3]
Sub-group analyses of the BEST trial revealed important differences in treatment response. Notably, Black patients did not appear to benefit from Bucindolol, and in fact, there was a trend towards harm in this population.[2][9] Conversely, non-black patients did show a significant benefit.[2] This finding has spurred further research into the pharmacogenomics of Bucindolol, with studies suggesting that polymorphisms in adrenergic receptors may influence patient response.[1][10]
When the BEST trial data is adjusted to more closely match the patient populations of other successful beta-blocker trials, a significant reduction in all-cause mortality with Bucindolol becomes apparent.[4][5] This suggests that differences in the baseline characteristics of the study populations may have contributed to the neutral overall result of the BEST trial.
References
- 1. researchgate.net [researchgate.net]
- 2. Beta-Blocker Evaluation of Survival Trial - American College of Cardiology [acc.org]
- 3. A trial of the beta-blocker bucindolol in patients with advanced chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. A comparative analysis of the results from 4 trials of beta-blocker therapy for heart failure: BEST, CIBIS-II, MERIT-HF, and COPERNICUS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. cardiologytrials.substack.com [cardiologytrials.substack.com]
- 8. Bucindolol: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mrctcenter.org [mrctcenter.org]
- 10. mrctcenter.org [mrctcenter.org]
A Comparative Analysis of Bucindolol and the BEST Trial Outcomes in Chronic Heart Failure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-referencing of the clinical trial results for the beta-blocker Bucindolol (B125097) with the outcomes of the landmark Beta-Blocker Evaluation of Survival Trial (BEST). The objective is to offer a clear, data-driven comparison to inform research and drug development in the field of cardiology, specifically in the management of heart failure.
Data Presentation: Bucindolol vs. Placebo in the BEST Trial
The BEST trial was a randomized, double-blind, placebo-controlled study designed to evaluate the effect of Bucindolol on all-cause mortality in patients with advanced heart failure.[1] The following tables summarize the key quantitative outcomes from this pivotal trial.
Table 1: Primary and Key Secondary Endpoints in the BEST Trial
| Endpoint | Bucindolol (n=1354) | Placebo (n=1354) | Hazard Ratio (95% CI) | p-value |
| Primary Endpoint | ||||
| All-Cause Mortality | 30% | 33% | 0.90 (0.78-1.02) | 0.13 |
| Secondary Endpoints | ||||
| Cardiovascular Mortality | 25% | 29% | 0.86 (0.74-0.99) | 0.04 |
| Death or Heart Transplantation | 32% | 35% | 0.87 (0.77-0.99) | 0.04 |
| Hospitalization for Heart Failure | 35% | 42% | - | <0.001 |
| Any Hospitalization | 61% | 65% | - | 0.08 |
Table 2: Patient Demographics and Baseline Characteristics in the BEST Trial
| Characteristic | Bucindolol (n=1354) | Placebo (n=1354) |
| Mean Age (years) | 60 | 60 |
| Female | 21% | 21% |
| Black | 24% | 24% |
| NYHA Class III | 92% | 92% |
| NYHA Class IV | 8% | 8% |
| Mean Left Ventricular Ejection Fraction | 23% | 23% |
| Ischemic Etiology | 59% | 59% |
Experimental Protocols: BEST Trial Methodology
The Beta-Blocker Evaluation of Survival Trial (BEST) was a multicenter, randomized, double-blind, placebo-controlled study.
Inclusion Criteria:
-
Patients aged 18 years or older.
-
Diagnosed with chronic heart failure (NYHA functional class III or IV).[2]
-
Left ventricular ejection fraction (LVEF) of 35% or less.[2]
-
Receiving standard therapy for heart failure, including ACE inhibitors, diuretics, and digoxin (B3395198) as appropriate.
Exclusion Criteria:
-
Heart failure due to uncorrected primary valvular disease.
-
Myocardial infarction within the previous 60 days.
-
Unstable angina.
-
Systolic blood pressure <85 mmHg.
-
Heart rate <60 beats per minute.
Randomization and Blinding: A total of 2,708 patients were randomly assigned in a 1:1 ratio to receive either Bucindolol or a matching placebo.[2] The randomization was stratified by study center. Both patients and investigators were blinded to the treatment assignment.
Dosing and Titration: The initial dose of Bucindolol was 3 mg twice daily. The dose was then up-titrated every two weeks to a target dose of 50 mg twice daily for patients weighing less than 75 kg and 100 mg twice daily for those weighing 75 kg or more, as tolerated.
Follow-up and Endpoints: Patients were followed for a minimum of 18 months.[1] The primary endpoint was all-cause mortality.[1][3] Secondary endpoints included cardiovascular mortality, the composite of death or heart transplantation, and hospitalization for heart failure.[3][4]
Mandatory Visualizations
Bucindolol's Mechanism of Action in the Beta-Adrenergic Signaling Pathway
Bucindolol is a non-selective beta-adrenergic receptor antagonist with additional alpha-1 blocking properties.[5] In heart failure, the sympathetic nervous system is chronically activated, leading to deleterious effects on the heart mediated through beta-adrenergic receptors. Bucindolol blocks these receptors, thereby mitigating the harmful effects of excessive catecholamine stimulation.
Experimental Workflow of the BEST Trial
The workflow of the Beta-Blocker Evaluation of Survival Trial (BEST) followed a rigorous, multi-step process from patient screening to final data analysis.
Logical Relationship: Bucindolol Trial Results and Subgroup Analysis
A key finding of the BEST trial was the differential treatment effect of Bucindolol in Black versus non-Black patients. This has led to further investigation into the role of pharmacogenomics in beta-blocker response.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. A trial of the beta-blocker bucindolol in patients with advanced chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cardiologytrials.substack.com [cardiologytrials.substack.com]
- 4. Beta-Blocker Evaluation of Survival Trial - American College of Cardiology [acc.org]
- 5. Bucindolol: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Bucindolol's Effects on Ejection Fraction: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the clinical effects of bucindolol (B125097) on left ventricular ejection fraction, benchmarked against carvedilol (B1668590) and metoprolol (B1676517) succinate (B1194679). This report synthesizes data from key clinical trials, details experimental methodologies, and illustrates relevant signaling pathways.
The therapeutic landscape for heart failure with reduced ejection fraction (HFrEF) has been significantly shaped by the advent of beta-blockers. Among these, bucindolol, a non-selective beta-blocker with vasodilatory properties, has a unique history marked by both promise and variability in its clinical outcomes. This guide provides a detailed comparison of the effects of bucindolol on left ventricular ejection fraction (LVEF) with two other widely used beta-blockers, carvedilol and metoprolol succinate, to offer a clear perspective on its reproducibility and clinical potential.
Comparative Efficacy on Ejection Fraction
The clinical evidence for bucindolol's effect on LVEF is primarily anchored in the Beta-Blocker Evaluation of Survival Trial (BEST). While the trial did not meet its primary endpoint of all-cause mortality reduction for the entire study population, it did demonstrate a significant improvement in cardiovascular mortality and hospitalizations due to heart failure.[1] Notably, the effect of bucindolol on LVEF has been shown to be dose-dependent.[2][3]
Carvedilol and metoprolol succinate, in contrast, have more consistently demonstrated mortality benefits and improvements in LVEF across various clinical trials. Carvedilol, a non-selective beta-blocker with alpha-1 blocking activity, has been shown to significantly increase LVEF.[4][5][6][7][8] Similarly, metoprolol succinate, a beta-1 selective antagonist, has also been proven to improve LVEF in patients with HFrEF.[9][10]
A head-to-head comparison of carvedilol and metoprolol suggested a potentially greater improvement in ejection fraction with carvedilol.[11] The following table summarizes the quantitative data on LVEF changes from key studies.
| Drug | Trial/Study | Baseline LVEF (%) | Post-Treatment LVEF (%) | Absolute Change in LVEF (%) | Study Duration |
| Bucindolol | Gilbert et al. (1990)[12] | 26 ± 2 | 35 ± 9 | +9 | 3 months |
| Bristow et al. (1994) (High Dose)[2] | ~25 (estimated) | ~32.8 (estimated) | +7.8 | 12 weeks | |
| Carvedilol | Metra et al. (1995)[5] | 21 | 32 | +11 | Not Specified |
| Australia-New Zealand Heart Failure Research Collaborative Group (1997)[6] | 28.4 | 33.7 | +5.3 | 6 months | |
| Eichhorn et al. (2001)[4] | 25 ± 9 | 32 ± 9 | +7 | 6 months | |
| Metoprolol Succinate | MERIT-HF Study Group (1999)[9] | ≤ 40 | Not explicitly stated as mean change, but showed significant improvement | Not explicitly stated as mean change | ~1 year |
| Colucci et al. (2007) (200mg dose)[10] | 27 | 33 | +6 | 12 months |
Experimental Protocols
The methodologies employed in the key clinical trials provide context for the observed outcomes. Below are summaries of the experimental protocols for the pivotal trials of each drug.
Bucindolol: The Beta-Blocker Evaluation of Survival Trial (BEST)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[1][13]
-
Patient Population: 2,708 patients with New York Heart Association (NYHA) class III or IV heart failure and a left ventricular ejection fraction of ≤35%. Patients were on optimal medical therapy.[1][13]
-
Intervention: Patients were randomized to receive either bucindolol (initiated at 3 mg twice daily and titrated up to a target of 50-100 mg twice daily) or a placebo.[14]
-
Primary Endpoint: All-cause mortality.[1]
-
LVEF Measurement: Radionuclide ventriculography was performed at baseline.[13]
Carvedilol: U.S. Carvedilol Heart Failure Trials Program
-
Study Design: A series of randomized, double-blind, placebo-controlled trials.
-
Patient Population: Patients with chronic heart failure and LVEF ≤35%.
-
Intervention: Patients received either carvedilol (titrated to a target dose of 25-50 mg twice daily) or a placebo in addition to conventional therapy.
-
Primary Endpoint: Varied across the individual trials but included mortality and morbidity.
-
LVEF Measurement: Echocardiography was commonly used to assess LVEF at baseline and follow-up.
Metoprolol Succinate: MERIT-HF (Metoprolol CR/XL Randomised Intervention Trial in Congestive Heart Failure)
-
Study Design: A randomized, double-blind, placebo-controlled trial.[9]
-
Patient Population: 3,991 patients with NYHA class II-IV heart failure and an LVEF of ≤40%.[9]
-
Intervention: Patients were assigned to receive either controlled-release metoprolol succinate (target dose of 200 mg once daily) or a placebo.[9]
-
Primary Endpoint: All-cause mortality.
-
LVEF Measurement: LVEF was assessed at baseline, but the primary publications focused on clinical outcomes rather than changes in LVEF.
Signaling Pathways and Pharmacogenomics
The variability in bucindolol's effects may be partly explained by its unique pharmacological profile and its interaction with genetic polymorphisms. Bucindolol is a non-selective β1 and β2 adrenergic receptor antagonist with additional α1-adrenergic blockade and partial β2-adrenergic agonism (intrinsic sympathomimetic activity).[15][16]
A critical factor in the response to bucindolol is the polymorphism of the β1-adrenergic receptor (ADRB1) at position 389. The Arg389Arg genotype, which leads to enhanced receptor signaling, is associated with a more favorable response to bucindolol in terms of mortality reduction.[17][18][19] In contrast, the Gly389 allele is associated with a blunted response.[17][18] This pharmacogenomic interaction is a key consideration for the reproducibility of bucindolol's effects.[20]
Carvedilol is also a non-selective beta-blocker with alpha-1 blocking properties, but it lacks the intrinsic sympathomimetic activity of bucindolol.[8][15] Metoprolol succinate is a selective β1-adrenergic receptor antagonist.[15] These differences in receptor binding and downstream signaling contribute to their distinct clinical profiles.
Signaling Pathway of Bucindolol
Bucindolol's multifaceted receptor interactions.
Experimental Workflow for a Pharmacogenomic Sub-study
References
- 1. Beta-Blocker Evaluation of Survival Trial - American College of Cardiology [acc.org]
- 2. Dose-response of chronic beta-blocker treatment in heart failure from either idiopathic dilated or ischemic cardiomyopathy. Bucindolol Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Carvedilol improves left ventricular function and symptoms in chronic heart failure: a double-blind randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Carvedilol: The New Role of Beta Blockers in Congestive Heart Failure | AAFP [aafp.org]
- 8. droracle.ai [droracle.ai]
- 9. clinician.nejm.org [clinician.nejm.org]
- 10. ahajournals.org [ahajournals.org]
- 11. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 12. Long-term beta-blocker vasodilator therapy improves cardiac function in idiopathic dilated cardiomyopathy: a double-blind, randomized study of bucindolol versus placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. usmedicine.com [usmedicine.com]
- 15. Different intrinsic activities of bucindolol, carvedilol and metoprolol in human failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Different intrinsic activities of bucindolol, carvedilol and metoprolol in human failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacogenomics of Bucindolol in Atrial Fibrillation and Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of bucindolol on heart failure outcomes and heart rate response in patients with reduced ejection fraction heart failure and atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. DNA Genetic Testing For Health, Ancestry And More - 23andMe [blog.23andme.com]
- 20. Bucindolol: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
Bucindolol Demonstrates Sympatholytic Effect by Lowering Norepinephrine Levels, Unlike Metoprolol
For Immediate Release
A comprehensive review of clinical data reveals a significant distinction in the pharmacological profiles of the beta-blockers bucindolol (B125097) and metoprolol (B1676517), particularly concerning their effects on plasma norepinephrine (B1679862) (NE) levels. Bucindolol exhibits a unique sympatholytic effect by reducing norepinephrine, a key neurotransmitter in the sympathetic nervous system, whereas the effect of metoprolol on norepinephrine is more variable and can even lead to an increase in certain conditions. This comparison guide, intended for researchers, scientists, and drug development professionals, provides an objective analysis of their performance with supporting experimental data.
Quantitative Comparison of Norepinephrine Level Changes
The following table summarizes the quantitative effects of bucindolol and metoprolol on norepinephrine levels as reported in various clinical studies. It is crucial to note that the patient populations, study durations, and methodologies differ across these studies, impacting direct comparisons.
| Drug | Study Population | Duration of Treatment | Change in Norepinephrine Levels | Citation |
| Bucindolol | Chronic Heart Failure (BEST Trial Substudy) | 3 months | α2C Wild-Type: -50 ± 13 pg/mLα2C Del Carriers: -153 ± 57 pg/mL | [1][2] |
| Metoprolol | Idiopathic Dilated Cardiomyopathy | 1 month | -27.57 ± 18.03% | [3] |
| 6 months | Returned to pretreatment levels | [3] | ||
| Congestive Heart Failure (Acute Administration) | Single intravenous dose | Increase in cardiac norepinephrine spillover (233±57 to 296±82 pmol/min) | [4] | |
| Post-Myocardial Infarction | Single intravenous dose (at rest) | No significant change | [5] | |
| Single intravenous dose (during exercise) | Significant increase | [5] |
Signaling Pathways and Mechanism of Action
The differential effects of bucindolol and metoprolol on norepinephrine levels can be attributed to their distinct mechanisms of action at the cellular level.
Bucindolol's Dual-Action Mechanism
Bucindolol is a non-selective beta-blocker that also possesses sympatholytic properties mediated through its interaction with the α2C-adrenergic receptor.[1][6] This receptor is involved in a negative feedback loop that inhibits the release of norepinephrine from presynaptic nerve terminals. By modulating this pathway, bucindolol directly reduces the amount of circulating norepinephrine.
Metoprolol's Selective Beta-Blockade
Metoprolol is a cardioselective β1-adrenergic receptor antagonist.[7] Its primary mechanism is to block the effects of norepinephrine and other catecholamines on the heart, leading to decreased heart rate and blood pressure.[7][8] It does not, however, possess the same intrinsic sympatholytic activity as bucindolol. The observed increases in norepinephrine with metoprolol in some studies may be a compensatory reflex to the beta-blockade.[5]
Detailed Experimental Protocols
Beta-Blocker Evaluation of Survival Trial (BEST) - Norepinephrine Substudy
The BEST trial was a randomized, double-blind, placebo-controlled multicenter study.[9][10] A substudy analyzed the effects of bucindolol on systemic venous norepinephrine levels.
-
Patient Population: Patients with advanced heart failure (NYHA class III-IV) and a left ventricular ejection fraction of ≤35%.[10]
-
Intervention: Patients were randomized to receive either bucindolol or a placebo in addition to standard therapy.[9]
-
Data Collection: Plasma norepinephrine levels were measured at baseline, 3 months, and 12 months post-randomization.[1]
-
Genotyping: DNA was analyzed to identify polymorphisms in the α2C-adrenergic receptor gene (α2C Del322-325).[2]
Acute Effects of Metoprolol on Cardiac Norepinephrine Spillover
This study investigated the immediate effects of intravenous metoprolol on cardiac sympathetic activity in patients with congestive heart failure.
-
Patient Population: Patients with congestive heart failure and a left ventricular ejection fraction of 18±2%.[4]
-
Intervention: Repeated intravenous doses of metoprolol (1.0 mg) were administered until specific hemodynamic endpoints were reached (e.g., a 15% decrease in heart rate).[4]
-
Data Collection: Cardiac norepinephrine spillover was measured before and after metoprolol administration. This technique involves measuring the rate at which norepinephrine is released from the heart into the coronary sinus blood.[4]
References
- 1. ahajournals.org [ahajournals.org]
- 2. An alpha2C-adrenergic receptor polymorphism alters the norepinephrine-lowering effects and therapeutic response of the beta-blocker bucindolol in chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Early reduction in plasma norepinephrine during beta-blocking therapy with metoprolol in chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. [Effects of acute beta-adrenoceptor blockage (metoprolol i.v.) on plasma norepinephrine concentration and hemodynamics in postmyocardial infarction patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combinatorial Pharmacogenetic Interactions of Bucindolol and β1, α2C Adrenergic Receptor Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Beta-Blocker Evaluation of Survival Trial - American College of Cardiology [acc.org]
In Vivo Validation of Bucindolol's Effect on Cardiac Remodeling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Bucindolol's effects on cardiac remodeling, drawing from available in vivo and in vitro experimental data. While comprehensive preclinical data in chronic cardiac remodeling models are limited, this document synthesizes existing research to offer insights into Bucindolol's pharmacological profile and mechanisms of action in comparison to other beta-blockers like Metoprolol (B1676517) and Carvedilol (B1668590).
Executive Summary
Bucindolol (B125097) is a third-generation beta-blocker with a unique pharmacological profile, characterized by non-selective β1 and β2 adrenergic receptor antagonism, α1-adrenergic receptor blockade contributing to vasodilation, and debated intrinsic sympathomimetic activity (ISA).[1] Clinical trials in patients with heart failure have demonstrated that Bucindolol can improve hemodynamic parameters such as left ventricular ejection fraction, cardiac index, and stroke work.[1][2][3] However, its overall impact on mortality in large clinical trials has been neutral, sparking interest in its nuanced mechanisms of action, including its potential as a biased agonist.
This guide focuses on the preclinical validation of Bucindolol's effects, acknowledging a notable gap in the literature regarding its evaluation in established chronic animal models of cardiac remodeling, such as transverse aortic constriction (TAC) or myocardial infarction (MI). The available data is primarily from acute in vivo models and in vitro studies, which are detailed below.
Comparative Pharmacological Properties
The following table summarizes the key pharmacological properties of Bucindolol in comparison to Metoprolol (a β1-selective blocker) and Carvedilol (another non-selective β-blocker with α1-blocking activity).
| Feature | Bucindolol | Metoprolol | Carvedilol | Supporting Evidence[4][5] |
| β1/β2 Receptor Selectivity | Non-selective | β1-selective (35-fold) | Non-selective | Bucindolol and Carvedilol bind non-selectively to β1 and β2-adrenoceptors, while Metoprolol is β1-selective.[4] |
| α1-Adrenergic Blockade | Yes (mild vasodilator) | No | Yes | Bucindolol and Carvedilol possess α1-antagonistic activity, contributing to vasodilation.[1] |
| Intrinsic Sympathomimetic Activity (ISA) / Partial Agonism | Debated; evidence for partial agonism at the human β1-AR.[6][7][8] | No (Inverse Agonist) | No | Studies in human myocardium suggest Bucindolol can act as a partial agonist, an effect that may be masked in failing hearts.[6][7] Metoprolol acts as an inverse agonist.[4] |
| Effect on Myocardial Contractility (in vitro, failing human myocardium) | Variable (can increase or decrease force)[4] | Decreases force[4] | Decreases force[4] | In forskolin-stimulated preparations, Bucindolol's effect on contractility was variable, whereas Metoprolol consistently decreased it.[4] |
Signaling Pathways in Cardiac Myocytes
In vitro studies using the H9c2 cardiac cell line have elucidated a potential mechanism by which Bucindolol counteracts pathological cardiac remodeling induced by sympathetic overstimulation. Chronic exposure to norepinephrine (B1679862) (NE) activates hypertrophic signaling pathways. Bucindolol has been shown to mitigate these effects.
The diagram below illustrates the signaling pathway activated by norepinephrine and the inhibitory action of Bucindolol.
Caption: Bucindolol's inhibition of norepinephrine-induced hypertrophic signaling.
Experimental Protocols
In Vitro Model: Norepinephrine-Induced Hypertrophy in H9c2 Cells
This protocol is based on methodologies used to study the effect of Bucindolol on cardiac myocyte hypertrophy in vitro.
-
Cell Culture: H9c2 rat cardiomyoblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Induction of Hypertrophy: To induce a hypertrophic response, H9c2 cells are serum-starved for 24 hours and then treated with 10 µM norepinephrine (NE) for 24 hours.
-
Bucindolol Treatment: Bucindolol (10 µM) is added to the culture medium for the final 8 hours of the 24-hour NE stimulation period. Control groups include untreated cells and cells treated with NE alone.
-
Western Blot Analysis:
-
Cells are lysed, and protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against key signaling proteins (e.g., phosphorylated and total Akt, mTOR, p70S6K, STAT3) and a loading control (e.g., β-actin).
-
After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using a chemiluminescence detection system.
-
-
Oxidative Stress Assessment:
-
Reactive oxygen species (ROS) levels are measured using a fluorescent probe such as CM-H2DCFDA via flow cytometry.
-
-
Cell Death Analysis:
-
Apoptosis can be assessed by measuring caspase-3/7 activity using a fluorescent substrate and flow cytometry.
-
In Vivo Model: Transverse Aortic Constriction (TAC) - A General Protocol
Disclaimer: The following is a representative protocol for a widely used animal model of pressure-overload cardiac remodeling. To date, published studies specifically evaluating Bucindolol in this chronic model are not available in the searched literature.
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old, are used.
-
Surgical Procedure (TAC):
-
Mice are anesthetized, intubated, and mechanically ventilated.
-
A thoracotomy is performed to expose the aortic arch.
-
A suture is tied around the aorta between the innominate and left common carotid arteries, using a blunted needle of a specific gauge (e.g., 27-gauge) as a spacer to create a standardized constriction. The spacer is then removed.
-
Sham-operated animals undergo the same procedure without the aortic constriction.
-
-
Drug Administration:
-
Following a recovery period (e.g., one week), mice are randomly assigned to treatment groups: Vehicle control, Bucindolol, or a comparator drug (e.g., Metoprolol).
-
Drugs are administered daily for a period of several weeks (e.g., 4-8 weeks) via oral gavage or osmotic minipumps.
-
-
Echocardiographic Analysis:
-
Transthoracic echocardiography is performed at baseline and at the end of the study to assess cardiac function and dimensions (e.g., left ventricular ejection fraction, fractional shortening, wall thickness, and chamber dimensions).
-
-
Hemodynamic and Morphometric Analysis (Terminal):
-
At the end of the treatment period, mice are anesthetized, and invasive hemodynamics (e.g., left ventricular pressure-volume loops) are measured.
-
Hearts are excised, weighed, and the heart weight to body weight ratio is calculated.
-
-
Histological and Molecular Analysis:
-
The heart is sectioned and stained with Hematoxylin and Eosin (H&E) to measure cardiomyocyte cross-sectional area and with Picrosirius Red or Masson's Trichrome to quantify interstitial fibrosis.
-
RNA and protein are extracted from heart tissue to analyze the expression of hypertrophic and fibrotic markers (e.g., ANP, BNP, collagen I, collagen III) via qPCR and Western blotting.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the in vivo validation of a compound's effect on cardiac remodeling.
Caption: General workflow for in vivo cardiac remodeling studies.
Conclusion
Bucindolol demonstrates a complex pharmacological profile that distinguishes it from other beta-blockers. Its non-selective beta-blockade, combined with alpha-1 antagonism and potential partial agonism, suggests a multifaceted mechanism of action. In vitro data indicate that Bucindolol can counteract norepinephrine-induced hypertrophic signaling pathways in cardiomyocytes. However, there is a clear need for further research to validate these effects in established in vivo models of chronic cardiac remodeling. Such studies would be crucial for a comprehensive understanding of Bucindolol's therapeutic potential in heart failure and for providing a direct comparison with other beta-blockers in a preclinical setting.
References
- 1. Bucindolol: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-term beta-blocker vasodilator therapy improves cardiac function in idiopathic dilated cardiomyopathy: a double-blind, randomized study of bucindolol versus placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of beta-adrenergic blockade on myocardial function and energetics in congestive heart failure. Improvements in hemodynamic, contractile, and diastolic performance with bucindolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different intrinsic activities of bucindolol, carvedilol and metoprolol in human failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nebivolol, bucindolol, metoprolol and carvedilol are devoid of intrinsic sympathomimetic activity in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Partial agonist activity of bucindolol is dependent on the activation state of the human beta1-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bucindolol displays intrinsic sympathomimetic activity in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Bucindolol and nebivolol mechanisms
An in-depth comparative analysis of the third-generation beta-blockers, bucindolol (B125097) and nebivolol (B1214574), reveals distinct pharmacological mechanisms that underpin their therapeutic effects. While both agents exhibit vasodilatory properties, their receptor interaction profiles and downstream signaling cascades diverge significantly, influencing their clinical applications and potential side-effect profiles.
Bucindolol, a non-selective beta-adrenoceptor antagonist, casts a wide net, interacting with β1, β2, and α1-adrenergic receptors. In contrast, nebivolol is a highly selective β1-adrenoceptor antagonist with a unique vasodilatory mechanism mediated by nitric oxide (NO). This fundamental difference in their modes of action forms the basis of a nuanced comparison for researchers and drug development professionals.
Receptor Binding Affinity: A Quantitative Comparison
The affinity of bucindolol and nebivolol for various adrenergic receptors has been quantified in numerous studies, providing a clear picture of their selectivity. The dissociation constant (Ki) is a measure of the drug's affinity for a receptor; a lower Ki value indicates a higher affinity.
| Drug | Receptor | Ki (nM) | β1/β2 Selectivity Ratio | Reference |
| Bucindolol | β1-adrenergic | 0.82 | ~1 | [1] |
| β2-adrenergic | 0.82 | [1] | ||
| α1-adrenergic | 30 | [1] | ||
| Nebivolol | β1-adrenergic | 0.69 - 1.0 | 321 - 288 | [2][3] |
| β2-adrenergic | 222 - 288 | [2][3] | ||
| β3-adrenergic | Agonist | N/A | [4][5] |
As the data indicates, bucindolol is non-selective between β1 and β2 receptors, while nebivolol demonstrates a remarkable selectivity for the β1 receptor[1][2][3]. Furthermore, bucindolol possesses moderate affinity for the α1-adrenergic receptor, which contributes to its vasodilatory effects[1]. Nebivolol's unique characteristic is its agonistic activity at the β3-adrenergic receptor, a feature not shared by bucindolol, which is central to its nitric oxide-mediated vasodilation[4][5].
Unraveling the Signaling Pathways
The divergent receptor profiles of bucindolol and nebivolol lead to distinct downstream signaling events.
Bucindolol: A Triad of Receptor Interactions
Bucindolol's mechanism of action is a composite of its interaction with three different receptors. Its non-selective blockade of β1 and β2-adrenergic receptors leads to a reduction in heart rate, myocardial contractility, and renin release. The blockade of α1-adrenergic receptors in blood vessels inhibits vasoconstriction, leading to vasodilation and a reduction in blood pressure.
Nebivolol: The Nitric Oxide Pathway
Nebivolol's high selectivity for the β1-adrenergic receptor results in potent cardiac effects with minimal impact on β2-mediated processes, such as bronchodilation. Its most distinguishing feature is the stimulation of nitric oxide (NO) production in the endothelium. This is achieved through agonism at the β3-adrenergic receptor, which activates endothelial nitric oxide synthase (eNOS) to produce NO. NO then diffuses to vascular smooth muscle cells, leading to vasodilation.
Comparative Hemodynamic Effects
While direct head-to-head clinical trials comparing the hemodynamic effects of bucindolol and nebivolol are limited, inferences can be drawn from studies comparing them to other beta-blockers. Both drugs effectively lower blood pressure and heart rate. However, the vasodilatory mechanism of nebivolol, being endothelium-dependent, may offer additional benefits in patients with endothelial dysfunction.
| Parameter | Bucindolol | Nebivolol |
| Heart Rate | Decreased | Decreased |
| Blood Pressure | Decreased | Decreased |
| Cardiac Output | May be maintained or slightly decreased | Generally maintained |
| Peripheral Resistance | Decreased (due to α1-blockade) | Decreased (due to NO-mediated vasodilation) |
Experimental Protocols: Receptor Binding Assay
A common method to determine the binding affinity of drugs like bucindolol and nebivolol is the radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Cell membranes expressing the target adrenergic receptors (β1, β2, α1) are isolated from tissue homogenates or cultured cells by differential centrifugation. The protein concentration of the membrane preparation is determined.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]dihydroalprenolol for β-receptors or [³H]prazosin for α1-receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor drug (bucindolol or nebivolol).
-
Separation: After reaching equilibrium, the reaction mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Conclusion
Bucindolol and nebivolol, while both classified as third-generation beta-blockers with vasodilating properties, operate through fundamentally different mechanisms. Bucindolol's non-selective blockade of β1, β2, and α1 receptors provides broad adrenergic antagonism. In contrast, nebivolol's high β1 selectivity combined with its unique β3 receptor-mediated nitric oxide release offers a more targeted approach to cardiovascular therapy. For researchers and drug developers, understanding these mechanistic distinctions is paramount for the rational design of future cardiovascular agents and for optimizing therapeutic strategies in different patient populations. The choice between these agents in a clinical setting would depend on the specific patient profile, including comorbidities and the desired hemodynamic effects.
References
- 1. fis.dshs-koeln.de [fis.dshs-koeln.de]
- 2. Nebivolol, bucindolol, metoprolol and carvedilol are devoid of intrinsic sympathomimetic activity in human myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the beta blocker bucindolol in younger versus older patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nebivolol, bucindolol, metoprolol and carvedilol are devoid of intrinsic sympathomimetic activity in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
Justification for Utilizing Bucindolol in Preclinical and Clinical Research: A Comparative Guide
For researchers in pharmacology and drug development, the selection of an appropriate beta-blocker is critical for investigating the nuanced mechanisms of adrenergic signaling and its modulation in cardiovascular disease. While agents like metoprolol (B1676517) and carvedilol (B1668590) are well-established, bucindolol (B125097) presents a unique pharmacological profile that can be particularly advantageous for specific research applications. This guide provides a detailed comparison of bucindolol against other common beta-blockers, supported by experimental data and protocols, to justify its use in research settings.
Distinct Pharmacological Profile of Bucindolol
Bucindolol is a non-selective β1/β2-adrenergic receptor antagonist that also possesses α1-adrenergic blocking activity. A key distinguishing feature is its intrinsic sympathomimetic activity (ISA), or partial agonism, at the β-adrenergic receptor.[1][2][3] This contrasts with the β1-selective inverse agonism of metoprolol and the non-selective neutral antagonism (with some biased agonism) of carvedilol.[4] These differences in receptor interaction lead to distinct downstream signaling and physiological effects, making bucindolol a valuable tool for dissecting the roles of partial agonism in cardiac function and disease.
Comparative Receptor Affinity
The affinity of a beta-blocker for different adrenergic receptor subtypes dictates its specificity and potential off-target effects. Bucindolol and carvedilol are non-selective, binding to both β1 and β2 receptors, whereas metoprolol is significantly more selective for the β1 receptor.[4][5]
| Parameter | Bucindolol | Carvedilol | Metoprolol | Reference |
| β1 Selectivity Ratio (Ki β2 / Ki β1) | ~0.49 | ~0.73 | ~4.23 | [6] |
| Primary Receptor Action | Non-selective β-antagonist, α1-antagonist | Non-selective β-antagonist, α1-antagonist | β1-selective antagonist | [4] |
| Intrinsic Sympathomimetic Activity (ISA) | Yes (Partial Agonist) | No | No (Inverse Agonist) | [4] |
Note: A lower β1 selectivity ratio indicates less selectivity for the β1 receptor over the β2 receptor.
Comparative Efficacy in Preclinical Models
The functional consequences of these pharmacological differences are evident in ex vivo studies on human myocardial tissue. In preparations where the Gs-adenylyl cyclase pathway is facilitated by forskolin, bucindolol's partial agonism can be observed, whereas metoprolol consistently demonstrates inverse agonism by reducing the basal activity of the receptor.
| Experimental Condition | Effect of Bucindolol | Effect of Carvedilol | Effect of Metoprolol | Reference |
| Forskolin-stimulated human failing myocardium (Force of Contraction) | Variable: Increased in some, decreased in others | Mostly decreased | Consistently decreased by ~89.4% | [4][7] |
| Basal cAMP levels in human myocardium | Increased (concentration-dependent) | No effect | Decreased by ~25% | [2] |
These data highlight that bucindolol's effects are highly dependent on the underlying activation state of the adrenergic system, a property that can be exploited in research to study receptor dynamics in varying physiological and pathological contexts.
Clinical Trial Data Comparison
Large-scale clinical trials have evaluated the efficacy of these beta-blockers in patients with heart failure with reduced ejection fraction (HFrEF). While the Beta-Blocker Evaluation of Survival Trial (BEST) did not show a statistically significant reduction in all-cause mortality for the overall population with bucindolol, it did demonstrate benefits in secondary endpoints and certain patient subgroups.[1][8] This contrasts with the more uniformly positive primary endpoint results from trials of metoprolol (MERIT-HF) and carvedilol (COPERNICUS).[9][10][11][12]
| Clinical Trial (Drug) | Primary Endpoint: All-Cause Mortality | Change in Left Ventricular Ejection Fraction (LVEF) | Reference |
| BEST (Bucindolol) | HR: 0.90 (95% CI: 0.78-1.02) | +7.3% (vs +3.3% with placebo) at 12 months | [2] |
| MERIT-HF (Metoprolol) | RR: 0.66 (95% CI: 0.53-0.81) | Data not specified in provided abstracts | [11][13][14] |
| COPERNICUS (Carvedilol) | HR: 0.65 (95% CI: 0.52-0.81) | Significantly increased (P < .001) | [10][12][15] |
HR = Hazard Ratio; RR = Relative Risk; CI = Confidence Interval. Note: Direct comparison between trials should be made with caution due to differences in patient populations and trial design.
Signaling Pathways and Experimental Workflows
The distinct properties of bucindolol can be visualized through its interaction with the β-adrenergic signaling cascade. Its partial agonism results in a submaximal activation of Gs-protein signaling compared to a full agonist, while still competing with and blocking the effects of endogenous catecholamines.
References
- 1. A trial of the beta-blocker bucindolol in patients with advanced chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cardiologytrials.substack.com [cardiologytrials.substack.com]
- 3. The incomplete bucindolol evaluation in acute myocardial infarction Trial (BEAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different intrinsic activities of bucindolol, carvedilol and metoprolol in human failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different intrinsic activities of bucindolol, carvedilol and metoprolol in human failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nebivolol, bucindolol, metoprolol and carvedilol are devoid of intrinsic sympathomimetic activity in human myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different intrinsic activities of bucindolol, carvedilol and metoprolol in human failing myocardium | Semantic Scholar [semanticscholar.org]
- 8. A comparative analysis of the results from 4 trials of beta-blocker therapy for heart failure: BEST, CIBIS-II, MERIT-HF, and COPERNICUS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of controlled-release metoprolol on total mortality, hospitalizations, and well-being in patients with heart failure: the Metoprolol CR/XL Randomized Intervention Trial in congestive heart failure (MERIT-HF). MERIT-HF Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Carvedilol Prospective Randomized Cumulative Survival (COPERNICUS) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of metoprolol CR/XL in chronic heart failure: Metoprolol CR/XL Randomised Intervention Trial in Congestive Heart Failure (MERIT-HF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of Carvedilol on Survival in Severe Chronic Heart Failure - American College of Cardiology [acc.org]
- 13. MERIT-HF mortality and morbidity data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of Bucindolol Hydrochloride
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide to the safe disposal of Bucindolol (B125097) hydrochloride, ensuring compliance with regulatory standards and promoting a culture of safety.
I. Understanding the Hazards of Bucindolol Hydrochloride
This compound is a non-selective beta-adrenergic receptor blocker.[1][2] Before handling or disposing of this compound, it is crucial to be aware of its associated hazards as outlined in its Safety Data Sheet (SDS).
Hazard Identification and Precautionary Statements:
| Hazard Statement | Classification | Precautionary Actions |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | Do not eat, drink or smoke when using this product. Wash skin thoroughly after handling. If swallowed, call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[3][4] |
| H315: Causes skin irritation | Skin irritation (Category 2) | Wear protective gloves. If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[3] |
| H319: Causes serious eye irritation | Eye irritation (Category 2A) | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3] |
| H335: May cause respiratory irritation | Specific target organ toxicity - single exposure (Category 3) | Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3] |
This table summarizes the key hazards and immediate precautionary measures. Always refer to the specific Safety Data Sheet for the most detailed information.
II. Step-by-Step Disposal Protocol
The disposal of this compound, as with any pharmaceutical waste, is governed by stringent regulations to protect public health and the environment.[5][6] Improper disposal can lead to regulatory violations and environmental contamination. The following protocol outlines the necessary steps for compliant disposal in a laboratory setting.
Step 1: Waste Identification and Classification
-
Hazardous vs. Non-Hazardous: Based on the SDS, this compound is classified as a hazardous substance.[3][4] Therefore, it must be managed as hazardous waste.
-
Regulatory Framework: In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[5][6] Additionally, specific state regulations may apply and are often more stringent than federal laws.[5]
Step 2: Segregation and Containment
-
Dedicated Waste Container: Designate a specific, clearly labeled, and leak-proof container for this compound waste. The container should be appropriate for solid chemical waste.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and should clearly identify the contents, including "this compound" and the associated hazard symbols (e.g., irritant, health hazard).
-
Segregation: Do not mix this compound waste with other waste streams, such as non-hazardous trash, sharps, or biological waste.
Step 3: Storage
-
Secure Location: Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic.
-
Ventilation: The storage area should be well-ventilated to prevent the accumulation of any potential vapors or dust.
-
Incompatible Materials: Store away from incompatible materials, particularly strong oxidizing agents.[3]
Step 4: Disposal through a Licensed Vendor
-
Professional Disposal Service: The disposal of hazardous pharmaceutical waste must be handled by a licensed and certified hazardous waste management company. These companies are equipped to transport and dispose of the waste in accordance with all federal and state regulations.
-
Incineration: The most common and required method for treating hazardous pharmaceutical waste is incineration at a permitted treatment facility.[6]
-
Sewer Ban: It is critical to note that the sewering (flushing) of hazardous waste pharmaceuticals is strictly prohibited by the EPA.[6][7]
III. Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate Personal Protective Equipment (PPE), including gloves, eye protection, and a respirator if dust is present.
-
Carefully sweep or vacuum the spilled solid material into a designated hazardous waste container. Avoid generating dust.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
Dispose of all cleanup materials as hazardous waste.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3]
-
Ingestion: Rinse mouth. Call a poison control center or doctor for treatment advice.[3][4]
-
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment.
References
- 1. Bucindolol - Wikipedia [en.wikipedia.org]
- 2. Effects of bucindolol in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
Safeguarding Researchers: Personal Protective Equipment Protocols for Handling Bucindolol Hydrochloride
For Immediate Implementation by Laboratory Personnel
This document outlines the essential personal protective equipment (PPE), handling protocols, and disposal procedures for Bucindolol hydrochloride, a potent β-adrenergic receptor blocker. Given its pharmacological activity and toxicological profile, stringent adherence to these safety guidelines is mandatory to ensure the well-being of all researchers, scientists, and drug development professionals.
Summary of Key Safety Information
This compound is classified as a potent pharmaceutical compound. Direct contact or inhalation of dust particles can lead to adverse health effects. The following table summarizes critical safety data.
| Property | Value | Citation |
| CAS Number | 70369-47-0 | [1] |
| Molecular Formula | C₂₂H₂₅N₃O₂・HCl | [1] |
| Molecular Weight | 399.91 g/mol | [1] |
| Physical Form | White crystalline solid | [1] |
| Melting Point | 185-187°C | [1] |
| Toxicity (Oral LD50) | ~100 mg/kg (mouse), ~100 mg/kg (rat) | [1][2] |
| GHS Hazard Statement | H301: Toxic if swallowed | [2] |
Occupational Exposure Limit (OEL): A specific OEL for this compound has not been established. In the absence of a formal OEL, a conservative approach is required. Based on the available toxicity data, this compound should be handled as a potent compound, likely falling into an Occupational Exposure Band (OEB) requiring control of airborne exposure to a range of 1-10 µg/m³.
Operational Plan: Handling this compound
All handling of this compound must be conducted within a designated area and with appropriate engineering controls, such as a certified chemical fume hood or a ventilated balance enclosure.
1. Personal Protective Equipment (PPE) Selection and Donning:
-
Primary Engineering Controls: All weighing and solution preparation activities must be performed in a functioning chemical fume hood, biological safety cabinet, or glove box to minimize airborne dust.
-
Respiratory Protection: A NIOSH-approved respirator is required. For low-energy operations (e.g., weighing small quantities in a ventilated enclosure), a half-mask respirator with P100 (HEPA) filters is the minimum requirement. For higher-energy operations that may generate more dust, a powered air-purifying respirator (PAPR) is recommended.
-
Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory. When there is a risk of splashes, a full-face shield must be worn in addition to safety glasses.
-
Hand Protection: Double-gloving with nitrile gloves is required. The outer gloves should be changed immediately upon contamination.
-
Body Protection: A disposable, solid-front lab coat with tight-fitting cuffs is required. For larger quantities or tasks with a higher risk of contamination, a disposable coverall (e.g., Tyvek) is recommended.
-
Foot Protection: Closed-toe shoes are mandatory. Shoe covers should be used when working with larger quantities or in designated potent compound handling areas.
2. Step-by-Step Handling Procedure:
-
Preparation: Cordon off the designated work area. Ensure all necessary PPE, handling equipment, and waste disposal containers are readily available.
-
Donning PPE: Don PPE in the following order: shoe covers, inner gloves, lab coat/coverall, respirator, safety glasses/face shield, and outer gloves.
-
Handling: Conduct all manipulations of solid this compound within a certified chemical fume hood or other ventilated enclosure. Use disposable equipment whenever possible to minimize cleaning.
-
Decontamination: After handling, decontaminate all non-disposable equipment and the work surface with an appropriate cleaning solution (e.g., a validated detergent followed by a solvent rinse).
-
Doffing PPE: Remove PPE in a designated area, being careful to avoid self-contamination. The order of removal is typically the reverse of donning: outer gloves, lab coat/coverall, shoe covers, face shield/safety glasses, respirator, and finally inner gloves.
-
Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
All waste generated from handling this compound is considered hazardous waste.
-
Solid Waste: Contaminated PPE (gloves, lab coats, etc.), weighing papers, and any other disposable items that have come into contact with the compound must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound must be collected in a designated, sealed hazardous waste container.
-
Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.
Visual Workflow for PPE Selection
Caption: PPE Selection Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
